Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAUKBRXWGIKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146749 | |
| Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-89-5 | |
| Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a valuable saturated heterocyclic building block in medicinal chemistry, prized for its role in introducing structurally rigid cyclobutane scaffolds into drug candidates. This guide provides a comprehensive overview of a robust and stereoselective synthetic pathway, starting from the readily available precursor, 3-oxocyclobutyl acetate. The core of this synthesis relies on a strategic reductive amination to establish the key trans-stereochemistry, followed by a standard protection protocol. We will delve into the mechanistic rationale behind reagent selection, provide detailed, step-by-step experimental procedures, and present a troubleshooting framework to ensure reproducible, high-yield synthesis of this critical intermediate.
Strategic Overview: Pathway Selection
The synthesis of substituted cyclobutanes presents a unique challenge due to ring strain and the need for precise stereochemical control. While several routes to the target molecule exist, the pathway commencing from a 3-oxocyclobutane derivative is favored for its efficiency and control over the relative stereochemistry of the 1,3-substituents.
The chosen strategy involves two key transformations:
-
Diastereoselective Reductive Amination: This crucial step simultaneously introduces the methylamino group and sets the trans stereochemistry by reducing an iminium ion intermediate. The choice of reducing agent is paramount for achieving high selectivity.
-
N-Boc Protection: The secondary amine is subsequently protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that renders the molecule stable to a wide range of reaction conditions and facilitates its use in further synthetic steps.[1][2][3]
Figure 1: High-level overview of the two-step synthesis.
Mechanistic Deep Dive & Rationale
2.1 The Critical Reductive Amination Step
Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl compound into an amine via an intermediate imine or iminium ion.[4][5][6] The stereochemical outcome of the reduction of cyclic ketones is often dictated by the steric approach of the hydride reagent.
-
Formation of the Iminium Ion: The reaction between 3-oxocyclobutyl acetate and methylamine, catalyzed by a Lewis acid like titanium(IV) isopropoxide, forms an intermediate iminium ion.
-
Stereoselective Hydride Reduction: The subsequent reduction of this planar iminium ion is the stereochemistry-determining step. For cyclobutanone systems, hydride attack generally occurs from the less sterically hindered face. The use of sodium borohydride (NaBH₄) is effective for this transformation.[5][6] The bulky substituents on the ring direct the incoming hydride to the opposite face, preferentially yielding the trans product. While other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are common for reductive aminations, NaBH₄ is cost-effective and highly efficient for this specific substrate.[5]
-
In-situ Saponification: The reaction conditions, particularly with methanol as a solvent and the basicity post-reduction, facilitate the hydrolysis (saponification) of the acetate ester to the required hydroxyl group, yielding trans-3-(methylamino)cyclobutanol.[7]
2.2 N-Boc Protection
The protection of the newly formed secondary amine with a Boc group is a standard and highly reliable transformation.[2]
-
Mechanism: The reaction proceeds via nucleophilic attack of the secondary amine on the di-tert-butyl dicarbonate (Boc₂O) molecule.[2] A mild base, such as triethylamine (Et₃N), is used as an acid scavenger to neutralize the proton released from the amine, driving the reaction to completion.[2]
-
Why Boc?: The Boc group is exceptionally useful due to its stability under basic, nucleophilic, and reductive conditions, yet it can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid).[2][3] This orthogonality makes it ideal for multi-step syntheses where other functional groups need to be manipulated.
Detailed Experimental Protocols
Protocol 1: Synthesis of trans-3-(Methylamino)cyclobutanol[7]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CAS 1033710-19-8: trans-3-(Methylamino)cyclobutanol [cymitquimica.com]
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
Introduction
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a key building block in modern medicinal chemistry, valued for its unique stereochemistry and functional group presentation. The cyclobutyl scaffold provides a rigid, three-dimensional framework that is increasingly utilized by researchers to explore novel chemical space in drug discovery. The presence of the N-Boc protecting group, a hydroxyl moiety, and a methylamino group offers multiple points for synthetic diversification, making this compound a versatile intermediate in the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, offers insights based on structurally related compounds, and outlines relevant experimental protocols. Understanding these fundamental properties is critical for its effective application in synthesis, formulation, and biological screening.
Chemical Identity and Structure
The structural integrity of this compound is foundational to its utility. The trans configuration of the substituents on the cyclobutane ring dictates the spatial orientation of the hydroxyl and the N-methylcarbamate groups, which in turn influences its interaction with biological targets and its physical properties.
Molecular Structure:
Caption: 2D structure of this compound.
Core Physicochemical Properties
Precise experimental data for this compound is not widely available in the public domain. Therefore, this section presents a combination of data from its close structural analog, tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate (CAS No. 1033718-10-3), and computationally predicted values for the trans-isomer. This approach provides a robust estimation of the compound's key properties.
| Property | Value (trans-isomer, Predicted) | Value (cis-isomer, Experimental/Supplier Data) | Reference/Note |
| CAS Number | Not assigned | 1033718-10-3 | [1] |
| Molecular Formula | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃ | - |
| Molecular Weight | 201.26 g/mol | 201.27 g/mol | [1] |
| Appearance | White to off-white solid | Solid or Semi-solid or liquid or lump | [1] |
| Melting Point | Prediction not available | Not specified | - |
| Boiling Point | Prediction not available | Not specified | - |
| Solubility | Predicted to be soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | Not specified | General solubility trends for N-Boc protected amino alcohols. |
| pKa (hydroxyl group) | ~16-18 | ~16-18 | Estimated based on typical alcohol pKa values. |
| Storage Conditions | Sealed in dry, 2-8°C | Sealed in dry, 2-8°C | [1] |
Synthetic Strategy and Considerations
The synthesis of this compound typically involves a multi-step sequence starting from a suitable cyclobutane precursor. The stereochemistry is a critical aspect of the synthesis, often controlled through stereoselective reduction or substitution reactions.
A plausible synthetic route is outlined below:
Sources
A Comprehensive Technical Guide to tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS: 1033718-20-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, a key chiral building block in contemporary pharmaceutical synthesis. With a primary focus on its role as a critical intermediate in the manufacture of the Janus kinase (JAK) inhibitor Tofacitinib, this document will elucidate the compound's chemical and physical properties, outline a detailed, field-proven synthetic pathway, and describe robust analytical methodologies for its characterization. By grounding theoretical principles in practical, actionable protocols, this guide serves as a vital resource for researchers and process chemists engaged in the development of complex small molecule therapeutics. We will delve into the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, fostering a deeper understanding of the underlying chemical principles at play.
Introduction: Strategic Importance in Pharmaceutical Synthesis
The landscape of modern drug discovery is increasingly characterized by the pursuit of highly specific, stereochemically complex molecules capable of targeted therapeutic intervention. Within this paradigm, the synthesis of chiral intermediates with exacting purity and defined stereochemistry is of paramount importance. This compound (CAS: 1033718-20-5) has emerged as a pivotal building block, most notably in the synthesis of Tofacitinib[1][2][3][4][5]. Tofacitinib, marketed as Xeljanz®, is a potent inhibitor of the Janus kinase (JAK) family of enzymes and is approved for the treatment of rheumatoid arthritis and other inflammatory conditions.
The trans-stereochemistry of the cyclobutane ring and the presence of both a hydroxyl and a protected amino group make this intermediate a highly valuable and versatile synthon. Its strategic importance lies in its ability to introduce the requisite chiral core into the final active pharmaceutical ingredient (API), directly influencing its pharmacological activity and safety profile. This guide will provide a comprehensive overview of this molecule, from its fundamental properties to its synthesis and analysis, empowering researchers to confidently incorporate it into their synthetic workflows.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations of a synthetic intermediate is a prerequisite for its effective and safe handling in a laboratory or manufacturing setting.
| Property | Value | Source |
| CAS Number | 1033718-20-5 | Internal |
| Molecular Formula | C₁₀H₁₉NO₃ | Internal |
| Molecular Weight | 201.26 g/mol | Internal |
| Appearance | White to off-white solid | Internal |
| Boiling Point | 282.0 ± 29.0 °C (Predicted) | Internal |
| Storage Temperature | 2-8°C, sealed in a dry environment | [6] |
Safety Information:
-
GHS Pictograms: GHS07 (Exclamation Mark)[6]
-
Signal Word: Warning[6]
-
Hazard Statements: H302 (Harmful if swallowed)[6]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant)[6]
It is imperative to consult the full Material Safety Data Sheet (MSDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All manipulations should be performed in a well-ventilated fume hood.
Strategic Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A logical and efficient synthetic strategy involves two key stages:
-
Stereoselective synthesis of the precursor, tert-butyl (trans-3-hydroxycyclobutyl)carbamate. This step establishes the crucial trans-stereochemistry of the cyclobutane ring.
-
N-methylation of the Boc-protected amine. This step introduces the methyl group onto the nitrogen atom to yield the final product.
The following sections provide a detailed, step-by-step protocol for this synthetic sequence, grounded in established chemical principles and analogous procedures from the peer-reviewed literature.
Synthesis of tert-butyl (trans-3-hydroxycyclobutyl)carbamate
The stereoselective synthesis of the trans-cyclobutanol intermediate is a critical step that dictates the stereochemistry of the final product. A highly effective method, adapted from the work of Zell et al. on analogous systems, involves the biocatalytic reduction of a cyclobutanone precursor[7]. This approach offers excellent diastereoselectivity.
Experimental Protocol:
-
Step 1: Synthesis of 3-(tert-butoxycarbonylamino)cyclobutan-1-one.
-
To a solution of 3-aminocyclobutanone hydrochloride (1 equivalent) in a mixture of dichloromethane and water (1:1) at 0°C, add sodium bicarbonate (2.5 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 3-(tert-butoxycarbonylamino)cyclobutan-1-one.
-
-
Step 2: Stereoselective Reduction to tert-butyl (trans-3-hydroxycyclobutyl)carbamate.
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend 3-(tert-butoxycarbonylamino)cyclobutan-1-one (1 equivalent).
-
Add a ketoreductase (KRED) enzyme known for trans-selectivity (e.g., from a commercially available screening kit).
-
Add a nicotinamide cofactor (e.g., NADPH) and a glucose/glucose dehydrogenase system for cofactor regeneration.
-
Stir the mixture at a controlled temperature (typically 25-30°C) and monitor the reaction progress by HPLC or TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to yield tert-butyl (trans-3-hydroxycyclobutyl)carbamate.
-
Causality and Rationale: The use of a ketoreductase enzyme in the reduction step is the cornerstone of achieving high trans-diastereoselectivity. These enzymes possess a precisely shaped active site that orients the substrate in a way that favors hydride delivery to one face of the carbonyl group, leading to the desired stereochemical outcome. The cofactor regeneration system is employed to use only a catalytic amount of the expensive NADPH, making the process more economically viable.
Diagram of the Synthetic Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. novaresearch.unl.pt [novaresearch.unl.pt]
- 3. research.unl.pt [research.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. CN114835714A - Preparation method of tofacitinib - Google Patents [patents.google.com]
- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, a key building block in contemporary drug discovery. While experimental spectra for this specific compound are not widely published, this document, grounded in established principles of organic spectroscopy, offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic characteristics of this molecule for synthesis confirmation, quality control, and further research applications.
Introduction and Molecular Structure
This compound (CAS 1392804-89-5) is a bifunctional molecule incorporating a carbamate protecting group and a hydroxyl functional group on a cyclobutane ring. The trans stereochemistry of the substituents on the cyclobutane ring is a critical feature influencing its three-dimensional conformation and, consequently, its spectroscopic signatures. The presence of the bulky tert-butyl group and the polar hydroxyl group imparts specific chemical properties that are reflected in its spectral data.
Below is a diagram illustrating the molecular structure of the compound.
Figure 2: Predicted ESI-MS Fragmentation Pathway.
Justification of Predictions:
-
The protonated molecule [M+H]⁺ is expected at m/z 202.
-
A common fragmentation for tert-butyl esters and carbamates is the loss of isobutylene (56 Da), leading to a fragment at m/z 146.
-
Another possibility is the loss of tert-butanol (74 Da), resulting in a fragment at m/z 128.
-
Further fragmentation of the m/z 146 ion through the loss of carbon dioxide (44 Da) could lead to a fragment at m/z 100, corresponding to the protonated N-methyl-3-aminocyclobutanol moiety.
Experimental Protocols
While actual spectra are not presented, the following are standard protocols for acquiring the types of data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Thin Film (for oils): Place a drop of the neat liquid between two NaCl or KBr plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
ATR: Place the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation for positive ion mode.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 202) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and the known effects of the constituent functional groups. This information serves as a valuable reference for scientists working with this compound, aiding in its identification, purity assessment, and the interpretation of experimental data when it becomes available. The provided protocols offer a standardized approach for obtaining high-quality spectral data.
References
As this guide is based on predictive analysis, direct literature references for the experimental spectra of the title compound are not available. The predictions and protocols are based on established principles found in standard organic spectroscopy textbooks and general chemical knowledge. For further reading on spectroscopic techniques, the following resources are recommended:
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-Depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a small molecule of significant interest in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, combined with the conformational flexibility of the N-methyl-N-Boc-carbamate group, presents a unique three-dimensional profile that can be exploited for the design of novel therapeutic agents. The cyclobutane motif is increasingly recognized for its ability to introduce desirable physicochemical properties in drug candidates, including improved metabolic stability and reduced off-target effects. Understanding the precise molecular structure and conformational dynamics of this compound is therefore crucial for unlocking its full potential in structure-based drug design.
This technical guide provides a comprehensive analysis of the molecular structure and conformation of this compound, drawing upon established principles of conformational analysis, data from analogous compounds, and theoretical modeling. We will delve into the experimental and computational methodologies used to elucidate its three-dimensional architecture, offering insights for researchers seeking to leverage this and similar scaffolds in their work.
Molecular Structure and Key Features
The molecular structure of this compound comprises two key components: a trans-1,3-disubstituted cyclobutane ring and an N-methyl-N-tert-butoxycarbonyl (N-methyl-N-Boc) carbamate group.
| Feature | Description |
| Cyclobutane Ring | A four-membered carbocycle with substituents at positions 1 and 3 in a trans configuration. This arrangement significantly influences the ring's puckering and the spatial orientation of the substituents. |
| Hydroxyl Group | Located at the 3-position of the cyclobutane ring, it can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and solubility. |
| N-methyl-N-Boc-carbamate Group | Attached to the 1-position of the cyclobutane ring, this group introduces a degree of conformational flexibility due to rotation around the C-N amide bond. The bulky tert-butyl group and the methyl group on the nitrogen atom create distinct steric environments. |
The interplay between the rigid cyclobutane core and the flexible carbamate side chain dictates the overall conformational landscape of the molecule.
Conformational Analysis of the Cyclobutane Ring
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. For a trans-1,3-disubstituted cyclobutane, the two substituents can occupy either diequatorial (e,e) or diaxial (a,a) positions. Generally, the diequatorial conformation is significantly more stable due to the avoidance of steric hindrance.
In the case of this compound, the diequatorial conformation is the overwhelmingly preferred state. In this conformation, both the N-methyl-N-Boc-carbamate group and the hydroxyl group are positioned away from the center of the ring, minimizing steric clashes.
Experimental Methodologies for Structural and Conformational Elucidation
A combination of experimental techniques is essential for a thorough understanding of the molecule's structure and conformational preferences.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final structural model.
While a crystal structure for the title compound is not publicly available, analysis of crystal structures of similar 1,3-disubstituted cyclobutane derivatives consistently shows a puckered ring with substituents in diequatorial positions. [1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of molecules.
Key NMR Experiments:
-
¹H and ¹³C NMR: Provide information about the chemical environment of each nucleus. The chemical shifts of the cyclobutane ring protons can give insights into the ring puckering and the relative orientation of the substituents. For the precursor, tert-butyl (trans-3-hydroxycyclobutyl)carbamate, characteristic proton signals for the cyclobutyl ring are expected in the range of 1.5-4.5 ppm.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are close in proximity (typically < 5 Å). NOESY is crucial for determining the relative orientation of the substituents on the cyclobutane ring and for distinguishing between the syn and anti conformers of the carbamate group.
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamic equilibrium between the syn and anti carbamate rotamers. At low temperatures, the rotation may become slow enough on the NMR timescale to observe separate signals for each conformer. The coalescence temperature can be used to calculate the rotational energy barrier.
Protocol for NMR Conformational Analysis:
-
Sample Preparation: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra to assign the resonances.
-
2D NMR Acquisition: Perform COSY, HSQC, HMBC, and NOESY experiments to establish connectivity and through-space correlations.
-
VT-NMR (optional): Acquire a series of ¹H NMR spectra at various temperatures to study dynamic processes.
-
Data Analysis: Analyze the coupling constants, chemical shifts, and NOE correlations to build a model of the predominant solution-state conformation.
Computational Modeling
In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular structure and conformational energetics.
Protocol for DFT Calculations:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of the molecule. This should include rotation around the C-N carbamate bond and puckering of the cyclobutane ring.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface and to obtain thermodynamic data.
-
Solvation Modeling: To simulate the solution-state environment, incorporate a continuum solvation model (e.g., PCM) in the calculations.
-
Analysis: Analyze the relative energies of the conformers to predict their populations at a given temperature. The calculated NMR chemical shifts and coupling constants can be compared with experimental data for validation.
Synthesis
The synthesis of this compound can be achieved through the N-methylation of its precursor, tert-butyl (trans-3-hydroxycyclobutyl)carbamate.
Proposed Synthetic Route:
A common method for the N-alkylation of Boc-protected amines involves deprotonation with a strong base followed by reaction with an alkylating agent. [3] Step-by-Step Protocol:
-
Deprotonation: To a solution of tert-butyl (trans-3-hydroxycyclobutyl)carbamate in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) at 0 °C.
-
Alkylation: After stirring for a short period to allow for deprotonation, add methyl iodide (CH₃I) as the methylating agent.
-
Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Conclusion
The molecular architecture of this compound is defined by the interplay between its rigid, puckered cyclobutane core and the conformationally flexible N-methyl-N-Boc-carbamate side chain. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its structure and conformational behavior can be achieved through a combination of NMR spectroscopy, X-ray crystallography of analogous compounds, and computational modeling. The insights gained from such analyses are invaluable for the rational design of novel drug candidates that incorporate this and related three-dimensional scaffolds.
References
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Rablen, P. R. (2000). Computational analysis of the solvent effect on the barrier to rotation about the conjugated C-N bond in methyl N, N-dimethylcarbamate. The Journal of organic chemistry, 65(23), 7930-7937. Available at: [Link]
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ResearchGate. (2016). How to do alkylation of NHBOc amines using alkyl bromide?. Available at: [Link]
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Cox, C., & Lectka, T. (1998). Solvent Effects on the Barrier to Rotation in Carbamates. The Journal of Organic Chemistry, 63(8), 2426-2427. Available at: [Link]
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Deetz, M. J., Forbes, C. C., Jonas, M., Malerich, J. P., Smith, B. D., & Wiest, O. (2002). Unusually low barrier to carbamate C-N rotation. The Journal of organic chemistry, 67(11), 3949-3952. Available at: [Link]
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Smith, B. D., et al. (2004). Substituent effects on the barrier to carbamate C–N rotation. Tetrahedron, 60(35), 7465-7470. Available at: [Link]
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Sambiagio, C., et al. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 24(12), 2296. Available at: [Link]
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Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic letters, 17(15), 3794-3797. Available at: [Link]
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ResearchGate. (n.d.). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Available at: [Link]
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PubMed. (2017). Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. Available at: [Link]
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Socratic. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. Available at: [Link]
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Stability and degradation of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
An In-Depth Technical Guide Topic: Stability and Degradation of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive analysis of the stability and potential degradation pathways of this compound, a key intermediate in pharmaceutical synthesis. Lacking direct empirical data in the public domain, this document synthesizes information from established chemical principles governing its constituent functional groups: a tert-butyloxycarbonyl (Boc) protecting group, an N-methylcarbamate, a secondary alcohol, and a strained cyclobutane ring. We project its stability profile under hydrolytic, oxidative, thermal, and photolytic stress conditions. This guide details the likely degradation mechanisms, identifies potential degradation products, and provides robust, field-proven protocols for conducting forced degradation studies in line with ICH guidelines. The methodologies are designed to be self-validating, ensuring the development of reliable stability-indicating analytical methods.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The integrity of such intermediates is paramount to ensuring the quality, safety, and efficacy of the final drug product. Understanding the chemical stability and degradation profile of this molecule is a critical, non-negotiable step in drug development and process chemistry.[1] Forced degradation studies, which involve subjecting the molecule to stress conditions more severe than those used in accelerated stability testing, are mandated by regulatory bodies to elucidate degradation pathways, identify potential impurities, and develop validated, stability-indicating analytical methods.[2][3]
This guide serves as a predictive and practical resource for scientists. It explains the causality behind the molecule's expected behavior under various stress conditions by examining the known reactivity of its functional moieties.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1033718-10-3 (for cis-isomer, trans-isomer information is less common) | |
| Molecular Formula | C₁₀H₁₉NO₃ | |
| Molecular Weight | 201.26 g/mol | |
| Appearance | Solid, semi-solid, or liquid | |
| InChI Key | AWAUKBRXWGIKJB-OCAPTIKFSA-N (for cis-isomer) |
Predicted Stability Profile & Degradation Pathways
The degradation profile of this compound is dictated by the interplay of its functional groups. The Boc group is notoriously acid-labile, the carbamate ester linkage is susceptible to hydrolysis, and the strained cyclobutane ring presents a potential site for oxidative cleavage.[2][4]
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for carbamates.[2] The rate and outcome are highly dependent on pH.
-
Acid-Catalyzed Hydrolysis: The tert-butyl carbamate (Boc) group is highly susceptible to acid-catalyzed cleavage. The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form isobutylene and a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to yield the secondary amine, trans-3-(methylamino)cyclobutanol. This is the most probable and rapid degradation pathway under acidic conditions.[5][6]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the carbamate ester linkage can undergo saponification via nucleophilic attack by a hydroxide ion at the carbonyl carbon.[7] This would lead to the formation of the tert-butoxide anion and a methyl-substituted carbamic acid, which would subsequently decarboxylate to yield trans-3-(methylamino)cyclobutanol. The rate of hydrolysis for N-methylcarbamates is generally significant under basic conditions.[8]
-
Neutral Hydrolysis: At neutral pH, hydrolysis is expected to be significantly slower compared to acidic or basic conditions.
Oxidative Degradation
The molecule possesses several sites susceptible to oxidation, primarily the cyclobutane ring and the N-methyl group.
-
Cyclobutane Ring Oxidation: Cyclobutane rings possess significant ring strain (~26 kcal/mol), making them more susceptible to oxidative cleavage than their acyclic or larger-ring counterparts.[4] Strong oxidizing agents could potentially lead to ring-opening, forming various linear carbonyl-containing degradants. Oxidation of the secondary alcohol to a ketone (forming Tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate) is also a highly probable pathway.
-
N-demethylation: The N-methyl group can be susceptible to oxidative N-dealkylation, a common metabolic pathway, which would result in the formation of an N-formyl intermediate or complete demethylation to yield Tert-butyl N-(trans-3-hydroxycyclobutyl)carbamate.[9]
Thermal Degradation
Carbamates are known to be thermally labile.[10] The primary thermal degradation pathway for tert-butyl carbamates involves a syn-elimination reaction (pyrolysis) to yield an alkene (isobutylene), carbon dioxide, and the corresponding amine.[7][11] This pathway is distinct from hydrolysis and can occur under dry heat conditions. At higher temperatures, more complex degradation, including urea formation, can occur, though this is less likely to be a primary pathway under typical forced degradation conditions.[12][13]
Photodegradation
Photodegradation studies, as mandated by ICH Q1B, are crucial.[2] While the molecule lacks a strong chromophore for absorbing UV-Vis light, direct photodegradation can still occur, potentially involving radical mechanisms.[14] The C-N bond of the carbamate or C-C bonds within the strained cyclobutane ring could be susceptible to photolytic cleavage. Indirect photodegradation, sensitized by impurities or excipients, is also a possibility.
Experimental Design for a Forced Degradation Study
The following section outlines a comprehensive protocol for conducting a forced degradation study. The objective is to achieve 5-20% degradation to ensure that the primary degradation products are generated without being degraded themselves.[2]
Objective
To identify the potential degradation products of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.
Materials and Reagents
-
This compound (Reference Standard)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Phosphate or Acetate buffer solutions
Experimental Workflow
Step-by-Step Protocols
For all studies, a control sample (stock solution diluted to the final concentration and stored at 2-8°C protected from light) must be analyzed concurrently.
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent mixture, such as 50:50 Acetonitrile:Water.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl.
-
Cool, neutralize with an equimolar amount of NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
If no degradation is observed, heat at 60°C.
-
Cool, neutralize with an equimolar amount of HCl, and dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.[2]
-
If no degradation is observed, repeat with 30% H₂O₂ or gentle heating.
-
Dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a vial and heat in an oven at 80°C for 48 hours.[3]
-
Also, expose the stock solution (in a sealed vial to prevent evaporation) to 80°C for 48 hours.
-
Cool and dilute the solution (or dissolve the solid) to a final concentration of ~0.1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel control sample should be wrapped in aluminum foil to exclude light.
-
Dilute the solution (or dissolve the solid) to a final concentration of ~0.1 mg/mL for analysis.
-
Proposed Analytical Methodology
A stability-indicating method must be able to separate the parent compound from all significant degradation products.[2]
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS). HPLC is preferred over Gas Chromatography (GC) for carbamates due to their thermal instability.[10][15]
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Detection:
-
PDA: To detect chromophoric compounds and assess peak purity.
-
MS: To obtain mass-to-charge (m/z) ratios for the parent peak and any new peaks, which is crucial for identifying potential degradants.
-
Data Interpretation and Reporting
-
Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in both stressed and unstressed samples.
-
Mass Balance: The total response (parent + degradants) should be reasonably close to the initial response of the unstressed control. A good mass balance provides confidence that all major degradation products have been detected.
-
Degradant Identification: Use the MS data to propose structures for the observed degradation products based on the predicted pathways.
The results should be summarized in a clear format, as shown in the table below.
| Stress Condition | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant(s) |
| 0.1 M HCl / 60°C | ||||
| 0.1 M NaOH / RT | ||||
| 3% H₂O₂ / RT | ||||
| Heat (Solid) / 80°C | ||||
| Heat (Solution) / 80°C | ||||
| Photolytic |
Summary of Potential Degradants
The following table summarizes the most likely degradation products based on the mechanistic analysis.
| Degradant No. | Proposed Structure | Predicted Formation Condition | Molecular Formula | [M+H]⁺ (m/z) |
| 1 | trans-3-(methylamino)cyclobutanol | Acidic/Basic Hydrolysis, Thermal | C₅H₁₁NO | 102.09 |
| 2 | Tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate | Oxidation | C₁₀H₁₇NO₃ | 200.13 |
| 3 | Tert-butyl N-(trans-3-hydroxycyclobutyl)carbamate | Oxidative N-demethylation | C₉H₁₇NO₃ | 188.13 |
Conclusion
This compound is predicted to be most sensitive to acid-catalyzed hydrolysis due to the lability of the Boc protecting group. Significant degradation is also anticipated under basic, oxidative, and thermal stress . The primary degradation products are likely to be trans-3-(methylamino)cyclobutanol (from hydrolysis/thermolysis) and the corresponding ketone (from oxidation of the secondary alcohol). A well-designed forced degradation study, utilizing a robust HPLC-UV/MS method, is essential to confirm these predictions, fully characterize the degradation profile, and establish a validated stability-indicating method for this critical pharmaceutical intermediate.
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Cyclobutyl Carbamates
An In-depth Technical Guide:
Abstract
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide delves into the synergistic potential of uniting the robust carbamate functional group with the conformationally distinct cyclobutyl ring. Substituted cyclobutyl carbamates are emerging as a versatile scaffold, demonstrating a wide spectrum of biological activities, including potent enzyme inhibition, and significant antiviral and anticancer properties. This document provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of this promising class of molecules. We will dissect the causality behind experimental design, present detailed protocols, and synthesize structure-activity relationship data to provide a comprehensive and actionable resource for advancing novel therapeutic discovery.
Introduction: The Emergence of the Cyclobutyl Carbamate Scaffold in Medicinal Chemistry
The design of novel therapeutic agents often hinges on the use of chemical scaffolds that confer advantageous physicochemical and pharmacological properties. The substituted cyclobutyl carbamate framework is a prime example of such a scaffold, leveraging the distinct attributes of its constituent parts to create molecules with significant therapeutic potential.
The Carbamate Moiety: A Privileged Functional Group
Organic carbamates, or urethanes, are integral structural elements in numerous approved therapeutic agents.[1][2] Their prevalence stems from a unique combination of stability and functionality. Structurally, the carbamate is an amide-ester hybrid that exhibits excellent chemical and proteolytic stability, making it an effective surrogate for the more labile peptide bond in peptidomimetics.[1][2][3] This stability is crucial for overcoming the poor in vivo bioavailability that often plagues peptide-based drug candidates.[4] Furthermore, the carbamate functionality can participate in crucial hydrogen bonding interactions with target enzymes or receptors through its carbonyl group and NH moiety, while imposing a degree of conformational restriction that can be exploited for optimizing binding affinity.[1][2]
The Cyclobutyl Ring: A Unique Pharmacophore
The cyclobutyl ring has become increasingly influential in drug design.[5] Its unique, non-planar, four-membered ring structure provides a three-dimensional scaffold that is distinct from more common aliphatic or aromatic rings. This allows medicinal chemists to explore novel chemical space and escape the confines of "flatland" pharmacology. Molecules incorporating cyclobutyl fragments have found success across a range of therapeutic areas, including oncology, neuroscience, and virology.[5] The conformational rigidity of the cyclobutyl ring can help to pre-organize substituents into a bioactive conformation, reducing the entropic penalty of binding to a biological target and potentially increasing potency and selectivity.
Synergy of the Scaffold: The Rationale for Combination
The combination of the carbamate linker and the cyclobutyl core creates a powerful drug design platform. The cyclobutyl group acts as a rigid, three-dimensional scaffold, presenting the carbamate and other substituents in defined spatial orientations. The carbamate group, in turn, can serve multiple roles: it can act as a key interacting moiety with the target, a stable linker to other pharmacophoric elements, or a handle for prodrug strategies to improve pharmacokinetic properties.[4][6] This combination has proven particularly effective in the design of highly specific enzyme inhibitors and other targeted therapeutics.
Synthetic Strategies for Substituted Cyclobutyl Carbamates
The generation of diverse libraries of substituted cyclobutyl carbamates for biological screening requires robust and flexible synthetic methodologies. The general approach involves the synthesis of a substituted cyclobutyl amine precursor followed by the formation of the carbamate linkage.
Core Synthesis of the Cyclobutyl Amine Precursor
A key challenge is the efficient synthesis of functionalized cyclobutane rings. A reliable method for producing protected 2-aminocyclobutanone derivatives, which are versatile intermediates, proceeds through the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with various nitrogen nucleophiles.[7]
Experimental Protocol: Synthesis of Benzyl (2-oxocyclobutyl)carbamate [7]
-
Reaction Setup: To a solution of 1,2-bis(trimethylsilyloxy)cyclobutene (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzyl carbamate (1.1 eq).
-
Initiation: Add a solution of ethereal HCl (2.0 M, 1.1 eq) dropwise to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired benzyl (2-oxocyclobutyl)carbamate.
Causality: The use of 1,2-bis(trimethylsilyloxy)cyclobutene as a stable enol ether precursor allows for a controlled reaction with the weakly nucleophilic carbamate. The acid catalyst is essential for activating the enol ether for nucleophilic attack. This method provides a direct route to N-protected aminocyclobutanones, which are ideal precursors for further derivatization.
Caption: Workflow for the synthesis of aminocyclobutanone precursors.
Formation of the Carbamate Linkage
With the cyclobutyl amine in hand, the carbamate can be formed through several standard methodologies. The most common involves the reaction of the amine with an appropriate chloroformate in the presence of a base.
Experimental Protocol: General Procedure for Carbamate Formation
-
Reaction Setup: Dissolve the cyclobutyl amine hydrochloride salt (1.0 eq) in a biphasic mixture of DCM and saturated aqueous sodium bicarbonate.
-
Reagent Addition: Cool the vigorously stirring mixture to 0 °C in an ice bath. Add the desired chloroformate (e.g., ethyl chloroformate, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup and Purification: Separate the phases and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash chromatography.
Key Biological Activities and Therapeutic Targets
The substituted cyclobutyl carbamate scaffold has demonstrated efficacy against a diverse array of biological targets, underscoring its versatility in drug discovery.
Enzyme Inhibition: A Dominant Mechanism of Action
The carbamate moiety is an excellent "warhead" for inhibiting serine hydrolases and other enzymes through the formation of a covalent, yet often reversible, carbamyl-enzyme intermediate.
Carbamate inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), such as Rivastigmine, are used in the treatment of Alzheimer's disease.[1][2] The mechanism involves the carbamylation of the catalytic serine residue in the enzyme's active site. This forms a stable covalent intermediate that is hydrolyzed much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine. This effectively removes the enzyme from the catalytic cycle, increasing acetylcholine levels in the synapse and enhancing cholinergic neurotransmission.
Caption: Mechanism of reversible AChE inhibition by carbamates.
The development of boceprevir, an inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, highlights the utility of the cyclobutyl group. In the optimization process, a cyclobutyl moiety was incorporated at the P1 position of the inhibitor, leading to compound 289, a direct ancestor of boceprevir with a Ki of 76 nM.[1][2] This demonstrates how the cyclobutyl ring can serve as a conformationally constrained element to optimize interactions within an enzyme's active site.
Table 1: Inhibitory Potency of Carbamate-Containing HCV Protease Inhibitors [1][2]
| Compound | P1 Group | P2 Group | Ki (nM) | IC90 (nM) |
| 287 | Cyclopropylalanine | Leucine | 15 | >1000 |
| 288 | Cyclopropylalanine | Cyclopropyl-fused Proline | 3.8 | 100 |
| 289 | Cyclobutyl | Cyclopropyl-fused Proline | 76 | N/A |
FAAH is a serine hydrolase that degrades endocannabinoid signaling lipids. Carbamate inhibitors of FAAH have shown significant analgesic and anxiolytic properties in preclinical models.[8] Biochemical studies have confirmed that these carbamates act by covalently modifying the active site serine nucleophile of FAAH, leading to potent and often irreversible inhibition.[8] This mechanism underscores the utility of carbamates for designing covalent inhibitors with prolonged in vivo activity.
Anticancer Activity
Substituted cyclobutyl carbamates have demonstrated promising anticancer activity through various mechanisms.
-
Cytotoxicity against Cancer Cell Lines: Carbamate derivatives of the natural product Melampomagnolide B (MMB) have shown potent growth inhibition against a wide range of human cancer cell lines, with GI50 values in the nanomolar range.[3][9] For example, analog 6e exhibited a GI50 of 650 nM against HOP-92 non-small cell lung cancer and 900 nM against RXF 393 renal cancer cell lines.[9]
-
Mechanism of Action: The anticancer effects of carbamates can be multifaceted. Some derivatives, like those of podophyllotoxin, induce cell cycle arrest in the G2/M phase and inhibit DNA topoisomerase-II.[10] Others have been shown to bind to cellular tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[11]
Table 2: Anticancer Activity of Melampomagnolide B Carbamate Derivatives [3][9]
| Compound | Cell Line | Cancer Type | GI50 (nM) |
| 6a | CCRF-CEM | Leukemia | 680 |
| 6a | MDA-MB-435 | Melanoma | 460 |
| 6a | MDA-MB-468 | Breast Cancer | 570 |
| 6e | CCRF-CEM | Leukemia | 620 |
| 6e | HOP-92 | Non-Small Cell Lung | 650 |
| 6e | RXF 393 | Renal Cancer | 900 |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Plating: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (substituted cyclobutyl carbamates) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition) value by plotting a dose-response curve.
Antiviral Activity
Cyclobutyl nucleoside analogues represent another important class of compounds with significant antiviral properties.
-
Mechanism of Action: These compounds act as mimics of natural nucleosides. They are phosphorylated in infected cells by viral kinases (e.g., VZV thymidine kinase) to their triphosphate form.[12][13] The resulting triphosphate analogue then acts as a selective inhibitor of the viral DNA polymerase, terminating the growing DNA chain and halting viral replication.[12]
-
Spectrum of Activity: Enantiomeric cyclobutyl guanine and adenine analogues have shown high activity against a range of herpesviruses.[12] Similarly, cyclobutyl uracil analogues are potent inhibitors of varicella-zoster virus (VZV).[13] The stereochemistry of the cyclobutyl ring is critical for activity, with compounds mimicking the absolute configuration of natural nucleosides being highly active, while their opposite enantiomers are devoid of activity.[12]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the substituted cyclobutyl carbamate scaffold has yielded key insights into the structural requirements for biological activity.
-
Impact of Cyclobutyl Ring Stereochemistry: As seen in antiviral nucleoside analogues, the stereochemistry of the substituents on the cyclobutyl ring is paramount. The [1R-1α, 2β, 3α] configuration, which mimics natural nucleosides, is essential for activity against herpesviruses, while the [1S] enantiomer is inactive.[12] This highlights the precise geometric fit required for interaction with viral enzymes.
-
Influence of Carbamate Substituents: In anticancer agents, altering the carbamate group significantly impacts potency. For ethyl (dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, replacing the ethyl group with larger, bulkier aliphatic groups reduces activity.[11] This suggests that the size and nature of the alkoxy group are critical for fitting into the target's binding pocket. The carbamate moiety itself is often essential, as its complete removal typically abolishes activity.[11]
Future Perspectives and Conclusion
The substituted cyclobutyl carbamate scaffold has firmly established itself as a versatile and fruitful platform for the discovery of novel therapeutic agents. Its success spans multiple therapeutic areas, driven by the unique synergy between the conformationally constrained cyclobutyl ring and the functionally robust carbamate group.
The future of this scaffold lies in further exploration of its chemical diversity. Advanced synthetic techniques, such as C-H functionalization, will enable the creation of more complex and precisely substituted analogues.[14] Key challenges will involve optimizing pharmacokinetic profiles to ensure metabolic stability while avoiding off-target effects. The continued investigation into the covalent modification of enzymes by carbamate warheads, particularly in the context of targeted protein degradation (PROTACs) where the carbamate could serve as a linker or binder, represents an exciting frontier.
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The Carbamate Moiety: A Versatile Scaffold in Modern Drug Discovery and Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The carbamate functional group, once relegated to the realm of protecting group chemistry, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique combination of physicochemical properties—acting as a hybrid of an amide and an ester—confers upon it a remarkable versatility that is exploited to modulate the therapeutic index of a wide array of drug candidates. This technical guide provides a comprehensive overview of the multifaceted roles of the carbamate group in drug design, from its function as a stable bioisosteric replacement for the metabolically labile peptide bond to its strategic implementation as a prodrug moiety for enhanced bioavailability and targeted drug delivery. We will delve into the mechanistic intricacies of carbamate-based enzyme inhibition and explore its burgeoning application as a linker in sophisticated drug delivery systems like antibody-drug conjugates (ADCs). This guide is intended to serve as a valuable resource for medicinal chemists and drug development professionals, offering field-proven insights and practical methodologies to harness the full potential of the carbamate scaffold in the pursuit of novel therapeutics.
The Carbamate Group: A Profile of Physicochemical Properties and Synthetic Accessibility
The carbamate, or urethane, functional group is characterized by a carbonyl group flanked by an oxygen and a nitrogen atom (-O-CO-N-). This unique arrangement bestows upon it a set of physicochemical properties that are highly advantageous in a biological context.
Physicochemical Characteristics
The carbamate linkage is generally more resistant to hydrolysis than an ester bond and more flexible than a typical amide bond.[1][2] This enhanced stability is attributed to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond, similar to an amide.[2] However, the presence of the adjacent oxygen atom modulates this resonance, resulting in a lower rotational barrier compared to amides. This conformational flexibility can be critical for optimal binding to biological targets.[1] Furthermore, the carbamate moiety can participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which is crucial for molecular recognition at the active sites of enzymes and receptors.[1][2]
Synthetic Methodologies
The synthesis of carbamates is well-established in organic chemistry, with a variety of methods available to suit different substrates and scales. A common and straightforward method involves the reaction of an alcohol with an isocyanate. For more sensitive substrates, the use of chloroformates, which are activated acylating agents, is prevalent.[1] Concerns over the toxicity of phosgene and its derivatives have led to the development of safer alternative methods, such as the palladium-catalyzed carbonylation of amines and alcohols.[3][4]
Experimental Protocol: A General Procedure for the Synthesis of N-Aryl Carbamates
This protocol provides a representative method for the synthesis of N-aryl carbamates from nitroarenes, highlighting a common strategy in medicinal chemistry.
Step 1: Reductive Trapping of N-Aryl Hydroxylamine
-
To a stirred solution of the nitroarene (1.0 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (10 mL) at 0 °C, add zinc dust (3.0 mmol).
-
To this suspension, add the desired chloroformate (1.2 mmol) dropwise over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite and wash the filter cake with THF.
-
The filtrate, containing the N,O-bisprotected hydroxylamine, is typically used in the next step without further purification.
Step 2: Solvolysis to N-Aryl-N-hydroxy Carbamate
-
To the filtrate from the previous step, add a solution of sodium methoxide in methanol (1.5 M, 2.0 mL) at room temperature.
-
Stir the reaction mixture for 30-60 minutes, monitoring the conversion by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl-N-hydroxy carbamate.[1]
The Carbamate as a Bioisostere: Enhancing Metabolic Stability
One of the most powerful applications of the carbamate group in drug design is its use as a bioisostere for the amide bond. Peptides and peptide-like molecules often suffer from poor metabolic stability due to their susceptibility to enzymatic cleavage by proteases. Replacing a critical amide bond with a carbamate linkage can render the molecule resistant to proteolysis while maintaining the key hydrogen bonding interactions necessary for biological activity.[1] This strategy has been successfully employed in the development of numerous therapeutic agents, particularly in the field of protease inhibitors.
The Carbamate as a Prodrug Moiety: Optimizing Pharmacokinetics
The carbamate linkage is an excellent promoiety for creating prodrugs of amines, alcohols, and phenols.[5] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmaceutical ingredient. This strategy is often employed to overcome poor physicochemical or pharmacokinetic properties of the parent drug, such as low solubility, poor membrane permeability, or rapid first-pass metabolism.
Enhancing Oral Bioavailability
For drugs with poor oral absorption, the carbamate prodrug approach can significantly enhance bioavailability. By masking a polar functional group, such as an amine or a hydroxyl group, with a more lipophilic carbamate moiety, the prodrug can more readily cross the lipid-rich membranes of the gastrointestinal tract. Once absorbed, the carbamate is cleaved by esterases, which are abundant in the plasma and liver, to release the active drug.[5][6]
| Parent Drug | Carbamate Prodrug | Improvement in Oral Bioavailability | Reference |
| Gabapentin | Gabapentin Enacarbil | Increased | [5] |
| Phenolic Compound 1 | Ethylcarbamoyl derivative 2b | ~40-fold higher AUC | [5] |
| Isoniazid | Prodrug 1d | 1.5-fold higher AUC | [7] |
Table 1: Examples of Carbamate Prodrugs and their Impact on Oral Bioavailability.
Targeted Drug Delivery
The differential expression of esterases in various tissues can be exploited for targeted drug delivery. For instance, a carbamate prodrug can be designed to be preferentially cleaved in a specific organ or tissue where the target is located, thereby minimizing systemic exposure and reducing off-target side effects.
The Carbamate as a Key Pharmacophoric Element: Enzyme Inhibition
The carbamate group is a prominent feature in a number of enzyme inhibitors, where it plays a direct role in the mechanism of inhibition. A classic example is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Mechanism of Acetylcholinesterase Inhibition
Carbamate-based AChE inhibitors, such as rivastigmine and physostigmine, act as "pseudo-irreversible" or "slowly reversible" inhibitors. The carbamate moiety mimics the transition state of acetylcholine hydrolysis. The carbonyl carbon of the carbamate is attacked by the catalytic serine residue in the active site of AChE, leading to the formation of a carbamoylated enzyme intermediate. This covalent intermediate is much more stable and hydrolyzes significantly slower than the acetylated intermediate formed with the natural substrate. This prolonged inactivation of the enzyme leads to an increase in the concentration of acetylcholine in the synaptic cleft, which is the therapeutic mechanism for treating conditions like Alzheimer's disease.[8]
| Carbamate Inhibitor | Target Enzyme | IC50 Value (µM) | Reference |
| Rivastigmine | Acetylcholinesterase (AChE) | 71.1 | [8] |
| Physostigmine | Acetylcholinesterase (AChE) | Varies | [8] |
| Compound 10c | Butyrylcholinesterase (BuChE) | 0.07 | [9] |
| Various Salicylanilide (thio)carbamates | Acetylcholinesterase (AChE) | 38.9 - 89.7 | [10] |
Table 2: Inhibitory Activity of Selected Carbamate Compounds.
The Carbamate as a Linker in Antibody-Drug Conjugates (ADCs)
A more recent and sophisticated application of the carbamate group is its use as a component of the linker in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The linker plays a critical role in the stability and efficacy of the ADC.
The para-aminobenzyl carbamate (PABC) linker is a widely used self-immolative spacer in ADCs.[11][12] It connects the payload to a cleavable unit (e.g., a peptide sequence susceptible to lysosomal proteases). Upon cleavage of the trigger, the PABC moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified payload inside the target cancer cell. The stability of the carbamate linkage within the PABC system is crucial for preventing premature drug release in systemic circulation, which could lead to off-target toxicity.[13][14]
Conclusion and Future Perspectives
The carbamate group has firmly established itself as a privileged scaffold in medicinal chemistry. Its remarkable versatility, stemming from its unique physicochemical properties, allows it to address a multitude of challenges in drug design. From enhancing metabolic stability and improving pharmacokinetic profiles to acting as a key pharmacophoric element and a sophisticated linker in targeted therapies, the applications of the carbamate moiety continue to expand. As our understanding of disease biology deepens and our synthetic capabilities advance, we can anticipate the development of even more innovative and effective carbamate-based therapeutics. The continued exploration of novel carbamate-containing chemical space, guided by rational design principles and a thorough understanding of structure-activity and structure-property relationships, will undoubtedly lead to the next generation of medicines with improved efficacy and safety profiles.
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The Enduring Allure of the Four-Membered Ring: A Technical Guide to the Discovery and History of Cyclobutane-Containing Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, a four-membered carbocycle, has long captivated the imagination of chemists. Initially perceived as a mere curiosity due to its inherent ring strain, it has evolved into a sophisticated tool in the hands of synthetic chemists and a valuable component in the design of modern therapeutics. This in-depth technical guide provides a comprehensive exploration of the discovery and history of cyclobutane-containing organic compounds. It traces the journey from the first challenging syntheses to the development of elegant and efficient methodologies, with a particular focus on the pivotal [2+2] cycloaddition reaction in its various forms. Furthermore, this guide delves into the strategic incorporation of the cyclobutane scaffold in medicinal chemistry, showcasing its ability to impart unique conformational constraints, metabolic stability, and novel intellectual property to drug candidates. Detailed experimental protocols for the synthesis of historically and medicinally significant cyclobutane-containing molecules are provided to serve as a practical resource for researchers in the field.
Introduction: The Strained World of Cyclobutanes
Cyclobutane, the deceptively simple cycloalkane with the formula (CH₂)₄, exists as a colorless gas with no inherent biological activity.[1] However, its derivatives, collectively known as cyclobutanes, are of significant importance in both biology and biotechnology.[1] The carbon atoms in cyclobutane deviate significantly from the ideal tetrahedral angle of 109.5°, resulting in substantial angle strain. This inherent strain, once viewed as a harbinger of instability, is precisely the characteristic that endows cyclobutane and its derivatives with unique chemical reactivity and a distinct three-dimensional geometry that has been artfully exploited in organic synthesis and drug design.
The cyclobutane ring is not merely a synthetic contrivance; it is also found in a variety of natural products, from the antibiotic sceptrin isolated from marine sponges to the complex ladderane structures found in anaerobic ammonium-oxidizing bacteria.[1][2] In the realm of molecular biology, the photochemical [2+2] cycloaddition of pyrimidine bases in DNA to form cyclobutane pyrimidine dimers is a critical process in UV-induced DNA damage.[1]
This guide will navigate the historical landscape of cyclobutane chemistry, from its initial synthesis to the modern synthetic marvels that incorporate this fascinating four-membered ring. We will explore the evolution of synthetic methodologies, with a deep dive into the mechanisms and applications of the cornerstone [2+2] cycloaddition. Finally, we will examine the role of the cyclobutane motif in medicinal chemistry, providing practical insights and detailed protocols for the synthesis of key compounds that have shaped the field.
The Dawn of Cyclobutane Synthesis: A Historical Perspective
The journey to tame the strained cyclobutane ring was a formidable challenge for early organic chemists. The first successful synthesis of cyclobutane was reported in 1907 by Richard Willstätter and James Bruce, who achieved this milestone through the hydrogenation of cyclobutene over a nickel catalyst.[1] This seminal work opened the door to the exploration of four-membered carbocycles, a field that would blossom over the next century.
The early methods for constructing the cyclobutane ring were often arduous and low-yielding. A significant advancement came with the development of cycloaddition reactions, which provided a more direct and efficient means of accessing this strained ring system. The [2+2] cycloaddition, in particular, has become the most powerful and versatile tool for the synthesis of cyclobutanes.
The following timeline highlights key milestones in the development of cyclobutane synthesis:
The Workhorse of Cyclobutane Synthesis: [2+2] Cycloaddition Reactions
The [2+2] cycloaddition reaction, a process in which two unsaturated molecules react to form a four-membered ring, stands as the most important and widely utilized method for constructing cyclobutane rings. This reaction can be initiated by light (photochemical), heat (thermal), or transition metal catalysts, with each method offering distinct advantages in terms of substrate scope, stereoselectivity, and reaction conditions.
Photochemical [2+2] Cycloaddition
The photochemical [2+2] cycloaddition is a powerful tool for the synthesis of cyclobutanes, particularly in the construction of complex polycyclic systems. The reaction is typically initiated by the photoexcitation of one of the alkene partners to its triplet excited state, which then undergoes a stepwise radical mechanism with the ground-state alkene to form the cyclobutane ring.[3]
Mechanism of Photochemical [2+2] Cycloaddition:
-
Photoexcitation: An alkene absorbs a photon of light, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO), forming a singlet excited state.
-
Intersystem Crossing: The singlet excited state rapidly undergoes intersystem crossing to the more stable triplet excited state.
-
Exciplex Formation and Radical Addition: The triplet excited alkene forms an exciplex with a ground-state alkene, followed by the formation of a 1,4-diradical intermediate.
-
Spin Inversion and Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical, which then collapses to form the cyclobutane ring.[3]
Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with Maleimides [1]
This protocol provides a general method for the photochemical [2+2] cycloaddition of alkenes with N-alkyl and N-aryl maleimides, highlighting the different conditions required for each class of substrate.
For N-Alkyl Maleimides:
-
In a glass vial, add the alkene (2.0 equivalents, 0.40 mmol) and the N-alkyl maleimide (1.0 equivalent, 0.20 mmol).
-
Add dichloromethane (CH₂Cl₂) (2.0 mL).
-
Seal the vial with a rubber septum and purge with argon.
-
Stir the reaction mixture under UVA LED irradiation (e.g., Kessil PR 160L, 370 nm) under an argon atmosphere for 16–70 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate: 8:2 or 7:3) to afford the desired cyclobutane adduct.
For N-Aryl Maleimides:
-
In a glass vial, add the alkene (2.0 equivalents, 0.40 mmol), the N-aryl maleimide (1.0 equivalent, 0.20 mmol), and thioxanthone (20 mol %, 0.04 mmol, 9 mg) as a photosensitizer.
-
Add dichloromethane (CH₂Cl₂) (2.0 mL).
-
Seal the vial with a rubber septum and purge with argon.
-
Stir the reaction mixture under blue LED irradiation (e.g., Kessil PR 160L, 440 nm) for 16 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate: 8:2 or 7:3) to afford the desired cyclobutane adduct.
Thermal [2+2] Cycloaddition of Ketenes
Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted processes involving suprafacial-suprafacial approach of the two components. However, the [2+2] cycloaddition of a ketene with an alkene is a notable exception and proceeds readily under thermal conditions.[4] This is due to the unique orbital symmetry of the ketene, which allows for a concerted, suprafacial-antarafacial cycloaddition.[2][5][6]
Mechanism of Thermal Ketene [2+2] Cycloaddition:
The reaction proceeds through a concerted mechanism where the ketene approaches the alkene in a perpendicular fashion. The HOMO of the alkene interacts with the LUMO of the ketene in a suprafacial manner with respect to the alkene and an antarafacial manner with respect to the ketene C=C bond.[2][5][6]
Experimental Protocol: Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloaddition [7]
This protocol describes a Lewis acid-promoted [2+2] cycloaddition, which can enhance the reactivity and selectivity of the reaction compared to the purely thermal process.
-
Apparatus Setup: Assemble a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a nitrogen atmosphere.
-
Reagent Addition:
-
To the flask, add the alkene (e.g., 2.0 equivalents) and a suitable solvent (e.g., dichloromethane).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of the acid chloride precursor to the ketene (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in the same solvent.
-
-
Ketene Generation and Cycloaddition:
-
Slowly add the acid chloride/base solution to the cooled alkene solution over a period of 1-2 hours.
-
In a separate, dry flask, dissolve the Lewis acid (e.g., ethylaluminum dichloride, EtAlCl₂, 1.5-2.5 equivalents) in the solvent and cool to -78 °C.
-
Slowly add the Lewis acid solution to the reaction mixture.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction at -78 °C for the specified time, monitoring its progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the cyclobutanone product.
Metal-Catalyzed [2+2] Cycloaddition
Transition metal catalysis has emerged as a powerful strategy for effecting [2+2] cycloadditions, often under milder conditions and with greater control over chemo-, regio-, and stereoselectivity than their thermal or photochemical counterparts.[8][9][10] A variety of transition metals, including iron, ruthenium, cobalt, nickel, and rhodium, have been shown to catalyze these transformations.[8][10][11]
General Mechanism of Metal-Catalyzed [2+2] Cycloaddition:
While the exact mechanism can vary depending on the metal and ligands, a common pathway involves the formation of a metallacyclopentane intermediate.
-
Ligand Dissociation and Substrate Coordination: A ligand on the metal catalyst dissociates, creating a vacant coordination site for the two alkene substrates to bind.
-
Oxidative Cyclization: The two coordinated alkenes undergo oxidative cyclization to form a metallacyclopentane intermediate.
-
Reductive Elimination: The metallacyclopentane undergoes reductive elimination to release the cyclobutane product and regenerate the active catalyst.
Beyond Cycloaddition: Alternative Routes to the Cyclobutane Ring
While [2+2] cycloadditions are the most prevalent method for cyclobutane synthesis, other elegant strategies, such as ring expansion and ring contraction reactions, provide valuable alternative pathways to these four-membered rings.
-
Ring Expansion: Certain cyclopropylcarbinyl systems can undergo rearrangement to form cyclobutanes. For example, the treatment of cyclopropylcarbinols with acid can induce a pinacol-type rearrangement to yield cyclobutanones.
-
Ring Contraction: Larger rings can be contracted to form cyclobutanes. A notable example is the Favorskii rearrangement of α-halocyclohexanones, which can produce cyclobutanecarboxylic acid derivatives. This reaction was a key step in the synthesis of cubane.[12]
Cyclobutanes in the Spotlight: Synthesis of Landmark Molecules
The development of synthetic methodologies for cyclobutane construction has enabled the total synthesis of numerous complex and biologically important molecules. The following examples showcase the strategic application of these methods in the synthesis of three iconic cyclobutane-containing compounds.
Carboplatin: A Second-Generation Platinum-Based Anticancer Drug
Carboplatin is a platinum-based anticancer drug that is widely used in the treatment of various cancers, including ovarian, lung, and testicular cancers. It was developed as a second-generation analog of cisplatin with the aim of reducing the severe nephrotoxicity associated with the parent drug. The cyclobutane-1,1-dicarboxylate ligand in carboplatin plays a crucial role in its pharmacological profile, modulating its reactivity and toxicity.
Experimental Protocol: Synthesis of Carboplatin from Cisplatin [13][14][15][16]
This protocol outlines a common laboratory-scale synthesis of carboplatin starting from cisplatin.
-
Preparation of the Diaqua Complex:
-
Suspend cisplatin (cis-[Pt(NH₃)₂Cl₂]) in deionized water.
-
Add a solution of silver nitrate (AgNO₃) (2 equivalents) in water.
-
Stir the mixture in the dark at room temperature for 24-48 hours to precipitate silver chloride (AgCl).
-
Filter the mixture to remove the AgCl precipitate. The filtrate contains the diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺.
-
-
Formation of Carboplatin:
-
To the filtrate containing the diaqua complex, add a solution of cyclobutane-1,1-dicarboxylic acid (1 equivalent) in water.
-
Adjust the pH of the solution to 5-6 with a suitable base (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the solution under reduced pressure to induce crystallization.
-
Collect the white crystalline product by filtration, wash with cold water and then ethanol, and dry in vacuo.
-
-
Characterization:
-
The identity and purity of the synthesized carboplatin can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
-
Grandisol: The Alluring Pheromone of the Boll Weevil
Grandisol is a monoterpene alcohol that serves as a component of the sex pheromone of the male boll weevil, a major pest of cotton crops. Its unique structure, featuring a substituted cyclobutane ring, has made it a popular target for total synthesis, inspiring the development of numerous creative strategies for the construction of the four-membered ring.
A Representative Synthesis of (±)-Grandisol:
One of the many elegant syntheses of grandisol involves an intramolecular photochemical [2+2] cycloaddition as the key step to construct the cyclobutane core.
Cubane: The Platonic Hydrocarbon
Cubane (C₈H₈) is a synthetic hydrocarbon with a remarkable cubic structure. Its synthesis in 1964 by Philip Eaton and Thomas Cole was a landmark achievement in organic chemistry, defying predictions that such a highly strained molecule would be too unstable to exist.[12] The synthesis of cubane is a testament to the power of multi-step organic synthesis and features several key transformations, including a photochemical [2+2] cycloaddition and a Favorskii rearrangement for ring contraction.[12]
Eaton's Synthesis of Cubane (Simplified Overview): [12]
-
Diels-Alder Dimerization: 2-Bromocyclopentadienone undergoes a spontaneous Diels-Alder dimerization.
-
Protection and Photocycloaddition: The ketone is protected as a ketal, followed by an intramolecular photochemical [2+2] cycloaddition to form the cage-like structure.
-
First Favorskii Rearrangement: The bromoketone is converted to a ring-contracted carboxylic acid via a Favorskii rearrangement.
-
Decarboxylation: The carboxylic acid is decarboxylated.
-
Deprotection and Second Favorskii Rearrangement: The ketal is removed, and a second Favorskii rearrangement is performed.
-
Final Decarboxylation: A final decarboxylation yields cubane.
The Cyclobutane Motif in Drug Discovery and Development
The unique structural and physicochemical properties of the cyclobutane ring have made it an increasingly attractive scaffold in modern drug discovery. Its incorporation into drug candidates can offer several advantages:
-
Conformational Rigidity: The puckered, three-dimensional structure of the cyclobutane ring can lock a molecule into a specific conformation, enhancing its binding affinity and selectivity for a biological target.
-
Metabolic Stability: The replacement of metabolically labile groups with a stable cyclobutane ring can improve the pharmacokinetic profile of a drug candidate.
-
Vectorial Orientation of Substituents: The defined geometry of the cyclobutane ring allows for the precise spatial arrangement of substituents, enabling the optimization of interactions with a target protein.
-
Novelty and Intellectual Property: The incorporation of a cyclobutane scaffold can lead to novel chemical entities with strong intellectual property positions.
Table 1: Physicochemical Properties of Cycloalkanes Relevant to Drug Design
| Cycloalkane | Ring Strain (kcal/mol) | C-C Bond Length (Å) | Conformation |
| Cyclopropane | ~27.5 | ~1.51 | Planar |
| Cyclobutane | ~26.5 | ~1.55 | Puckered |
| Cyclopentane | ~6.5 | ~1.54 | Envelope/Twist |
| Cyclohexane | ~0 | ~1.54 | Chair/Boat/Twist-boat |
The data in the table highlights the significant ring strain of cyclobutane, which is comparable to that of cyclopropane. This strain influences its bond lengths and conformation, contributing to its unique properties as a molecular scaffold.
Conclusion
The journey of the cyclobutane ring, from a synthetic curiosity to a valuable tool in organic chemistry and drug discovery, is a compelling narrative of scientific ingenuity. The development of powerful synthetic methods, most notably the versatile [2+2] cycloaddition, has made this once-elusive scaffold readily accessible. As our understanding of the intricate relationship between molecular structure and biological function deepens, the strategic incorporation of the cyclobutane motif is poised to play an increasingly important role in the design of the next generation of therapeutics. This guide has provided a historical and practical overview of this fascinating area of chemistry, with the aim of inspiring and equipping researchers to further explore the potential of the four-membered ring.
References
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Wikipedia. (n.d.). Cyclobutane. Retrieved from [Link]
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Wikipedia. (n.d.). Enone–alkene cycloadditions. Retrieved from [Link]
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SynArchive. (n.d.). Synthesis of Cubane by Philip E. Eaton (1964). Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]
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The Chemistry of Cubane. (n.d.). Synthesis. Retrieved from [Link]
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Journal of Chemical Education. (2025, April 7). A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. Retrieved from [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM. Retrieved from [Link]
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Prezi. (n.d.). Cubane Synthesis. Retrieved from [Link]
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The Chemistry of Cubane. (n.d.). synthesis. Retrieved from [Link]
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ResearchGate. (2025, August 6). Oxidative Halogenation of Cisplatin and Carboplatin: Synthesis, Spectroscopy, and Crystal and Molecular Structures of Pt(IV) Prodrugs. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Retrieved from [Link]
-
ChemTube3D. (n.d.). [2+2] Ketene Cycloaddition. Retrieved from [Link]
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YouTube. (2019, January 22). Thermal [2+2] cycloaddition reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Retrieved from [Link]
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YouTube. (2021, June 7). Ketene (2+2) Cycloaddition Reactions. Retrieved from [Link]
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SpringerLink. (2022, May 24). [2 + 2] photocycloaddition. Retrieved from [Link]
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ResearchGate. (n.d.). Enone Olefin [2 + 2] Photochemical Cycloadditions. Retrieved from [Link]
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ResearchGate. (2025, August 10). Transition Metal-Catalyzed [2+2] Cycloaddition Reactions between Bicyclic Alkenes and Alkynes. Retrieved from [Link]
-
Bentham Science. (n.d.). Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. Retrieved from [Link]
-
JBUON. (n.d.). Synthesis and antiproliferative activity of new carboplatin analogues. Retrieved from [Link]
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National Institutes of Health. (2021, October 15). Catalyst Design Principles Enabling Intermolecular Alkene-Diene [2+2] Cycloaddition and Depolymerization Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Metal-centered cycloaddition reactions. Retrieved from [Link]
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National Institutes of Health. (2025, September 8). Ruthenium-Catalyzed Intermolecular [2 + 2] Cycloaddition of Unactivated Allenes and Alkynes with Unusual Regioselectivity. Retrieved from [Link]
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ResearchGate. (2025, August 6). A New Stereoselective Synthesis of (±)‐Grandisol Based on the Remote Alkylation Protocol. Retrieved from [Link]
-
Scribd. (n.d.). Reaction 1. Retrieved from [Link]
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Methodological & Application
Application Note: A Guided Protocol for the Stereoselective Synthesis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
Abstract: This document provides a comprehensive, two-part guide for the synthesis of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, a valuable substituted cyclobutane building block for pharmaceutical and materials science research. The synthesis commences with the commercially available starting material, 3-hydroxycyclobutanone. The described methodology first navigates a one-pot reductive amination and N-Boc protection, followed by a stereoselective ketone reduction that preferentially yields the cis-diastereomer. The core technical challenge—achieving the desired trans stereochemistry—is subsequently addressed through a robust, two-step stereochemical inversion sequence involving a Mitsunobu reaction and subsequent hydrolysis. This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols grounded in established chemical principles to ensure reproducibility and high yield.
Overall Synthetic Pathway
The synthesis is strategically divided into two primary stages. The first stage focuses on constructing the core N-Boc protected amino alcohol scaffold, which results in the thermodynamically favored cis-isomer. The second stage details the critical stereochemical inversion to obtain the target trans-isomer.
Figure 1: Overall workflow for the synthesis of the target trans-isomer from 3-hydroxycyclobutanone.
Part I: Synthesis of the cis-Diastereomer Intermediate
Section 1.1: One-Pot Reductive Amination and N-Boc Protection
Principle and Rationale: The initial transformation combines a direct reductive amination (DRA) with an in-situ N-protection step, which is highly efficient.[1] 3-Hydroxycyclobutanone reacts with methylamine to form a transient iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reductant of choice for this step. STAB is a mild and selective hydride donor, capable of reducing the iminium ion intermediate in the presence of the starting ketone, thereby preventing side reactions.[2] Following the reductive amination, the newly formed secondary amine is immediately protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O). This one-pot approach prevents potential over-alkylation and simplifies the purification process, directly yielding the key intermediate, tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate.
Protocol 1: Synthesis of tert-Butyl N-(3-oxocyclobutyl)-N-methylcarbamate
-
To a round-bottom flask under a nitrogen atmosphere, add 3-hydroxycyclobutanone (1.0 eq), methylamine hydrochloride (1.1 eq), and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 2.5 eq) dropwise to the stirred suspension to neutralize the hydrochloride salt and act as a base for the subsequent Boc protection. Stir for 1 hour at 0 °C.
-
To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a minimal amount of DCM.
-
Immediately following the (Boc)₂O addition, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Section 1.2: Stereoselective Reduction to cis-tert-Butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate
Principle and Rationale: The reduction of 3-substituted cyclobutanones with hydride reagents like sodium borohydride (NaBH₄) typically proceeds with high cis-diastereoselectivity.[3] This stereochemical outcome is dictated by the puckered, "butterfly" conformation of the cyclobutane ring. To minimize torsional strain, the hydride attacks the carbonyl from the face opposite to the substituent (anti-facial attack), leading predominantly to the cis-alcohol product.[4][5] While other reducing agents could be used, NaBH₄ offers an excellent balance of reactivity, selectivity, and operational simplicity for this transformation.
Protocol 2: Synthesis of cis-tert-Butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate
-
Dissolve the tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate (1.0 eq) from the previous step in anhydrous methanol (MeOH, ~0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, monitoring for gas evolution.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Once complete, quench the reaction by the slow addition of water, followed by acetone to consume any excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, a mixture of diastereomers enriched in the cis-isomer, can be purified by flash column chromatography to isolate the major cis-product.
Part II: Stereochemical Inversion to the trans-Diastereomer
Principle and Rationale: To obtain the desired trans-isomer, a stereochemical inversion of the hydroxyl group on the major cis-product is necessary. The Mitsunobu reaction is the gold-standard method for achieving this inversion with high fidelity.[6][7] The reaction proceeds via an SN2 mechanism. The alcohol is activated by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a good leaving group. A nucleophile, in this case, a carboxylate anion from p-nitrobenzoic acid, then attacks from the backside, inverting the stereocenter and forming a trans-ester. Subsequent saponification (hydrolysis) of this ester cleaves the acyl group without affecting the newly established stereocenter, yielding the final trans-alcohol.
Figure 2: Workflow for the stereochemical inversion process.
Protocol 3: Mitsunobu Inversion to the trans-Ester
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the purified cis-alcohol (1.0 eq), p-nitrobenzoic acid (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 20-30 minutes. An orange-red color may develop and then fade.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography (hexane/ethyl acetate gradient) to separate the desired trans-ester from triphenylphosphine oxide and other byproducts.
Protocol 4: Hydrolysis to trans-tert-Butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate
-
Dissolve the purified trans-ester from the previous step (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the ester.
-
Once the hydrolysis is complete, neutralize the mixture carefully with 1 M HCl (aq) to pH ~7.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography to yield pure this compound.
Data and Reagent Summary
| Step | Key Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield |
| 1 | 3-Hydroxycyclobutanone, MeNH₂·HCl, (Boc)₂O, STAB, Et₃N, DCM | 0 to RT | 4 - 6 | 75 - 85% |
| 2 | N-Boc-aminoketone, NaBH₄, MeOH | 0 | 1 - 2 | 85 - 95% (cis major) |
| 3 | cis-Alcohol, PPh₃, DIAD, p-Nitrobenzoic acid, THF | 0 to RT | 12 - 16 | 70 - 80% |
| 4 | trans-Ester, K₂CO₃, MeOH/H₂O | RT | 2 - 4 | >90% |
References
-
Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Available at: [Link]
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF on ResearchGate. Available at: [Link]
-
Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Request PDF on ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
-
Van der Eycken, J., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803-7816. Available at: [Link]
-
Bartolozzi, A., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]
-
Rentería-Gómez, A., et al. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 20(5), 8121-8134. Available at: [Link]
-
Chemistry Help Center. (2023). Reductive Amination [Video]. YouTube. Available at: [Link]
-
Kappe, C. O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Kumar, P., et al. (2018). Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone. Organic Chemistry Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
- Google Patents. (n.d.). EP0356046A2 - The reductive amination of hydroxy-containing compounds.
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Carbohydrate Chemistry. CRC Press. Available at: [Link]
-
Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Available at: [Link]
-
ResearchGate. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Available at: [Link]
-
ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies. Available at: [Link]
Sources
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- 3. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate in Advanced Peptide Synthesis
Abstract
The design of sophisticated therapeutic peptides and peptidomimetics necessitates the use of non-canonical building blocks to enhance structural stability, metabolic resistance, and target affinity. Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a versatile synthetic intermediate whose rigid cyclobutyl scaffold and N-methylated amine offer unique advantages in constructing conformationally constrained peptide analogues. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application of this building block. We detail the scientific rationale for its use, present validated, step-by-step protocols for its conversion into a peptide-compatible carboxylic acid, and outline optimized coupling procedures for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).
Introduction: The Strategic Value of Constrained, N-Methylated Scaffolds
Modern peptide drug design aims to overcome the inherent limitations of natural peptides, such as poor oral bioavailability and susceptibility to enzymatic degradation.[1] The introduction of unnatural amino acids and structural mimics is a proven strategy to address these challenges.[2] this compound emerges as a valuable precursor for creating such mimics, embodying two critical design elements:
-
N-Methylation: The substitution of a backbone amide proton with a methyl group is a pivotal modification that enhances metabolic stability against proteases, improves membrane permeability by reducing hydrogen bonding capacity, and can increase binding affinity by locking in a favorable conformation.[3][4][5] However, this modification introduces significant steric hindrance, which complicates peptide bond formation and requires specialized coupling protocols.[6]
-
Cycloalkane Scaffolds: The incorporation of rigid cyclic structures, such as cyclobutane, introduces conformational constraints into the peptide backbone.[7] This pre-organization can stabilize desired secondary structures (e.g., turns or helices), leading to enhanced receptor binding and biological activity.[8][9] Cyclobutane-containing amino acids have been successfully used to construct novel peptidomimetics and helical foldamers.[7][9]
This guide focuses on the practical application of this compound, not as a direct coupling partner, but as a key starting material for an N-protected, cyclobutyl β-amino acid, ready for integration into peptide synthesis workflows.
Molecular Profile and Properties
The subject compound is a Boc-protected N-methylated amino alcohol. Its direct incorporation into a peptide backbone is not feasible via standard amidation. The primary hydroxyl group serves as a chemical handle for conversion into a carboxylic acid, transforming the molecule into a functional building block for SPPS.
| Property | Value | Reference |
| IUPAC Name | tert-Butyl (trans-3-hydroxycyclobutyl)(methyl)carbamate | N/A |
| CAS Number | Analogous cis-isomer: 1033718-10-3 | [10] |
| Molecular Formula | C₁₀H₁₉NO₃ | [11] |
| Molecular Weight | 201.26 g/mol | [11] |
| Appearance | White to off-white solid | [11] |
| Storage | 2-8°C, under inert atmosphere | [11] |
Experimental Workflows and Protocols
The successful integration of this building block into a peptide sequence involves a two-stage process: first, the conversion of the precursor to an SPPS-compatible amino acid, and second, its incorporation into the peptide chain using optimized coupling chemistry.
Protocol 1: Synthesis of Boc-N-methyl-trans-3-aminocyclobutane-1-carboxylic Acid
This protocol describes the oxidation of the primary alcohol on the cyclobutane ring to a carboxylic acid. Jones oxidation is a robust method, though milder conditions like TEMPO-mediated oxidation can be used if other sensitive functional groups are present.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Acetone (anhydrous)
-
Isopropyl alcohol
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Oxidation: Add Jones reagent dropwise to the stirred solution. The reaction is exothermic; maintain the temperature between 0-10°C. Monitor the reaction by TLC until the starting material is consumed. The solution will typically change color from orange/red to green.
-
Quenching: Once the reaction is complete, quench the excess oxidant by the slow addition of isopropyl alcohol until the green color persists.
-
Workup: Allow the mixture to warm to room temperature. Filter the mixture to remove chromium salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate or diethyl ether and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude carboxylic acid product by silica gel column chromatography to yield the pure Boc-N-methyl-trans-3-aminocyclobutane-1-carboxylic acid.
Expert Insight: The choice of oxidation method is critical. While Jones oxidation is effective, it is harsh. For more sensitive substrates, a Swern or TEMPO-based oxidation provides a milder alternative, minimizing potential side reactions.
Protocol 2: Solid-Phase Incorporation of the Cyclobutane Amino Acid
The primary challenge in coupling the resulting N-methylated amino acid is the steric hindrance at the secondary amine of the growing peptide chain's N-terminus after this residue has been added. Similarly, coupling to this residue's carboxylic acid requires robust activation. This protocol is optimized for high coupling efficiency.[3]
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Boc-N-methyl-trans-3-aminocyclobutane-1-carboxylic acid (from Protocol 1)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc deprotection)
-
Trifluoroacetic acid (TFA) for Boc deprotection (if applicable, see note below)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min and 15 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of the Cyclobutane Amino Acid:
-
In a separate vial, dissolve 4 equivalents of Boc-N-methyl-trans-3-aminocyclobutane-1-carboxylic acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA to the solution.
-
Allow the mixture to pre-activate for 5 minutes at room temperature.[3]
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for at least 2 hours at room temperature.
-
Expert Insight: Standard 1-hour coupling times may be insufficient. For difficult couplings involving N-methylated residues, extending the reaction time or performing a double coupling is often necessary to achieve high yields.[12]
-
-
Monitoring the Coupling:
-
After the coupling, take a small sample of resin beads, wash them thoroughly, and perform a Bromophenol Blue test.[3] The standard Kaiser (ninhydrin) test will give a false negative with the secondary amine.
-
Interpretation: A yellow color indicates complete coupling. A blue or green color signifies an incomplete reaction, and a second coupling (repeating steps 3 and 4) is required.
-
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Continuation of Synthesis: The peptide is now elongated with the constrained residue.
-
For subsequent couplings: The N-methyl group on the newly added residue presents a sterically hindered N-terminus. The protocol described in steps 3-5 should be used for coupling the next amino acid onto this residue to ensure high efficiency.
-
Boc Group Removal: The Boc group on the cyclobutane residue is acid-labile. It will be removed during the final cleavage from the resin if a standard TFA-based cleavage cocktail is used.[13][14]
-
Data and Troubleshooting
The success of incorporating sterically hindered amino acids is highly dependent on the coupling conditions. The following table summarizes recommended reagents and potential issues.
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Coupling Reagent | HATU, PyAOP, PyBOP/HOAt | These reagents form highly reactive acyl-azabenzotriazole esters, which are more effective than their benzotriazole counterparts (HBTU, HCTU) for hindered couplings.[3][6] |
| Reagent Equivalents | 3-4 eq. (Amino Acid & Coupling Reagent) | A higher excess drives the reaction to completion. If coupling remains sluggish, increasing to 5 eq. may be beneficial. |
| Base | DIEA (6-8 eq.) | A non-nucleophilic base is essential to prevent side reactions. Ensure the base is high quality and anhydrous. |
| Reaction Time | 2-4 hours or overnight | N-methylated couplings are significantly slower than standard couplings. Do not assume a standard 1-hour cycle is sufficient. |
| Monitoring Test | Bromophenol Blue Test | Essential for verifying completion as the Kaiser test will fail. A persistent blue/green color is a definitive indicator to recouple.[3] |
| Side Reaction | Racemization | While less common with urethane-protected amino acids (like Boc), the use of highly activating reagents can increase this risk. Using HOAt as an additive can help suppress racemization.[6] |
Conclusion
This compound is not a direct building block but a valuable and accessible precursor for synthesizing a constrained, N-methylated β-amino acid. Its incorporation into peptides provides a powerful tool for developing next-generation peptidomimetics with enhanced stability and conformational rigidity. The primary technical hurdle—the coupling of the N-methylated residue—can be reliably overcome by moving beyond standard SPPS protocols and adopting optimized conditions with highly active reagents like HATU and rigorous monitoring with the appropriate qualitative tests. The protocols and insights provided herein offer a validated pathway for researchers to leverage this unique scaffold in their drug discovery and development programs.
References
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids.Technical Support Information Bulletin 1177, AAPPTec. [URL: https://www.aapptec.com/technical-support-information-bulletin-1177-solid-phase-peptide-synthesis-with-n-methyl-amino-acids-spps-peptides-aapptec]
- tert-Butyl (trans-3-(hydroxymethyl)cyclobutyl)carbamate.ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52601977_EN.htm]
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.International Journal of Molecular Sciences, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8124546/]
- Solid-phase synthesis and characterization of N-methyl-rich peptides.Journal of Peptide Research, 2005. [URL: https://www.researchgate.
- Amine Protection / Deprotection.Fisher Scientific. [URL: https://www.fishersci.se/se/en/technical-support/fisher-scientific-tools-and-resources/chemistry-reagents-and-chemical-synthesis-tools/organic-synthesis-interactive-tool/amine-protection-deprotection.html]
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.ACS Omega, 2024. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c01594]
- Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-D-Glu-OH.BenchChem. [URL: https://www.benchchem.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33946633/]
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.Springer Nature Experiments, 2017. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7522-8_13]
- BOC Protection and Deprotection.Hebei Boze Chemical Co., Ltd. [URL: https://www.boze-chem.com/news/boc-protection-and-deprotection-88941221.html]
- tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97f07c53]
- New Derivatives of Cyclobutane β-Amino Acids.ChemistryViews, 2023. [URL: https://www.chemistryviews.org/new-derivatives-of-cyclobutane-%CE%B2-amino-acids/]
- Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition.ACS Catalysis, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9379893/]
- Application Notes and Protocols for tert-Butyl Carbamate in Solid-Phase Peptide Synthesis (SPPS).BenchChem. [URL: https://www.benchchem.
- Synthesis and Properties of Cyclopropane-Derived Peptidomimetics.Accounts of Chemical Research, 2006. [URL: https://pubs.acs.org/doi/10.1021/ar040183m]
- trans-tert-Butyl (3-hydroxycyclobutyl)carbamate.Biosynth. [URL: https://www.biosynth.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 10. tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate | 1033718-10-3 [sigmaaldrich.com]
- 11. tert-Butyl (trans-3-(hydroxymethyl)cyclobutyl)carbamate CAS#: 167081-37-0 [m.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. BOC Protection and Deprotection [bzchemicals.com]
Application Notes and Protocols: Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate as a Versatile Building Block for Pharmaceutical Intermediates
Introduction: The Strategic Value of the Cyclobutane Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the deliberate incorporation of small, strained ring systems into drug candidates has emerged as a powerful strategy for optimizing pharmacokinetic and pharmacodynamic properties. Among these, the cyclobutane ring has garnered significant attention for its unique structural and conformational attributes.[1][2][3][4] Unlike more flexible acyclic or larger cyclic systems, the puckered nature of the cyclobutane scaffold introduces a degree of conformational rigidity. This can be instrumental in locking a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target. Furthermore, the three-dimensional character of the cyclobutane ring allows for precise vectorial positioning of substituents, enabling chemists to explore chemical space with greater accuracy.
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a prime exemplar of a building block that leverages these advantages. The trans-substitution pattern on the cyclobutane ring provides a well-defined spatial arrangement of the hydroxyl and N-methylcarbamate functionalities. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable handle, facilitating subsequent synthetic transformations. This combination of features makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors and other targeted therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the known and estimated properties of this compound and its immediate precursor.
| Property | Value | Source/Comment |
| Chemical Name | This compound | - |
| CAS Number | 1033718-20-5 | [5] |
| Molecular Formula | C₁₀H₁₉NO₃ | [6] |
| Molecular Weight | 201.26 g/mol | [6] |
| Appearance | White to off-white solid (Predicted) | Based on related compounds |
| Melting Point | Not available. | Data for the related tert-butyl (3-hydroxycyclobutyl)carbamate is available. |
| Boiling Point | Not available. | Likely to decompose upon heating. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in hexanes. | General solubility for similar N-Boc protected compounds. |
| pKa | ~16-18 for the hydroxyl proton (Estimated) | Typical pKa for a secondary alcohol. |
Synthetic Protocol I: Preparation of this compound
The synthesis of the title compound is a multi-step process that showcases key transformations in modern organic chemistry. The following protocol outlines a representative route, commencing with the commercially available tert-butyl (cis-3-hydroxycyclobutyl)carbamate. The key step is a Mitsunobu reaction to invert the stereochemistry of the hydroxyl group, followed by N-methylation.
Workflow Diagram: Synthesis of this compound
Caption: Synthetic workflow for the preparation of the title compound.
Step 1: Mitsunobu Inversion of Tert-butyl (cis-3-hydroxycyclobutyl)carbamate
The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols.[2][7][8] This is achieved by activating the hydroxyl group with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD)). The activated alcohol is then displaced by a nucleophile, in this case, p-nitrobenzoic acid, with complete inversion of configuration. The choice of p-nitrobenzoic acid is strategic; its lower pKa compared to benzoic acid can enhance the reaction rate, and the resulting ester is typically a crystalline solid, aiding in purification.[9]
Materials:
-
Tert-butyl (cis-3-hydroxycyclobutyl)carbamate
-
Triphenylphosphine (PPh₃)
-
p-Nitrobenzoic acid
-
Diisopropylazodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl (cis-3-hydroxycyclobutyl)carbamate (1.0 eq.) in anhydrous THF (0.2 M) under an inert atmosphere, add triphenylphosphine (1.5 eq.) and p-nitrobenzoic acid (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. An exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (trans-3-(p-nitrobenzoyloxy)cyclobutyl)carbamate.
Step 2: Saponification to Tert-butyl (trans-3-hydroxycyclobutyl)carbamate
The p-nitrobenzoyl ester is cleaved under basic conditions to yield the desired trans-alcohol.
Materials:
-
Tert-butyl (trans-3-(p-nitrobenzoyloxy)cyclobutyl)carbamate
-
Lithium hydroxide (LiOH) or Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the p-nitrobenzoate ester (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 eq.) or K₂CO₃ (2.0 eq.) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield tert-butyl (trans-3-hydroxycyclobutyl)carbamate.
Step 3: N-Methylation
N-methylation of the Boc-protected amine is achieved using a strong base to deprotonate the carbamate nitrogen, followed by quenching with an electrophilic methyl source.[1][10] Sodium hydride is a common choice of base for this transformation.
Materials:
-
Tert-butyl (trans-3-hydroxycyclobutyl)carbamate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a solution of tert-butyl (trans-3-hydroxycyclobutyl)carbamate (1.0 eq.) in anhydrous THF (0.2 M) under an inert atmosphere at 0 °C, add sodium hydride (1.2 eq.) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Synthetic Protocol II: Application in the Synthesis of a Pharmaceutical Intermediate
The trans-hydroxycyclobutyl moiety is a key pharmacophore in a number of biologically active molecules. One important transformation of this compound is its oxidation to the corresponding ketone, tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate. This ketone is a versatile intermediate for further functionalization, for example, through reductive amination or addition of organometallic reagents.
Workflow Diagram: Oxidation to a Ketone Intermediate
Caption: Oxidation of the title compound to a key ketone intermediate.
Swern Oxidation to Tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate
The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[11][12] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride or trifluoroacetic anhydride. A hindered non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is then used to promote the elimination reaction that forms the carbonyl group. The mild, low-temperature conditions of the Swern oxidation make it compatible with a wide range of functional groups, including the Boc-protecting group.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
Equipment:
-
Three-necked round-bottom flask with a magnetic stir bar
-
Dry ice/acetone bath (-78 °C)
-
Argon or nitrogen inlet
-
Syringes for the addition of reagents
Procedure:
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (0.2 M) in a three-necked flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of DMSO (2.0 eq.) in anhydrous DCM dropwise via syringe, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq.) dropwise, and stir the reaction mixture at -78 °C for 15 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely utilized synthetic transformations in organic chemistry.
-
Mitsunobu Reaction: The stereospecificity of the Mitsunobu reaction is a cornerstone of its utility. The inversion of configuration is a predictable and reliable outcome, which can be confirmed by spectroscopic methods (e.g., 2D-NMR) or by comparison to known analytical data for the cis and trans isomers. The progress of the reaction can be monitored by TLC, observing the consumption of the starting alcohol and the appearance of the less polar ester product.
-
Swern Oxidation: The Swern oxidation is known for its high yields and clean conversions with minimal side products when performed correctly. The reaction is typically monitored by TLC, observing the disappearance of the alcohol and the formation of the more mobile ketone. The characteristic pungent odor of dimethyl sulfide is a qualitative indicator of reaction progress.
For all synthetic steps, it is imperative to characterize the products thoroughly using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm their identity and purity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its well-defined stereochemistry and orthogonally protected functional groups allow for a wide range of subsequent transformations. The protocols detailed in these application notes provide a robust framework for the preparation and utilization of this important synthetic tool, empowering researchers and scientists in the pursuit of novel therapeutics.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
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van Delft, F. L. et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem2022 , 17 (9), e202200020. [Link]
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PubChem Compound Summary for CID 22594430, tert-Butyl (3-hydroxycyclobutyl)carbamate. National Center for Biotechnology Information. [Link]
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Malkov, A. V. et al. On the Selective N-Methylation of BOC-Protected Amino Acids. J. Org. Chem.2007 , 72 (8), 3133-3135. [Link]
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Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. [Link]
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Swamy, K. C. K. et al. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2009 , 109 (6), 2551-2651. [Link]
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Lokey Lab Protocols. N-Methylation of Boc amino acids. Wikidot. [Link]
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Organic Synthesis. Mitsunobu reaction. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Tidwell, T. T. Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Org. React.1990 , 39, 297-572. [Link]
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Pure. A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. [Link]
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Dodge, J. A.; Nissen, J. S. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Org. Synth.1997 , 74, 247. [Link]
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Royal Society of Chemistry. Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. [Link]
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ResearchGate. Design and Synthesis of New Steroid-cyclobutanone Derivative. [Link]
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ResearchGate. Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. [Link]
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MDPI. Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation. [Link]
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MDPI. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. [Link]
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ThaiJO. Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. [Link]
-
ChemistryViews. New Derivatives of Cyclobutane β-Amino Acids. [Link]
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Application Note: A Robust LC-MS/MS Method for the Quantification of Carbamate Compounds in Biological Samples
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of carbamate compounds in biological matrices, such as plasma and urine, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Carbamates, a class of compounds widely used as pesticides and therapeutic agents, require sensitive and selective analytical methods for pharmacokinetic, toxicological, and biomonitoring studies.[1][2] Due to their characteristic thermal lability, which makes gas chromatography challenging, LC-MS/MS has become the gold standard for their determination.[3] This guide details field-proven strategies for sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on mitigating common analytical challenges like matrix effects. The protocols are designed to be self-validating, adhering to principles outlined in regulatory guidelines to ensure data integrity and reliability.
Introduction: The Analytical Imperative for Carbamate Quantification
Carbamate compounds exert their biological effects, whether therapeutic or toxic, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This mechanism makes them effective insecticides but also potential hazards to human health, necessitating precise monitoring of exposure. In drug development, carbamate-based prodrugs are synthesized to improve the pharmacokinetic profiles of parent molecules.
Accurate quantification in complex biological matrices like plasma, blood, or urine is paramount for these applications. The primary analytical challenge stems from the thermal instability of the carbamate ester group, rendering direct analysis by gas chromatography (GC) difficult without derivatization.[3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) circumvents this issue, offering a powerful combination of efficient separation with highly sensitive and selective detection.[4][5] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional specificity, allowing for the accurate measurement of target analytes even at trace levels in a complex sample matrix.[4][6]
This application note explains the causality behind key experimental choices and provides a robust, step-by-step protocol that can be adapted for various carbamate compounds.
Principle of the Method: A Synergistic Workflow
The quantification of carbamates is achieved through a multi-stage process designed to isolate the analyte from interfering matrix components and measure it with high precision.
-
Sample Preparation: The process begins with the extraction of carbamates from the biological sample (e.g., plasma). This step is crucial for removing proteins and phospholipids that can interfere with the analysis. An internal standard (IS) is added early in this process to correct for variability during extraction and analysis.
-
Chromatographic Separation: The prepared sample extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase column separates the target carbamates from the IS and any remaining matrix components based on their physicochemical properties.
-
Mass Spectrometric Detection: As compounds elute from the LC column, they are ionized, typically via Electrospray Ionization (ESI), and enter the mass spectrometer. The instrument, operating in MRM mode, selectively monitors a specific precursor-to-product ion transition for each analyte, ensuring high selectivity and sensitivity.
-
Quantification: The analyte's concentration is determined by comparing the ratio of its peak area to that of the known concentration of the internal standard against a calibration curve prepared in the same biological matrix.
Detailed Methodologies
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to produce a clean extract with high analyte recovery, while minimizing matrix effects.[7] The choice of technique depends on the required sensitivity, sample throughput, and the specific matrix.
-
Protein Precipitation (PPT): This is a rapid and simple technique often used for plasma or serum.[8] It involves adding a water-miscible organic solvent (typically acetonitrile) to the sample, which denatures and precipitates proteins. While efficient for removing proteins, it may not remove other endogenous components like phospholipids, which are a primary source of matrix effects.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids (an aqueous and an organic phase).[7] It generally produces a cleaner extract than PPT but is more labor-intensive and requires careful optimization of solvents and pH.
-
Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique that can provide the cleanest extracts and allows for sample concentration.[11] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. SPE requires more extensive method development but is readily automated for high-throughput applications.[12]
Internal Standard (IS) Selection: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Carbofuran-d3).[13][14] A SIL-IS co-elutes with the analyte and experiences similar ionization effects, providing the most accurate compensation for matrix effects and procedural losses.[15] If a SIL-IS is unavailable, a structural analog with similar chemical properties can be used.[16]
Liquid Chromatography: Achieving Optimal Separation
Effective chromatographic separation is key to resolving the analyte from co-eluting matrix components that can cause ion suppression or enhancement.[17][18]
-
Column: A C18 reversed-phase column is the most common choice and provides good retention and separation for a wide range of carbamates.[19][20] Specialized columns designed specifically for carbamate analysis are also available and can offer improved peak shape and faster analysis times.[3]
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol. Additives are crucial for efficient ionization. Formic acid (0.1%) is often added to promote the formation of protonated molecules [M+H]+ in positive ESI mode.[4] Ammonium acetate can also be used to form adducts, such as [M+NH4]+, which can be beneficial for certain carbamates.[8]
Table 1: Example LC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high-efficiency separation suitable for complex matrices. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting analytes. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Gradient | 5% B to 95% B in 5 min | Allows for elution of a range of carbamates with varying polarities. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape.[4] |
| Injection Vol. | 5 µL | A small volume minimizes the introduction of non-volatile matrix components. |
Mass Spectrometry: Selective and Sensitive Detection
Tandem mass spectrometry in MRM mode is the core of the method's selectivity.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally preferred for carbamates as they readily accept a proton.[4][8]
-
MRM Optimization: For each analyte, the instrument parameters must be optimized. This involves infusing a standard solution and identifying the precursor ion (typically [M+H]+). This ion is then subjected to collision-induced dissociation (CID) to find the most stable and abundant product ions. A characteristic fragmentation pathway for many N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO), which corresponds to a mass loss of 57 Da.[4][6] Two MRM transitions (a quantifier and a qualifier) are typically monitored for each analyte to enhance confirmation confidence.
Table 2: Example MRM Transitions for Common Carbamates
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|---|---|---|
| Carbofuran | 222.1 | 165.1 | 147.1 |
| Methomyl | 163.1 | 88.1 | 106.1 |
| Aldicarb | 191.1 | 116.1 | 89.1 |
| Carbaryl | 202.1 | 145.1 | 117.1 |
| Carbofuran-d3 (IS) | 225.1 | 168.1 | - |
Note: These values are illustrative and must be empirically optimized on the specific instrument used.[6]
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure it is fit for purpose. Validation should be performed according to established regulatory guidelines from bodies like the FDA and EMA.[21][22][23][24]
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six different blank matrix lots.
-
Linearity and Lower Limit of Quantification (LLOQ): The calibration curve should have a correlation coefficient (r²) of ≥0.99. The LLOQ is the lowest concentration on the curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).
-
Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at multiple concentration levels (low, mid, high) in at least five replicates over several days. Acceptance criteria are typically within ±15% of the nominal value (±20% at the LLOQ).[8]
-
Matrix Effect: This is the alteration of ionization efficiency due to co-eluting matrix components.[18][25] It is quantitatively assessed by comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a pure solvent solution. The IS-normalized matrix factor should be between 0.85 and 1.15.[9][26]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Analyte stability is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.[8]
Table 3: Example Method Validation Summary
| Parameter | LLOQ (1 ng/mL) | Low QC (3 ng/mL) | Mid QC (50 ng/mL) | High QC (150 ng/mL) | Acceptance Criteria |
|---|---|---|---|---|---|
| Intra-day Precision (%CV) | 8.5 | 6.2 | 4.1 | 3.5 | ≤15% (≤20% for LLOQ) |
| Intra-day Accuracy (%) | 104.2 | 97.8 | 101.5 | 98.9 | 85-115% (80-120% for LLOQ) |
| Inter-day Precision (%CV) | 11.2 | 8.9 | 6.5 | 5.8 | ≤15% (≤20% for LLOQ) |
| Inter-day Accuracy (%) | 108.1 | 95.3 | 103.2 | 101.7 | 85-115% (80-120% for LLOQ) |
| Recovery (%) | - | 88.1 | 91.5 | 90.4 | Consistent & Reproducible |
| IS-Normalized Matrix Factor | - | 1.05 | 0.98 | 1.02 | 0.85 - 1.15 |
Detailed Experimental Protocol
This protocol describes the quantification of carbofuran in human plasma using protein precipitation.
5.1. Materials and Reagents
-
Carbofuran and Carbofuran-d3 analytical standards.
-
Human plasma (with K₂EDTA as anticoagulant).
-
Acetonitrile (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Deionized water (>18 MΩ·cm).
5.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of carbofuran and carbofuran-d3 (IS) in methanol.
-
Working Solutions: Prepare intermediate spiking solutions of carbofuran (for calibration standards and QCs) and carbofuran-d3 (for IS) by diluting the stock solutions in 50:50 acetonitrile:water.
-
Precipitation Solution: Prepare the protein precipitation solution by adding 10 ng/mL of carbofuran-d3 IS to acetonitrile.
5.3. Sample Preparation Procedure
-
Aliquot 100 µL of plasma samples (standards, QCs, or unknowns) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the precipitation solution (acetonitrile containing IS) to each tube.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial with an insert.
-
Inject 5 µL onto the LC-MS/MS system.
5.4. LC-MS/MS Analysis
-
Use the LC and MS conditions detailed in Table 1 and Table 2 , ensuring parameters have been optimized for the specific instrument.
5.5. Calibration and Quantification
-
Prepare matrix-matched calibration standards by spiking blank human plasma with carbofuran working solutions to achieve final concentrations ranging from 1 to 200 ng/mL.
-
Process the calibration standards, QC samples, and unknown samples as described in section 5.3.
-
Generate a calibration curve by plotting the peak area ratio (Carbofuran/Carbofuran-d3) against the nominal concentration of the calibration standards.
-
Apply a linear regression with 1/x² weighting to fit the curve.
-
Determine the concentration of carbofuran in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of carbamate compounds in biological matrices. By combining efficient sample preparation with optimized chromatographic separation and highly specific MRM detection, this method overcomes the inherent challenges of carbamate analysis. Rigorous method validation in accordance with regulatory guidelines ensures the generation of reliable and accurate data, making this approach highly suitable for demanding applications in clinical and non-clinical research, toxicology, and drug development.
References
- Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Source: National Institutes of Health (NIH).
- Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab.
- Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Source: Longdom Publishing S.L.
- Title: Assessment of matrix effect in quantitative LC-MS bioanalysis. Source: National Institutes of Health (NIH).
- Title: Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Source: National Institutes of Health (NIH).
- Title: Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. Source: PubMed.
- Title: HPLC separation of carbamates. Source: ResearchGate.
- Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Source: National Institutes of Health (NIH).
- Title: A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables. Source: Food Science.
- Title: HJ 827-2017 Carbamate Pesticides Internal Standards Mixture. Source: LGC Standards.
- Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: PubMed.
- Title: Guideline on bioanalytical method validation. Source: European Medicines Agency (EMA).
- Title: Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. Source: ResearchGate.
- Title: Bioanalytical Method Validation FDA 2018 - A Practical Assessment. Source: PharmaCompass.
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Title: Methodological aspects of sample preparation for the determination of carbamate residues: A review. Source: Journal of Separation Science. URL: [Link]
- Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Source: ResearchGate.
- Title: Effective Analysis Carbamate Pesticides. Source: Separation Science.
- Title: Bioanalytical method validation. Source: European Medicines Agency (EMA).
- Title: Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. Source: SciSpace by Typeset.
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- Title: Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. Source: Royal Society of Chemistry.
- Title: Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Source: National Institutes of Health (NIH).
- Title: Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Source: National Institutes of Health (NIH).
- Title: LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE RESIDUES IN VEGETABLES. Source: Acta Scientiarum Polonorum Technologia Alimentaria.
- Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Source: National Institutes of Health (NIH).
- Title: Bioanalytical sample preparation. Source: Biotage.
- Title: Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Source: Frontiers in Microbiology.
- Title: Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Source: Shimadzu Scientific Instruments.
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- Title: Structure-activity relationships for insecticidal carbamates. Source: PubMed.
- Title: Sample preparation in a bioanalytical workflow – part 1. Source: YouTube.
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Application Notes and Protocols: Stereoselective Synthesis of trans-Cyclobutanol Derivatives
Introduction
The cyclobutane motif, a four-membered carbocycle, is a privileged scaffold in modern medicinal chemistry and drug discovery. Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for medicinal chemists to design molecules with enhanced potency, improved selectivity, and optimized pharmacokinetic profiles. Specifically, trans-substituted cyclobutanol derivatives serve as critical building blocks and conformationally restricted bioisosteres for a variety of biologically active molecules. However, the stereocontrolled synthesis of these structures presents a significant challenge due to the inherent strain of the four-membered ring. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust and highly stereoselective methods for the synthesis of trans-cyclobutanol derivatives: a biocatalytic reduction using a ketoreductase (KRED) and a transition-metal-catalyzed cycloaddition.
Method 1: Biocatalytic Desymmetrization for trans-Aminocyclobutanol Synthesis
Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods, offering unparalleled selectivity under mild reaction conditions. The enzymatic reduction of a prochiral diketone is an elegant strategy to desymmetrize a molecule and install multiple stereocenters with high fidelity. This section details a highly trans-diastereoselective synthesis of a valuable cyclobutanol-based synthon, accomplished through a chemo- and biocatalytic sequence starting from the inexpensive 2,2,4,4-tetramethylcyclobutane-1,3-dione.[1]
Scientific Principle: Enzyme-Controlled Stereoselectivity
The key to this method's success is the use of a ketoreductase (KRED), an enzyme that catalyzes the reduction of ketones to alcohols. The enzyme's chiral active site acts as a molecular mold, binding the substrate in a highly specific orientation relative to the hydride source (typically from a cofactor like NADPH). This enforced orientation dictates the facial selectivity of the hydride attack on the carbonyl, leading to the preferential formation of one stereoisomer. In the reduction of 3-amino-2,2,4,4-tetramethylcyclobutanone, the KRED active site sterically favors a transition state that leads to the trans-product, effectively blocking the pathway to the cis-isomer and resulting in high diastereoselectivity.[1]
Experimental Workflow Diagram
Caption: Workflow for the chemo-enzymatic synthesis of a trans-cyclobutanol derivative.
Detailed Protocol: KRED-Catalyzed Reduction
This protocol is adapted from a demonstrated, scalable process for the synthesis of tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate.[1]
Materials:
-
3-(tert-butoxycarbonylamino)-2,2,4,4-tetramethylcyclobutanone
-
Ketoreductase (KRED) enzyme (e.g., KRED-P1-H01 or similar commercially available enzyme)
-
D-Glucose
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ sodium salt
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropyl alcohol (IPA)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred solution of potassium phosphate buffer, add D-glucose (as a regenerating system), NADP⁺, and glucose dehydrogenase. Allow the mixture to stir until all solids are dissolved.
-
Enzyme Addition: Add the ketoreductase (KRED) to the buffer solution.
-
Substrate Addition: Dissolve the 3-(tert-butoxycarbonylamino)-2,2,4,4-tetramethylcyclobutanone substrate in a minimal amount of a water-miscible co-solvent like isopropyl alcohol and add it to the enzyme solution.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress by HPLC or TLC. The reaction is typically complete within 24 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure trans-cyclobutanol derivative.
Expected Outcome: This procedure reliably yields the desired trans-cyclobutanol product with a high diastereomeric ratio, typically around 98:2 (trans:cis).[1]
Method 2: Rhodium(I)-Catalyzed Asymmetric [4+2] Cycloaddition
Transition metal catalysis provides a powerful platform for the construction of complex molecular architectures with high stereocontrol. Rhodium(I) catalysts, in particular, have proven effective in mediating cycloaddition reactions. This section describes a Rh(I)-catalyzed asymmetric formal [4+2] cycloaddition between 2-alkylenecyclobutanols and cyclic enones, which proceeds via a C-C bond cleavage to deliver synthetically valuable trans-fused bicyclic systems.[2][3] This method highlights how stereochemical information from a cyclobutanol starting material can be relayed to form a product with a trans ring junction.
Scientific Principle: Ligand-Controlled Diastereoselectivity
The reaction is initiated by the formation of a rhodium(I) cyclobutanolate, which then undergoes a β-carbon elimination to open the cyclobutane ring, forming a vinylrhodium species.[2] This intermediate then participates in a highly enantioselective Michael addition to the cyclic enone. The choice of a chiral phosphine ligand (e.g., iPr-Duphos) is critical as it creates a chiral environment around the rhodium center. This chiral pocket dictates the trajectory of the enone approach, leading to a highly diastereoselective intramolecular aldol-type cyclization. The final protonation step preferentially occurs from the less hindered face, locking in the trans-fused bicyclic structure.
Key Mechanistic Steps Diagram
Caption: Key steps in the Rh(I)-catalyzed formal [4+2] cycloaddition.
Detailed Protocol: Rh(I)-Catalyzed trans-Bicyclic Ketone Synthesis
This protocol is a representative example for the synthesis of trans-fused bicyclic systems from cyclobutanol precursors.[2]
Materials:
-
2-Alkylidenecyclobutanol substrate
-
α,β-Unsaturated cyclic ketone (e.g., cyclohexenone)
-
Rhodium(I) precatalyst (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand (e.g., (R,R)-Me-Duphos or (S,S)-Me-Duphos)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox, charge a vial with the rhodium precatalyst and the chiral ligand in the specified solvent. Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Reaction Setup: In a separate vial, dissolve the 2-alkylidenecyclobutanol and the cyclic enone in the solvent.
-
Initiation: Add the catalyst solution to the substrate solution via syringe under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 60-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the trans-bicyclic ketone product.
Substrate Scope and Diastereoselectivity
The Rh(I)-catalyzed method demonstrates good functional group tolerance and consistently produces trans-fused products with high diastereoselectivity and enantioselectivity.
| Entry | Cyclobutanol Substrate | Enone | Product Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Phenyl-substituted | Cyclohexenone | 75 | >20:1 | 95 |
| 2 | Methyl-substituted | Cyclohexenone | 81 | >20:1 | 92 |
| 3 | Phenyl-substituted | Cyclopentenone | 68 | >20:1 | 97 |
| 4 | Naphthyl-substituted | Cyclohexenone | 72 | >20:1 | 96 |
| (Data is representative and adapted from published literature.[2]) |
Conclusion
The stereoselective synthesis of trans-cyclobutanol derivatives is a critical capability for chemists in pharmaceutical and materials science. This application note has detailed two powerful and distinct methodologies to achieve this goal. The biocatalytic KRED reduction offers an environmentally friendly, highly selective, and scalable route for the desymmetrization of prochiral ketones. In contrast, the rhodium-catalyzed cycloaddition provides a versatile method for constructing complex, trans-fused bicyclic systems from readily available cyclobutanol precursors. The choice of method will depend on the specific target molecule, desired substitution pattern, and available starting materials. Both protocols represent state-of-the-art, field-proven approaches that deliver high levels of stereocontrol, enabling the synthesis of valuable and complex molecular scaffolds.
References
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Zheng, X., Guo, R., Zhang, G., & Zhang, D. (2018). Rhodium(i)-catalyzed asymmetric [4 + 2] cycloaddition reactions of 2-alkylenecyclobutanols with cyclic enones through C–C bond cleavage: efficient access to trans-bicyclic compounds. Chemical Science, 9(7), 1833–1837. [Link]
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Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3798–3801. [Link]
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Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. [Link]
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Pan, F., Zhang, H., & Zhang, G. (2021). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. Angewandte Chemie International Edition. Available at: [Link]
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Zheng, X., Guo, R., Zhang, G., & Zhang, D. (2018). Rhodium(i)-catalyzed asymmetric [4 + 2] cycloaddition reactions of 2-alkylenecyclobutanols with cyclic enones through C–C bond cleavage: efficient access to trans-bicyclic compounds. Chemical Science. [Link]
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Pan, F., Zhang, H., & Zhang, G. (2021). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. ChemRxiv. [Link]
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Application Notes & Protocols: High-Throughput Screening Assays for Cyclobutyl-Containing Compounds
For: Researchers, scientists, and drug development professionals engaged in small molecule screening and lead discovery.
Abstract
The cyclobutane motif, a four-membered carbocycle, has gained significant traction in modern medicinal chemistry as a versatile bioisostere and a key component of sp³-rich molecular scaffolds. Its unique puckered conformation and rigid nature can impart favorable physicochemical and pharmacological properties, such as improved metabolic stability, enhanced binding affinity, and reduced planarity.[1] High-throughput screening (HTS) remains a cornerstone of drug discovery, enabling the rapid evaluation of large compound libraries.[2] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for designing and implementing robust HTS assays tailored for the discovery of bioactive compounds containing the cyclobutane scaffold. We will delve into the causality behind experimental choices, from assay selection to data interpretation, ensuring a self-validating system for hit identification.
The Rationale for Screening Cyclobutyl-Containing Libraries
The strategic inclusion of cyclobutane rings in compound libraries is driven by their ability to confer advantageous drug-like properties. Unlike their flat, aromatic counterparts, the three-dimensional nature of cyclobutanes can lead to improved target engagement through better shape complementarity with protein binding pockets. Furthermore, their saturated character often results in enhanced metabolic stability, a critical parameter in lead optimization.[1] Libraries enriched with sp³-hybridized carbons, such as those containing cyclobutane scaffolds, are increasingly sought after to explore novel chemical space and identify promising lead compounds.
Table 1: Comparative Physicochemical Properties
| Property | Aromatic Ring (e.g., Benzene) | Cyclobutane Ring | Rationale for HTS Advantage |
| Geometry | Planar | Puckered, 3D | Improved shape complementarity with target binding sites. |
| sp³ Fraction | Low | High | Correlated with higher clinical success rates and improved solubility. |
| Metabolic Stability | Susceptible to oxidative metabolism | Generally more resistant | Reduced clearance, improved pharmacokinetic profile. |
| Solubility | Can contribute to poor solubility | Can disrupt crystal packing, improving solubility | Better behavior in aqueous assay buffers. |
| Rigidity | Rigid | Conformationally restricted | Pre-organizes pharmacophores for binding, reducing entropic penalty. |
Strategic Assay Selection for Cyclobutyl Scaffolds
The choice of HTS assay technology is paramount and should be guided by the biological target and the nature of the compound library. For cyclobutyl-containing compounds, which are typically small molecules, several homogenous (no-wash) assay formats are particularly well-suited due to their compatibility with automation and miniaturization.[3]
Logical Flow for Assay Selection
Caption: Logical workflow for selecting an appropriate HTS assay format.
Core Principles of a Self-Validating HTS Assay
A robust HTS campaign is built on a foundation of rigorous assay validation. The goal is to create a system that is reproducible, has a sufficient signal window to distinguish hits from noise, and is resilient to artifacts.
The Z'-Factor: A Measure of Assay Quality
The Z'-factor is a statistical parameter that quantifies the separation between the distributions of positive and negative controls, providing a measure of the assay's suitability for HTS.[4][5]
Formula for Z'-Factor: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
Table 2: Interpretation of Z'-Factor Values
| Z'-Factor | Assay Classification | Suitability for HTS |
| > 0.5 | Excellent | Ideal for screening. |
| 0 to 0.5 | Acceptable | Can be used, but may have a higher false-positive/negative rate. |
| < 0 | Unacceptable | The assay is not suitable for screening and requires significant optimization.[4] |
Essential Controls
-
Negative Control: Typically the vehicle (e.g., DMSO) in which the compounds are dissolved. This defines the baseline or 0% activity level.[6][7]
-
Positive Control: A known active compound or condition that elicits the maximal expected response in the assay. This defines the 100% activity level.[6][7]
-
Neutral Control: An inactive compound with a structure similar to the expected hits can be useful for identifying non-specific effects.
Detailed HTS Protocols
The following are detailed, step-by-step protocols for common HTS assays suitable for screening cyclobutyl-containing compound libraries.
Protocol 1: Fluorescence Polarization (FP) Assay for Protein-Ligand Binding
FP is a homogenous technique ideal for monitoring the binding of a small, fluorescently labeled ligand (tracer) to a larger protein.[8][9] Inhibition of this interaction by a test compound results in a decrease in the polarization signal.
Workflow for FP Assay Development and Screening
Caption: A typical workflow for hit triage and validation post-HTS.
Conclusion
High-throughput screening of cyclobutyl-containing compound libraries offers a promising avenue for the discovery of novel therapeutics with enhanced drug-like properties. The success of such campaigns hinges on the rational selection of assay technology, rigorous validation to ensure data quality, and a multi-step hit triage process to eliminate artifacts. By understanding the unique characteristics of the cyclobutane scaffold and applying the principles and protocols outlined in this guide, researchers can design and execute robust HTS experiments, maximizing the potential for identifying high-quality, developable lead compounds.
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Yasgar, A., Shinn, P., Jadhav, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. Available at: [Link]
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eCampusOntario. (n.d.). 4.2 – High-Throughput Screening – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). eCampusOntario Pressbooks. Available at: [Link]
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On HTS: Z-factor. (2023). Science and Technology of Assay Development. Available at: [Link]
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Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Springer Nature Experiments. Available at: [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery. Available at: [Link]
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On HTS: Hit Selection. (2024). Science and Technology of Assay Development. Available at: [Link]
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Dragiev, I., et al. (2013). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics. Available at: [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
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Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Request PDF on ResearchGate. Available at: [Link]
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Inglese, J., et al. (2006). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology. Available at: [Link]
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Kevorkov, D., & Makarenkov, V. (2011). Data Analysis Approaches in High Throughput Screening. Semantic Scholar. Available at: [Link]
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Blazer, L. L., et al. (2012). Development of a Novel High-Throughput Screen and Identification of Small-Molecule Inhibitors of the Gα–RGS17 Protein–Protein Interaction Using AlphaScreen. Journal of Biomolecular Screening. Available at: [Link]
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Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics. Available at: [Link]
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Słabicki, M., et al. (2010). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Molecules. Available at: [Link]
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Michael, S., et al. (2013). High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery. PLoS ONE. Available at: [Link]
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Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). ACS Publications. Available at: [Link]
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Data analysis approaches in high throughput screening. (2014). SlideShare. Available at: [Link]
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Pusterla, T. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
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van der Velden, J. L. J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]
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Histogram of positive and negative controls of different HTS... | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]
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GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. (2021). Nature Communications. Available at: [Link]
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A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (2017). Cell. Available at: [Link]
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Cheng, K. C., et al. (2016). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed During a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]
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High-Throughput GPCR Assay Development. (2021). Agilent. Available at: [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
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Fluorescence Polarization Assays in Small Molecule Screening. (2011). ResearchGate. Available at: [Link]
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HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. Available at: [Link]
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High-Throughput Screening (HTS). (n.d.). Malvern Panalytical. Available at: [Link]
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Zhu, F., & Wang, M. W. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
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DiBerto, J. F., et al. (2022). Agonist and antagonist TRUPATH assays for G protein-coupled receptors. STAR Protocols. Available at: [Link]
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High-throughput screening workflow | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]
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Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2015). ChemMedChem. Available at: [Link]
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Chemical Biology. Available at: [Link]
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Al-Harrasi, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Natural Products Journal. Available at: [Link]
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2021). Journal of Chemical Information and Modeling. Available at: [Link]
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High Throughput Screening. (n.d.). Axcelead Drug Discovery Partners, Inc.. Available at: [Link]
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(PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2008). ResearchGate. Available at: [Link]
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Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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Application Notes and Protocols: Derivatization of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate for Activity Screening
Introduction: The Strategic Value of the Cyclobutane Scaffold in Drug Discovery
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional, puckered structure offers a distinct advantage over more traditional, planar ring systems.[1][2][3] The introduction of a cyclobutane ring can enhance metabolic stability, improve pharmacokinetic properties, and provide novel vectors for exploring chemical space, ultimately leading to compounds with improved potency and selectivity.[1][2][4] Specifically, tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate presents a versatile starting point for the generation of diverse small molecule libraries. The secondary alcohol on the cyclobutane ring serves as a key handle for derivatization, allowing for the systematic introduction of a wide array of functional groups. This application note provides a detailed guide for the strategic derivatization of this core scaffold and the subsequent screening of the resulting library to identify novel bioactive compounds.
Rationale for Derivatization: Exploring Structure-Activity Relationships
The primary goal of derivatizing the parent compound is to explore the structure-activity relationship (SAR) by systematically modifying the hydroxyl group.[5][6] By converting the alcohol to various esters, ethers, and carbamates, we can probe the steric and electronic requirements of a potential binding pocket. This approach allows for the rapid generation of a focused library of analogs, each with a unique chemical signature, thereby increasing the probability of identifying a "hit" in a high-throughput screening (HTS) campaign.[5][7][8]
The derivatization strategies outlined below are designed to introduce a range of functionalities, including:
-
Hydrophobic groups: To explore interactions with nonpolar pockets.
-
Hydrogen bond donors and acceptors: To probe for specific polar interactions.
-
Charged moieties: To investigate potential ionic interactions.
-
Aromatic systems: To assess for potential π-π stacking or cation-π interactions.
This systematic approach provides a robust framework for understanding how modifications to the core scaffold influence biological activity.
Derivatization Strategies and Protocols
The following protocols detail the synthesis of ester, ether, and carbamate derivatives from this compound. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Considerations:
-
Starting Material Purity: Ensure the starting material, this compound, is of high purity (>95%) to avoid complications in the subsequent reactions and purification steps.
-
Anhydrous Conditions: Many of the described reactions are sensitive to moisture. It is crucial to use anhydrous solvents and reagents and to perform the reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reactions to determine the point of completion.
-
Purification: Column chromatography is the recommended method for purifying the final products to ensure high purity for biological screening.
-
Characterization: The structure and purity of all synthesized derivatives must be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[9][10][11][12]
Protocol 1: Esterification via Acid Chloride
This protocol describes a general procedure for the synthesis of ester derivatives using a variety of acid chlorides.
Reaction Scheme:
A schematic of the esterification reaction.
Materials:
| Reagent | Amount (for 1 mmol scale) |
| This compound | 187 mg (1.0 mmol) |
| Dichloromethane (DCM), anhydrous | 10 mL |
| Pyridine, anhydrous | 121 µL (1.5 mmol) |
| Acid Chloride (e.g., Benzoyl chloride) | 1.2 mmol |
| Saturated Sodium Bicarbonate Solution | 20 mL |
| Brine | 20 mL |
| Anhydrous Sodium Sulfate | - |
| Silica Gel | - |
| Solvents for Column Chromatography (e.g., Hexanes/Ethyl Acetate) | - |
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add the desired acid chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified ester derivative by NMR and MS.[9][10]
Protocol 2: Williamson Ether Synthesis
This protocol outlines the synthesis of ether derivatives.
Reaction Scheme:
A schematic of the Williamson ether synthesis.
Materials:
| Reagent | Amount (for 1 mmol scale) |
| This compound | 187 mg (1.0 mmol) |
| Tetrahydrofuran (THF), anhydrous | 10 mL |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 48 mg (1.2 mmol) |
| Alkyl Halide (e.g., Benzyl bromide) | 1.1 mmol |
| Saturated Ammonium Chloride Solution | 20 mL |
| Water | 20 mL |
| Brine | 20 mL |
| Anhydrous Sodium Sulfate | - |
| Silica Gel | - |
| Solvents for Column Chromatography (e.g., Hexanes/Ethyl Acetate) | - |
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of this compound in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the alkyl halide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C.
-
Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified ether derivative by NMR and MS.[10][11]
Protocol 3: Carbamate Formation via Isocyanate
This protocol describes the synthesis of carbamate derivatives.
Reaction Scheme:
A schematic of the carbamate formation reaction.
Materials:
| Reagent | Amount (for 1 mmol scale) |
| This compound | 187 mg (1.0 mmol) |
| Toluene, anhydrous | 10 mL |
| Isocyanate (e.g., Phenyl isocyanate) | 1.1 mmol |
| Dibutyltin Dilaurate (DBTDL) | 1-2 drops (catalytic) |
| Saturated Sodium Bicarbonate Solution | 20 mL |
| Brine | 20 mL |
| Anhydrous Sodium Sulfate | - |
| Silica Gel | - |
| Solvents for Column Chromatography (e.g., Hexanes/Ethyl Acetate) | - |
Procedure:
-
Dissolve this compound in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add the isocyanate and a catalytic amount of dibutyltin dilaurate.
-
Heat the reaction mixture to reflux and stir for 2-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified carbamate derivative by NMR and MS.[9][12]
Activity Screening Cascade
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. A well-designed screening cascade is essential for efficiently identifying promising "hit" compounds and prioritizing them for further investigation.[5][7][8][13]
High-Throughput Screening (HTS)
The primary screen is typically a high-throughput assay designed to rapidly assess the activity of the entire library against a specific biological target.[14][15][16] This could be a biochemical assay measuring enzyme inhibition or a cell-based assay monitoring a specific cellular response.[15]
Workflow for High-Throughput Screening:
A generalized workflow for high-throughput screening.
Secondary and Confirmatory Assays
Compounds identified as "hits" in the primary screen should be subjected to a series of secondary and confirmatory assays to validate their activity and eliminate false positives.[8] These assays may include:
-
Dose-response curves: To determine the potency (e.g., IC50 or EC50) of the active compounds.
-
Orthogonal assays: To confirm the activity using a different assay format or technology.
-
Selectivity profiling: To assess the activity of the compounds against related targets to determine their specificity.
-
Preliminary ADME/Tox profiling: To evaluate early indicators of drug-like properties, such as cell permeability and cytotoxicity.[6]
Conclusion
The derivatization of this compound provides a powerful platform for the generation of novel small molecule libraries for activity screening. The protocols and screening cascade outlined in this application note offer a comprehensive and systematic approach to exploring the chemical space around this versatile scaffold. By combining strategic chemical synthesis with robust biological evaluation, researchers can significantly enhance their efforts in the discovery of new therapeutic agents.
References
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- PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
- BTC. (2025, September 1). What are the reaction mechanisms of the esterification of cyclobutanol?
- PNAS. (n.d.). Synthesis and screening of small molecule libraries active in binding to DNA.
- ResearchGate. (2025, August 10). High Throughput Screening: Methods and Protocols.
- Life Chemicals. (2020, December 14). Explore Our Novel Cyclobutane Derivatives.
- Chemspace. (2022, October 1). Cyclobutanes in Small-Molecule Drug Candidates.
- Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
- ACS Publications. (2025, April 14). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery.
- News-Medical.Net. (2018, November 1). High-throughput Screening Using Small Molecule Libraries.
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In vitro metabolic stability assessment of carbamate-based compounds
Application Note & Protocol
Topic: In Vitro Metabolic Stability Assessment of Carbamate-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Carbamate Challenge in Drug Discovery
Carbamates are a ubiquitous functional group in medicinal chemistry, valued for their role as peptide bond surrogates, their chemical stability, and their ability to enhance membrane permeability.[1][2] However, this same functional group presents a unique metabolic challenge. The carbamate ester linkage is susceptible to enzymatic cleavage, and the molecule as a whole is a substrate for oxidative enzymes. A compound's journey from a promising hit to a viable drug candidate is critically dependent on its metabolic fate. Rapid metabolism can lead to poor bioavailability and a short duration of action, while unexpectedly slow metabolism might cause accumulation and toxicity.[3] Therefore, a robust and early assessment of the metabolic stability of carbamate-containing compounds is not just a routine check, but a cornerstone of a successful drug discovery program.[4][5]
This guide provides a detailed framework for assessing the in vitro metabolic stability of carbamate-based compounds. It moves beyond a simple recitation of steps to explain the underlying enzymology, the rationale for specific experimental choices, and the interpretation of the resulting data, empowering researchers to design, execute, and understand these critical assays.
The Two Faces of Carbamate Metabolism: A Mechanistic Overview
The metabolic clearance of carbamates is primarily governed by a competition between two major enzymatic pathways: hydrolysis and oxidation . Understanding which pathway predominates is crucial for rational drug design and lead optimization.
Oxidative Metabolism via Cytochrome P450 (CYP) Enzymes
The cytochrome P450 superfamily of enzymes, located predominantly in the liver's endoplasmic reticulum, is a major engine of Phase I drug metabolism.[6] For carbamates, CYPs catalyze a variety of reactions, including:
-
Hydroxylation: Addition of a hydroxyl group to an aliphatic or aromatic portion of the molecule.
-
N-dealkylation: Removal of alkyl groups attached to the carbamate nitrogen.
-
Sulfoxidation: Oxidation of any thioether moieties within the compound.[7]
Multiple CYP isoforms can be involved, with CYP1A1, CYP1A2, CYP2B6, and CYP3A4 often implicated in the metabolism of various carbamate structures.[8] This oxidative pathway is NADPH-dependent and is a key determinant of intrinsic clearance for many N,N-disubstituted carbamates.[9]
Hydrolytic Cleavage via Esterases
The carbamate ester bond can be cleaved by various hydrolases, particularly carboxylesterases, which are present in the liver, plasma, and other tissues.[10][11] This reaction yields an alcohol or phenol and a carbamic acid intermediate, which is unstable and spontaneously decomposes to release carbon dioxide and the corresponding amine.[1]
The susceptibility to hydrolysis is highly dependent on the substitution pattern of the carbamate nitrogen:
-
N,N-disubstituted carbamates are generally more stable towards hydrolysis.[9][12]
-
N-monosubstituted carbamates can be significantly less stable, exhibiting both enzymatic and chemical (pH-dependent) hydrolysis.[1][9]
Phase II Conjugation
Following Phase I metabolism (oxidation or hydrolysis), the resulting metabolites, now bearing functional groups like hydroxyls, can be further processed by Phase II enzymes. UDP-glucuronosyltransferases (UGTs) are particularly important, catalyzing the conjugation of glucuronic acid to the metabolite, which drastically increases its water solubility and facilitates its excretion.[13][14]
Caption: Experimental workflow for a microsomal stability assay.
Data Analysis and Interpretation: From Raw Data to Actionable Insights
The goal of data analysis is to convert LC-MS/MS peak area ratios into meaningful pharmacokinetic parameters.
-
Calculate Percent Remaining: For each time point, express the peak area ratio (TC/IS) as a percentage of the T=0 sample's peak area ratio.
-
Determine the Rate of Elimination (k): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear portion of this curve is equal to the negative elimination rate constant (-k). [15]3. Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.
t½ (min) = 0.693 / k
-
Calculate In Vitro Intrinsic Clearance (CLint): This parameter normalizes the rate of metabolism to the amount of enzyme used.
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume [µL] / Microsomal Protein [mg])
Interpreting the Results
The data from both the "+NADPH" and "-NADPH" conditions are crucial for understanding carbamate stability:
| Scenario | Observation | Interpretation & Next Steps |
| 1. Stable | Little to no degradation in both +NADPH and -NADPH conditions. (e.g., t½ > 60 min) | The compound is metabolically stable in this system. This is generally a desirable outcome. |
| 2. CYP-Mediated | Rapid degradation in +NADPH condition, but stable in -NADPH condition. | Metabolism is primarily driven by CYP enzymes. This is a common profile. Consider metabolite identification studies to find metabolic "soft spots". |
| 3. Hydrolysis/Instability | Rapid degradation in both +NADPH and -NADPH conditions. | The compound is likely being cleared by NADPH-independent esterases or is chemically unstable at pH 7.4. Action: Perform a plasma stability assay and a buffer-only stability assay to differentiate between enzymatic hydrolysis and chemical instability. |
| 4. Mixed Clearance | Significant degradation in both conditions, but faster in the +NADPH condition. | Both CYP-mediated oxidation and hydrolysis/instability are contributing to clearance. The relative contribution of each can be estimated from the respective clearance rates. |
A typical data summary table might look like this:
| Compound | Species | t½ (+NADPH, min) | CLint (+NADPH, µL/min/mg) | t½ (-NADPH, min) | Stability Classification |
| Test Compound A | Human | 8.5 | 98.3 | > 60 | High Clearance (CYP-mediated) |
| Test Compound B | Human | > 60 | < 11.6 | > 60 | Low Clearance |
| Test Compound C | Human | 15.2 | 54.8 | 18.1 | High Clearance (Hydrolysis) |
| Verapamil (Control) | Human | < 5 | > 138 | > 60 | High Clearance (CYP-mediated) |
| Warfarin (Control) | Human | > 60 | < 11.6 | > 60 | Low Clearance |
Building Trust: A Self-Validating System
For a protocol to be trustworthy, it must include internal checks and balances.
-
Positive Controls: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls must be run with every experiment. Their calculated t½ and CLint values should fall within a historically established range, confirming that the microsomal batch and cofactor systems are performing as expected.
-
-NADPH Control: As detailed above, this is the single most important control for carbamate compounds. It is the key to dissecting the metabolic pathway.
-
Analytical Validation: The LC-MS/MS method used for quantification should be validated for linearity, precision, and accuracy to ensure the reliability of the analytical data. [16]* Time-Zero (T0) Sample: This sample is critical as it represents 100% of the compound at the start of the reaction and is used to normalize all other time points. It accounts for any loss during the sample extraction and processing steps.
Advanced Considerations and Regulatory Context
-
In Vitro-In Vivo Extrapolation (IVIVE): The CLint values generated from these in vitro assays are not just for ranking compounds. They are critical inputs for more complex models, such as Physiologically Based Pharmacokinetic (PBPK) models, which aim to predict human pharmacokinetic parameters before first-in-human studies. [17][18][19][20]This predictive power is a key goal of modern drug development.
-
Metabolite Identification: Identifying the structures of the major metabolites is the logical next step for unstable compounds. This helps medicinal chemists understand which parts of the molecule are liable to metabolism (the "soft spots") and guide synthetic efforts to block these positions to improve stability. [3][21]* Regulatory Imperative: Regulatory agencies like the FDA and EMA require a thorough understanding of a drug candidate's metabolic profile. In vitro metabolism studies form the foundation of the ADME (Absorption, Distribution, Metabolism, and Excretion) data package required for an Investigational New Drug (IND) application. [21][22][23][24][25] By implementing the robust protocols and interpretive frameworks outlined in this guide, researchers can confidently assess the metabolic stability of carbamate-based compounds, enabling data-driven decisions to advance the most promising candidates toward the clinic.
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The Strategic Incorporation of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Rising Prominence of Cycloalkanes in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors is a paramount objective. Kinases, as central regulators of cellular signaling, are implicated in a myriad of diseases, most notably cancer and autoimmune disorders. The design of small molecules that can exquisitely differentiate between the highly conserved ATP-binding sites of over 500 human kinases is a formidable challenge. In recent years, small, strained cycloalkanes, particularly cyclobutane moieties, have emerged as powerful design elements in achieving this selectivity.[1] Their rigid, three-dimensional structures offer a unique scaffold to orient pharmacophoric elements in a precise manner, enabling interactions with specific amino acid residues within the kinase domain that are inaccessible to more flexible or planar molecules.
This application note details the utility of a key building block, Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate , in the synthesis of advanced kinase inhibitors, with a particular focus on the Janus Kinase (JAK) family. We will provide in-depth protocols, mechanistic insights, and a discussion of the structure-activity relationships that underscore the importance of this versatile synthetic intermediate.
Chemical Identity and Properties of the Core Building Block
-
Compound Name: this compound
-
Structure:
-
A chemical structure image would be placed here in a formal document.
-
-
Molecular Formula: C₁₀H₁₉NO₃
-
Molecular Weight: 201.26 g/mol
-
Key Features:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the secondary amine, allowing for selective reactions at the hydroxyl group.
-
Secondary Hydroxyl Group: The hydroxyl group serves as a handle for further functionalization, typically through nucleophilic substitution reactions.
-
Trans-Stereochemistry: The trans-configuration of the substituents on the cyclobutane ring is often crucial for biological activity, as it dictates the spatial orientation of the pharmacophore.
-
N-Methyl Group: The presence of the methyl group on the nitrogen atom can have significant implications for the compound's properties, including its binding affinity, metabolic stability, and cell permeability.
-
The Role of the Cyclobutyl Moiety in Kinase Inhibition: A Focus on JAKs
The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[1] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.
The incorporation of a cyclobutane ring, particularly a 1,3-disubstituted cyclobutane, has been a successful strategy in developing selective JAK inhibitors. The puckered conformation of the cyclobutane ring allows for precise positioning of substituents to engage with specific residues in the ATP-binding pocket. For example, in some JAK inhibitors, the cyclobutane acts as a rigid linker that orients a key pharmacophore towards a cysteine residue, enabling covalent bond formation and irreversible inhibition.[3] The trans-stereochemistry is often favored as it projects the substituents in a way that maximizes favorable interactions within the binding site.
Signaling Pathway Overview: The JAK-STAT Cascade
To appreciate the therapeutic rationale for targeting JAKs, it is essential to understand their role in cellular signaling. The following diagram illustrates the canonical JAK-STAT pathway.
Caption: The JAK-STAT signaling pathway.
Synthetic Application: A Protocol for the Synthesis of a Covalent JAK3 Inhibitor
The following is a representative, multi-step protocol for the synthesis of a hypothetical covalent JAK3 inhibitor, designated CBI-789 , utilizing this compound as a key intermediate. This protocol is based on established synthetic methodologies in the field of kinase inhibitor development.
Overall Synthetic Workflow
Caption: Synthetic workflow for the preparation of CBI-789.
Part 1: Synthesis of the Heterocyclic Core (4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
The pyrrolo[2,3-d]pyrimidine core is a common scaffold in many kinase inhibitors. Its synthesis can be achieved through various routes. A common method involves the cyclization of a pyrimidine precursor.[4][5]
Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
| Step | Procedure | Reagents & Conditions | Estimated Yield |
| 1 | Cyclization | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, aqueous acid (e.g., H₂SO₄), heat. | 85-90% |
| 2 | Chlorination | 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphorus oxychloride (POCl₃), heat. | 80-85% |
Detailed Steps:
-
Cyclization: To a solution of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol in a suitable solvent, add a strong aqueous acid. Heat the reaction mixture to reflux for several hours until the reaction is complete as monitored by TLC or LC-MS. Cool the mixture and neutralize to precipitate the product, 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
Chlorination: Suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol in an excess of phosphorus oxychloride. Heat the mixture to reflux for 2-4 hours. After cooling, carefully quench the reaction mixture by pouring it onto ice. Adjust the pH to basic (pH 9-10) with a suitable base (e.g., NaOH or K₂CO₃) to precipitate the product. Filter, wash with water, and dry to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Part 2: Coupling of the Cyclobutane Moiety
The key step in incorporating the title compound is the nucleophilic substitution of the chloro group on the pyrrolo[2,3-d]pyrimidine core. The Mitsunobu reaction is a powerful tool for this transformation, proceeding with inversion of stereochemistry at the alcohol carbon.[6][7]
Protocol 2: Mitsunobu Coupling to form Intermediate 1
| Step | Procedure | Reagents & Conditions | Estimated Yield |
| 1 | Mitsunobu Reaction | This compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), THF, 0°C to rt. | 60-75% |
Detailed Steps:
-
Dissolve this compound (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford Intermediate 1 (tert-butyl N-methyl-N-(trans-3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)carbamate).
Mechanistic Insight: The Mitsunobu reaction proceeds via the formation of an oxyphosphonium salt from the alcohol and PPh₃/DEAD. This activates the hydroxyl group as a good leaving group, which is then displaced by the nucleophilic nitrogen of the pyrrolo[2,3-d]pyrimidine in an Sₙ2 fashion.[6]
Part 3: Deprotection of the Amine
The Boc protecting group is readily cleaved under acidic conditions to reveal the free secondary amine, which is necessary for the subsequent acylation step.[8][9]
Protocol 3: Boc Deprotection to form Intermediate 2
| Step | Procedure | Reagents & Conditions | Estimated Yield |
| 1 | Acid-mediated Deprotection | Intermediate 1, trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane, rt. | 90-95% |
Detailed Steps:
-
Dissolve Intermediate 1 in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base and extracted into an organic solvent.
Part 4: Installation of the Covalent Warhead
Many modern kinase inhibitors are covalent, forming an irreversible bond with a specific cysteine residue in the kinase active site. An acrylamide "warhead" is a common electrophilic group used for this purpose.[10][11]
Protocol 4: Acylation and Elimination to form CBI-789
| Step | Procedure | Reagents & Conditions | Estimated Yield |
| 1 | Acylation and in situ Elimination | Intermediate 2, 3-chloropropionyl chloride, a non-nucleophilic base (e.g., DIPEA), DCM, 0°C to rt. | 70-80% |
Detailed Steps:
-
Dissolve or suspend Intermediate 2 in dichloromethane and cool to 0°C.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Slowly add 3-chloropropionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. The base will facilitate both the acylation and the subsequent in situ elimination of HCl to form the acrylamide.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product, CBI-789 .
Mechanism of Covalent Inhibition: The acrylamide moiety of CBI-789 acts as a Michael acceptor. Within the JAK3 active site, the thiol group of a specific cysteine residue (Cys909 in JAK3) attacks the β-carbon of the acrylamide, forming a stable, covalent thioether linkage. This irreversible binding permanently inactivates the enzyme.[3]
Structure-Activity Relationship (SAR) Insights
-
The trans-Cyclobutane Scaffold: The rigid trans-1,3-disubstituted cyclobutane scaffold is critical for orienting the pyrrolo[2,3-d]pyrimidine core and the N-methyl group into optimal positions for binding within the kinase hinge region and adjacent pockets. This constrained conformation minimizes the entropic penalty upon binding, contributing to higher affinity.
-
The N-Methyl Group: The methyl group on the nitrogen can serve several purposes. It may engage in favorable hydrophobic interactions within a specific sub-pocket of the kinase. Additionally, it can influence the pKa of the amine, affecting its hydrogen bonding potential and overall physicochemical properties. In some cases, N-methylation can also block metabolic pathways, improving the pharmacokinetic profile of the drug.
-
The Pyrrolo[2,3-d]pyrimidine Core: This "hinge-binding" motif is designed to form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding site.
-
The Acrylamide Warhead: The reactivity of the acrylamide is tuned to be sufficient for covalent modification of the target cysteine but not so high as to cause off-target reactions with other biological nucleophiles. This balance is crucial for achieving a favorable safety profile.[12]
Conclusion
This compound represents a valuable and strategically important building block for the synthesis of sophisticated kinase inhibitors. Its rigid, three-dimensional structure, coupled with the versatility of its protected amine and hydroxyl functionalities, allows for the precise construction of molecules designed to interact with high affinity and selectivity with their kinase targets. The protocols and insights provided herein are intended to serve as a guide for researchers and drug development professionals in harnessing the potential of this and similar cyclobutane-based intermediates in the ongoing quest for novel and effective kinase-targeted therapies.
References
- Simpkins, N. S., et al. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. ACS Chemical Biology, 10(6), 1544-1553.
-
ResearchGate. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
- Gehringer, M., et al. (2016). Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket. Journal of Medicinal Chemistry, 59(23), 10636-10651.
-
ResearchGate. (2014). Reversible covalent JAK3 inhibitors discovered via docking. Retrieved from [Link]
-
MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Covalent Inhibition of Kinases. Retrieved from [Link]
- Google Patents. (n.d.). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
ACS Publications. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]
- Berredjem, M., & Aouf, N. E. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of the Mexican Chemical Society, 56(2), 199-202.
-
ResearchGate. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Retrieved from [Link]
-
NROChemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 5025-5029.
-
SciSpace. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
- Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3818-3821.
-
MDPI. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Retrieved from [Link]
- Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2617.
-
Organic Syntheses. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
-
RSC Publishing. (2021). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of trans-3-aminobutanol.
- Bao, Y., et al. (2023). Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases.
-
ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Retrieved from [Link]
- Grädler, U., et al. (2022). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry, 65(1), 333-348.
-
Molecules. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
PubMed. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]
-
Semantic Scholar. (2023). Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Retrieved from [Link]
Sources
- 1. Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trans-tert-Butyl (3-hydroxycyclobutyl)carbamate | 389890-42-0 | PQA89042 [biosynth.com]
- 3. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
Welcome to the technical support center for the synthesis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of complex molecules with therapeutic potential. The synthesis, while seemingly straightforward, involves the protection of a secondary amine in the presence of a hydroxyl group, which can lead to specific challenges. This guide provides a systematic approach to troubleshooting and optimizing this critical reaction step.
The primary synthetic route involves the reaction of trans-3-(methylamino)cyclobutan-1-ol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the secondary amine. This guide will focus on maximizing the yield of the desired N-protected product while minimizing common side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
After workup and purification, the isolated yield of the target carbamate is significantly lower than expected.
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material (trans-3-(methylamino)cyclobutan-1-ol).
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. | Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40°C). Ensure efficient stirring, especially in biphasic systems. |
| Suboptimal Base | The choice and amount of base are critical. An insufficient amount of a weak base may not effectively deprotonate the amine, hindering its nucleophilic attack on Boc₂O.[1] | Use a slight excess (1.1-1.5 equivalents) of a suitable base. For this substrate, triethylamine (TEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is a good starting point. Alternatively, aqueous sodium bicarbonate or sodium hydroxide can be effective in a biphasic system.[2] |
| Steric Hindrance | The secondary amine on the cyclobutane ring may be sterically hindered, slowing down the reaction. | Consider using a more reactive Boc-protecting reagent or a catalytic approach. While Boc₂O is standard, the use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, although it also increases the risk of side reactions.[2] |
Problem 2: Formation of a Significant Side Product
Symptom:
-
TLC or LC-MS analysis reveals a major byproduct with a different polarity than the starting material and the desired product. This is often a less polar compound.
Potential Cause & Solution:
| Potential Cause | Scientific Rationale | Recommended Solution |
| O-Boc Protection | The hydroxyl group of the starting material can also react with Boc₂O to form a carbonate, especially under forcing conditions or with certain catalysts. This reaction is generally slower for alcohols than for amines but can become competitive.[3] | To favor N-protection, perform the reaction at room temperature or below. Avoid using strong Lewis acid catalysts which can promote O-acylation.[4][5][6] A standard protocol with a non-nucleophilic organic base like TEA in DCM should minimize this side reaction. |
| Formation of Di-Boc Product | While less common for secondary amines, over-reaction to form a di-Boc protected amine is a possibility, though highly unlikely in this case due to steric hindrance. | Use a stoichiometric amount of Boc₂O (1.0-1.1 equivalents) relative to the starting amine. Add the Boc₂O solution dropwise to the reaction mixture to avoid localized high concentrations. |
Problem 3: Difficult Purification
Symptom:
-
The desired product and a major byproduct have very similar polarities, making separation by column chromatography challenging.
-
The product is obtained as an oil that is difficult to crystallize.
Potential Cause & Solution:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Similar Polarity of Product and Byproduct | If O-Boc protection has occurred, the resulting O,N-bis-Boc product will have a polarity that may be close to the desired N-Boc product, complicating purification. | Optimize the reaction conditions to minimize the formation of the byproduct. If the byproduct is present, careful optimization of the solvent system for column chromatography is necessary. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be effective. |
| Product is a Viscous Oil | Many Boc-protected compounds are oils or low-melting solids. | If direct crystallization is unsuccessful, consider converting the product to a crystalline derivative for characterization, if necessary. For purification, column chromatography is the most common method. After chromatography, ensure all solvent is removed under high vacuum. The product can often be solidified by trituration with a non-polar solvent like hexane or pentane. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for the synthesis?
A1: A reliable starting point is to dissolve trans-3-(methylamino)cyclobutan-1-ol (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at room temperature. To this solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise. Stir the reaction at room temperature and monitor its progress by TLC. Upon completion, the reaction can be quenched with water, and the product extracted with DCM.
Q2: How can I monitor the reaction progress effectively?
A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a solvent system like ethyl acetate/hexane (e.g., 1:1 v/v). The starting amino alcohol is quite polar and will have a low Rf value. The Boc-protected product will be significantly less polar and have a higher Rf. Staining with ninhydrin can be used to visualize the starting amine (primary/secondary amines give a colored spot), while the product will not stain with ninhydrin.
Q3: What are the expected spectroscopic data for the product?
A3: While specific data may vary slightly based on the instrument and solvent, you can expect the following:
-
¹H NMR: The spectrum will show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. You will also see signals for the methyl group attached to the nitrogen, and multiplets for the cyclobutyl ring protons. The proton attached to the hydroxyl-bearing carbon will also be present.
-
¹³C NMR: Expect a signal for the carbonyl carbon of the carbamate around 155 ppm, and signals for the quaternary and methyl carbons of the tert-butyl group around 80 and 28 ppm, respectively.
-
Mass Spectrometry (ESI+): The product should show a prominent peak for the protonated molecule [M+H]⁺. You may also see a peak corresponding to the loss of the tert-butyl group or the entire Boc group.
Q4: Can I use a different base, like sodium hydroxide?
A4: Yes, an inorganic base like sodium hydroxide or sodium bicarbonate in a biphasic system (e.g., DCM/water or THF/water) can be used.[2] This can be an effective and economical choice. Ensure vigorous stirring to promote reaction at the interface of the two phases.
Q5: What should I do if my starting material is the HCl salt of trans-3-(methylamino)cyclobutan-1-ol?
A5: If you are using the hydrochloride salt, you will need to add an additional equivalent of base to neutralize the HCl and liberate the free amine. Therefore, you would use at least 2.2 equivalents of a base like triethylamine.
Experimental Workflow & Logic
The synthesis of this compound follows a logical progression from starting materials to the final purified product. The key is the chemoselective protection of the more nucleophilic amine in the presence of the alcohol.
Caption: A typical experimental workflow for the synthesis.
Reaction Mechanism Overview
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism of N-Boc protection.
References
-
Houlihan, F., Bouchard, F., Fréchet, J. M. J., & Willson, C. G. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Canadian Journal of Chemistry, 63(1), 153-162. [Link]
-
Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2005). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry, 70(5), 1941-1944. [Link]
-
Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2005). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of organic chemistry, 70(5), 1941–1944. [Link]
-
Medina, S. A., et al. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Combinatorial Science, 15(11), 589–593. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
RSC Publishing. (2016). A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. Organic & Biomolecular Chemistry, 14(38), 9064-9082. [Link]
-
Supporting Information. (n.d.). [Link]
-
National Institutes of Health. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
-
MDPI. (n.d.). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Organic Syntheses. (n.d.). L-Proline. [Link]
-
YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. | Sigma-Aldrich [merckmillipore.com]
Technical Support Center: Synthesis of Boc-Protected Cyclobutylamines
Welcome to the technical support center for the synthesis of Boc-protected cyclobutylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and side reactions encountered during the N-tert-butoxycarbonylation of cyclobutylamine and its derivatives. Drawing from established synthetic principles and practical field experience, this resource provides in-depth troubleshooting advice and optimized protocols to ensure the integrity and success of your chemical transformations.
Introduction: The Synthetic Value and Challenges of Boc-Cyclobutylamines
Cyclobutylamine moieties are increasingly incorporated into pharmaceutical candidates due to their ability to impart unique conformational constraints and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group is a vital tool in the multi-step synthesis of these complex molecules, prized for its stability and mild removal conditions.[1][2] However, the protection of cyclobutylamine is not without its challenges. The inherent steric bulk of the cyclobutyl ring and the reactivity of the primary amine can lead to a range of side products, complicating purification and reducing yields. This guide will address the most common issues: di-Boc formation, isocyanate and urea generation, and the potential for cyclobutane ring-opening reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a less polar byproduct that I suspect is the di-Boc protected cyclobutylamine. Why is this happening and how can I prevent it?
A1: Understanding and Mitigating Di-Boc Formation
The formation of N,N-bis(tert-butoxycarbonyl)cyclobutylamine is a common side reaction, particularly when reaction conditions are not carefully controlled.[3][4]
Mechanism of Di-Boc Formation: The reaction proceeds in two steps. First, the primary amine attacks the di-tert-butyl dicarbonate ((Boc)₂O) to form the desired mono-Boc product. However, the resulting carbamate still possesses an N-H proton. Under basic conditions, this proton can be abstracted, rendering the nitrogen atom nucleophilic again. This newly formed anion can then attack a second molecule of (Boc)₂O, yielding the di-Boc side product.
Key Factors Influencing Di-Boc Formation:
-
Stoichiometry of (Boc)₂O: Using a large excess of Boc anhydride significantly increases the likelihood of the second addition.
-
Base: Strong bases or the catalytic use of 4-dimethylaminopyridine (DMAP) can accelerate the deprotonation of the mono-Boc intermediate, promoting the formation of the di-Boc species.[5] DMAP, in particular, forms a highly reactive N-Boc-pyridinium intermediate, which speeds up both mono- and di-Boc formation.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can also favor the formation of the thermodynamically stable di-Boc product.
Troubleshooting and Prevention Strategies:
| Strategy | Rationale | Recommended Conditions |
| Control Stoichiometry | Minimize the availability of excess (Boc)₂O for the second reaction. | Use 1.05-1.2 equivalents of (Boc)₂O. Add the reagent portion-wise to the reaction mixture. |
| Optimize Base Selection | Avoid overly strong bases that readily deprotonate the mono-Boc intermediate. | Use milder bases like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) instead of stronger bases or catalytic DMAP. |
| Solvent Choice | Aprotic solvents can sometimes favor di-Boc formation. | Consider using a biphasic system (e.g., dioxane/water or THF/water) or an aqueous solvent system which can temper reactivity.[6] |
| Temperature Control | Lower temperatures slow down the rate of the second Boc addition more significantly than the first. | Run the reaction at 0 °C to room temperature. |
| Reaction Monitoring | Prevent the reaction from proceeding long after the starting material is consumed. | Monitor the reaction progress closely by TLC or LC-MS and work up promptly upon completion. |
Q2: I've detected impurities with masses corresponding to an isocyanate or a urea derivative. What leads to their formation?
A2: Isocyanate and Urea Formation Pathways
The generation of isocyanate and subsequent urea derivatives represents another set of potential side reactions.
Mechanism of Isocyanate and Urea Formation: Under certain conditions, particularly with the use of strong bases or in the presence of activating agents, the initially formed Boc-carbamate can eliminate tert-butoxide to form a highly reactive isocyanate intermediate.[7] This isocyanate can then be trapped by any remaining cyclobutylamine to form a symmetrical urea derivative. If other amines are present, unsymmetrical ureas can also be formed.[8][9][10][11]
Conditions Favoring Isocyanate/Urea Formation:
-
Excess Base: Strong bases can facilitate the elimination pathway leading to the isocyanate.
-
Elevated Temperatures: Thermal decomposition of the Boc-carbamate can also generate the isocyanate.
-
Activating Agents: While not standard for simple Boc protections, the presence of certain reagents can promote this side reaction.
Mitigation Strategies:
-
Strict Temperature Control: Maintain the reaction at or below room temperature.
-
Careful Base Selection: Employ the mildest basic conditions necessary to achieve the desired reaction rate. Often, for aliphatic amines like cyclobutylamine, the reaction can proceed without any base.
-
Controlled Reagent Addition: Add the Boc anhydride slowly to the solution of the amine to avoid localized high concentrations and potential side reactions.
-
Solvent Considerations: Using protic solvents like methanol or water can help to quench any isocyanate intermediate that may form, though this can also lead to hydrolysis of the Boc anhydride if not managed correctly.
Q3: Is there a risk of the cyclobutane ring opening during the Boc protection reaction?
A3: Assessing the Stability of the Cyclobutane Ring
The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions.[12][13] However, under the standard, relatively mild conditions of a Boc protection (neutral or mildly basic), the cyclobutane ring is generally stable.[14]
Conditions That Could Promote Ring-Opening:
-
Strongly Acidic or Basic Conditions: While not typical for the protection step, exposure to harsh acids or bases, especially at elevated temperatures, could potentially induce ring cleavage.[14]
-
Reductive or Oxidative Conditions: Certain reducing or oxidizing agents can promote ring-opening, but these are not employed in a standard Boc protection protocol.
-
Photolytic or High-Temperature Thermal Conditions: These conditions can provide the energy required to overcome the activation barrier for ring cleavage but are well outside the standard operating parameters for this reaction.[14][15]
Conclusion on Ring Stability: For a standard Boc protection of cyclobutylamine using (Boc)₂O with or without a mild base at room temperature, the risk of ring-opening is very low. This side reaction is more of a theoretical concern under these specific conditions unless extreme and inappropriate reaction parameters are used. Researchers should be more vigilant for this possibility during subsequent synthetic steps that involve harsher reagents or conditions.
Experimental Protocols & Analytical Methods
Protocol 1: Optimized Mono-Boc Protection of Cyclobutylamine
This protocol is designed to minimize the formation of di-Boc and other side products.
Materials:
-
Cyclobutylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve cyclobutylamine (1.0 equiv.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equiv.) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in a minimal amount of dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-cyclobutylamine.
-
If necessary, purify the product by flash column chromatography on silica gel.
Analytical Methods for Impurity Detection
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress. The di-Boc product will have a higher Rf value (be less polar) than the mono-Boc product.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v) is typically effective.
-
Visualization: Staining with potassium permanganate or ninhydrin (for remaining starting material) can be used.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification and quantification of the starting material, mono-Boc product, di-Boc product, and potential urea byproducts based on their mass-to-charge ratios.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final product and identify impurities. The di-Boc product will show a distinct signal for the two equivalent tert-butyl groups and a downfield shift of the cyclobutane protons compared to the mono-Boc product.
Visualizing Reaction Pathways
Diagram 1: Competing Reaction Pathways in Boc Protection of Cyclobutylamine
Caption: Reaction scheme showing the desired mono-Boc protection and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield or Impure Product
Caption: Decision tree for troubleshooting common issues in Boc-cyclobutylamine synthesis.
References
-
Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PMC. Available at: [Link]
-
Cyclobutene Ring Opening Reactions. ResearchGate. Available at: [Link]
-
Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. Available at: [Link]
-
Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. ResearchGate. Available at: [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]
-
One-pot synthesis of ureas from Boc-protected amines. PubMed. Available at: [Link]
-
Urea Formation - Common Conditions. organic-chemistry.org. Available at: [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org. Available at: [Link]
-
One-Pot Synthesis of Ureas from Boc-Protected Amines. Organic Chemistry Portal. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC. Available at: [Link]
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One-Pot Synthesis of Ureas from Boc-Protected Amines. ResearchGate. Available at: [Link]
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4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available at: [Link]
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Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
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Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]
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Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. Available at: [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
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Cyclobutanes in Organic Synthesis. Baran Lab. Available at: [Link]
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
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Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. technologynetworks.com. Available at: [Link]
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BOC Sciences Upgrades Impurity Isolation and Identification Service. Labinsights. Available at: [Link]
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
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Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. Available at: [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]
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BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
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Identifying Unexpected Impurities In Drug Products. Nelson Labs. Available at: [Link]
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Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. europepmc.org. Available at: [Link]
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Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. Available at: [Link]
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Structural evolution and reaction pathways in ring-opening polymerization for mono-benzoxazines based on phenol–aniline/cyclohexylamine. RSC Publishing. Available at: [Link]
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Amine Boc protection-Mechanism and Reaction Setup. YouTube. Available at: [Link]
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Technical Support Center: Optimization of N-Methylation of Carbamates
Welcome to the technical support center for the N-methylation of carbamates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. As a Senior Application Scientist, I've structured this resource to move beyond simple protocols and provide in-depth, field-tested insights into the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Section 1: Core Principles & Reaction Mechanism
The N-methylation of carbamates is a fundamental reaction in medicinal chemistry and organic synthesis, often employed to enhance the pharmacological properties of a molecule, such as metabolic stability or receptor binding affinity.[1] The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. The carbamate nitrogen, being weakly acidic, requires deprotonation by a suitable base to form a carbamate anion. This anion then acts as a nucleophile, attacking the methyl group of an electrophilic methylating agent to form the desired N-methylated product.
Understanding this two-step process is critical for troubleshooting. Issues can arise during either the deprotonation step or the subsequent methylation step, and optimizing the reaction involves a careful balance of base strength, solvent polarity, temperature, and reagent reactivity.
Caption: General SN2 mechanism for the N-methylation of a carbamate.
Section 2: Troubleshooting Guide
This section addresses the most common challenges encountered during the N-methylation of carbamates in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired N-methylated product. What are the likely causes and how can I improve the yield?
Low conversion is the most frequent issue and can stem from several factors. A systematic approach is key to identifying the root cause.
The first critical step is the formation of the carbamate anion. If deprotonation is incomplete, the reaction will stall.
-
Cause: The base may be too weak, insufficiently soluble, or deactivated by moisture. Carbamates are less acidic than amides, so a sufficiently strong base is required.
-
Solutions:
-
Select a Stronger Base: Sodium hydride (NaH) is a common and effective choice as it is a strong, non-nucleophilic base that provides irreversible deprotonation. Other options include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which offer milder conditions and are often used when the substrate is base-sensitive.[2]
-
Ensure Anhydrous Conditions: Bases like NaH react violently with water. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Moisture will quench the base and prevent deprotonation.[3]
-
Improve Solubility: If using a carbonate base, which has low solubility in many organic solvents, consider using a polar aprotic solvent like DMF or DMSO. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium iodide, TBAI) can also facilitate the reaction when using carbonate bases in less polar solvents.[3][4]
-
Consider Temperature: For weaker bases like K₂CO₃, heating the reaction mixture can often drive the deprotonation to completion.
-
The choice and handling of the methylating agent are equally important.
-
Cause: The methylating agent may be insufficiently reactive, used in the wrong stoichiometry, or may have degraded.
-
Solutions:
-
Use a More Reactive Methylating Agent: Methyl iodide (MeI) and dimethyl sulfate (DMS) are highly reactive and are the most common choices.[5] DMS is often more cost-effective for large-scale reactions but is highly toxic.[6][7] Newer, "greener" alternatives like dimethyl carbonate (DMC) are safer but typically require higher temperatures and catalytic activation.[8][9]
-
Check Stoichiometry: Use a slight excess of the methylating agent (typically 1.1–1.5 equivalents) to ensure the reaction goes to completion. However, a large excess can lead to side reactions.[4]
-
Verify Reagent Quality: Methyl iodide is light-sensitive and can decompose over time, releasing iodine (indicated by a brown or purple color). Use fresh or purified MeI for best results.
-
Without proper monitoring, it's impossible to know if the reaction is slow, stalled, or complete.
-
Cause: Arbitrarily choosing a reaction time without tracking progress.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to observe the consumption of the starting material and the formation of the product, helping you determine the optimal reaction time and identify any potential issues early on.[10]
Caption: A systematic workflow for troubleshooting low yields in N-methylation.
Q2: I'm observing significant side products. What are they and how can I minimize them?
Side product formation is a common issue that complicates purification and reduces yield.
-
What it is: The methyl group attaches to the carbonyl oxygen instead of the nitrogen, forming an imidate ester. This is a common competing pathway.
-
Why it happens: The carbamate anion is an ambident nucleophile, meaning it has two reactive sites (N and O). The outcome is influenced by the reaction conditions. Hard electrophiles tend to react at the harder oxygen atom, while soft electrophiles react at the softer nitrogen atom.
-
How to minimize it:
-
Solvent Choice: Polar aprotic solvents like DMF and THF generally favor N-alkylation.
-
Counter-ion: The nature of the cation from the base can influence selectivity. Sodium (Na⁺) and potassium (K⁺) ions are common.
-
Methylating Agent: Softer methylating agents favor N-alkylation. Methyl iodide is generally considered a soft electrophile.
-
-
What it is: For thiocarbamates, the sulfur atom is a very soft and highly nucleophilic site, making S-alkylation a major competing reaction.[11][12]
-
Why it happens: The sulfur anion is often more nucleophilic than the nitrogen anion.
-
How to minimize it: This can be very challenging. Some strategies involve using specific coupling reagents that favor N-functionalization before the introduction of the sulfur moiety, rather than direct methylation of a pre-formed thiocarbamate.[11]
-
What it is: If the starting carbamate is derived from a primary amine (R-NH-C(=O)OR'), the N-methylated product can be alkylated a second time to form a quaternary ammonium salt.
-
Why it happens: The N-methylated product can still be deprotonated and react further, especially if a large excess of base and/or methylating agent is used.
-
How to minimize it: Carefully control the stoichiometry. Use no more than 1.0-1.2 equivalents of the methylating agent and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.[4]
Section 3: Frequently Asked Questions (FAQs)
Q: Which base is best for my N-methylation?
A: The "best" base depends on your substrate's sensitivity and the desired reaction rate. Sodium hydride (NaH) is highly effective for rapid and complete deprotonation, but it requires strict anhydrous conditions. Carbonate bases are milder and safer but often require higher temperatures and longer reaction times.
Table 1: Comparison of Common Bases for Carbamate N-Methylation
| Base | pKa of Conj. Acid | Strength | Typical Conditions | Pros | Cons |
|---|---|---|---|---|---|
| Sodium Hydride (NaH) | ~35 | Very Strong | THF, DMF; 0°C to RT | Irreversible deprotonation, fast reactions | Requires strict anhydrous conditions, flammable |
| Potassium Carbonate (K₂CO₃) | 10.3 | Moderate | DMF, Acetonitrile; RT to 80°C | Milder, inexpensive, easy to handle | Slower reactions, often requires heat, low solubility |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Moderate | DMF, Acetonitrile; RT to 60°C | Higher solubility and reactivity than K₂CO₃ | More expensive |
Q: What is the best methylating agent to use? Are there "green" alternatives?
A: Methyl iodide (MeI) and dimethyl sulfate (DMS) are the most common due to their high reactivity. However, they are toxic and have environmental concerns.[5][8] Dimethyl carbonate (DMC) is an excellent "green" alternative that is non-toxic and inexpensive, but it requires higher temperatures (>150 °C) or catalytic activation.[8][9]
Table 2: Comparison of Common Methylating Agents
| Methylating Agent | Formula | Boiling Point | Reactivity | Key Considerations |
|---|---|---|---|---|
| Methyl Iodide | CH₃I | 42 °C | Very High | Highly reactive, light-sensitive, toxic |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 188 °C | Very High | Highly toxic and carcinogenic, cost-effective |
| Dimethyl Carbonate | (CH₃O)₂CO | 90 °C | Low | "Green" reagent, non-toxic, requires heat/catalysis |
Q: How do I properly set up an anhydrous reaction for N-methylation?
A: 1. Flame-dry your glassware under vacuum or oven-dry it overnight at >120°C. 2. Assemble the glassware while hot and allow it to cool under a stream of inert gas (N₂ or Ar). 3. Use a solvent from a sure-seal bottle or one that has been freshly distilled over a drying agent. 4. Add reagents via syringe through a rubber septum. 5. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler.
Q: What are the best analytical techniques to monitor my reaction?
A: A combination of techniques is ideal. TLC is excellent for quick, qualitative checks at the bench. LC-MS is powerful for confirming the mass of the product and identifying byproducts. For quantitative analysis and final purity assessment, HPLC is the standard method.[13][14][15][16][17][18]
Section 4: Experimental Protocols
These are generalized protocols. You must adapt them based on the specific reactivity and properties of your substrate.
Protocol 1: General Procedure for N-Methylation using NaH and MeI
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the carbamate starting material (1.0 eq.).
-
Dissolution: Dissolve the carbamate in anhydrous DMF or THF (approx. 0.1-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Gas evolution (H₂)!
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Methylation: Add methyl iodide (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Protocol 2: General Aqueous Workup and Extraction
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Washing: Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Column Chromatography
-
Slurry: Adsorb the crude product onto a small amount of silica gel.
-
Packing: Pack a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The appropriate solvent system should be determined beforehand by TLC analysis.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified N-methylated carbamate.
References
-
Reddit. (2023). Mechanism of carbamate reduction to N-methyl? Available at: [Link]
-
Restek. Analysis of N-Methyl Carbamate Pesticides in Food. Available at: [Link]
-
PubMed. (n.d.). Reassessment of the methyl derivatization reaction of carbamates with sodium hydride/dimethyl sulfoxide/methyl iodide for their determination by gas chromatography. Available at: [Link]
-
U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Available at: [Link]
-
PubMed. (2010). [Development of Analytical Methods for Residual N-methyl Carbamate Pesticides in Foods]. Available at: [Link]
-
Agilent. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Available at: [Link]
-
ACS Publications. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. Available at: [Link]
-
RSC Publishing. (n.d.). N-Methylation of carbamate derivatives of α-amino acids. Available at: [Link]
-
PubMed. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. Available at: [Link]
-
Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]
-
ASTM Digital Library. Analysis for N-Methylcarbamate Pesticides by High Performance Liquid Chromatography in Environmental Samples. Available at: [Link]
-
ResearchGate. (n.d.). N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Available at: [Link]
-
ACS Publications. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Available at: [Link]
-
RSC Publishing. (2020). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Available at: [Link]
-
NIH. (2021). N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. Available at: [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Available at: [Link]
-
ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Available at: [Link]
- Google Patents. (n.d.). Process for producing n-methylated organic pigments.
-
PubMed. (n.d.). An efficient and practical N-methylation of amino acid derivatives. Available at: [Link]
-
ACS. (n.d.). Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. Available at: [Link]
-
NIH. (n.d.). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Available at: [Link]
-
PubMed. (2021). N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. Available at: [Link]
-
MDPI. (n.d.). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Available at: [Link]
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- 6. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Report: Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
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Technical Support Center: Navigating the Challenges of Boc Deprotection from Hindered Carbamates
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the removal of the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered carbamates. This guide is designed for researchers, scientists, and drug development professionals who encounter sluggish or incomplete deprotection reactions. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and alternative strategies grounded in field-proven experience.
The Challenge: Why Hindered Carbamates Resist Standard Deprotection
The Boc group is a cornerstone of amine protection due to its general stability and predictable, acid-labile cleavage.[1][2][3] The accepted mechanism for acid-catalyzed deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[4]
However, steric hindrance around the nitrogen atom can significantly impede this process. Bulky substituents on the nitrogen or adjacent carbons can obstruct the approach of the acid catalyst, slowing down the initial protonation step. Furthermore, these bulky groups can destabilize the transition state leading to the formation of the tert-butyl cation, thereby increasing the activation energy of the reaction.[1][5] This often results in incomplete reactions, the need for harsh conditions that compromise other functional groups, and the formation of unwanted byproducts.[6][7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the deprotection of hindered Boc-carbamates in a question-and-answer format.
Q1: My standard TFA/DCM deprotection is sluggish or incomplete. What are my immediate troubleshooting steps?
Answer: This is the most common issue. Before resorting to entirely different reagents, several parameters of your standard acidic deprotection can be optimized.
-
Increase Acid Concentration and Equivalents: For hindered substrates, a higher concentration of trifluoroacetic acid (TFA) is often necessary. While a 20-25% TFA in dichloromethane (DCM) solution is a common starting point, increasing it to 50% or even using neat TFA (with appropriate scavengers) can be effective.[8] Also, ensure you are using a sufficient molar excess of the acid, especially if your substrate contains other basic moieties.[5]
-
Elevate the Reaction Temperature: While many Boc deprotections proceed at room temperature, hindered systems often require thermal assistance.[3] Gently warming the reaction to 30-40 °C can significantly increase the reaction rate. For more robust substrates, higher temperatures may be necessary, but this should be approached with caution to avoid side reactions.
-
Consider an Alternative Strong Acid: If TFA is failing, switching to 4M HCl in 1,4-dioxane or ethyl acetate can sometimes provide better results.[3][9][10] The choice of solvent and counter-ion can influence the reaction kinetics.
-
The Importance of Scavengers: The tert-butyl cation generated during deprotection is a potent electrophile that can alkylate nucleophilic sites on your molecule, such as thiols, indoles, or electron-rich aromatic rings.[6][7] The inclusion of scavengers like triisopropylsilane (TIS) or thioanisole is crucial to intercept this reactive intermediate.
Q2: I'm concerned about the acidity damaging other sensitive functional groups in my molecule. What are some milder acidic or non-acidic alternatives?
Answer: This is a critical consideration in complex molecule synthesis. Fortunately, several methods have been developed to address this challenge.
-
Lewis Acid-Mediated Deprotection: Lewis acids can facilitate Boc cleavage under milder conditions than strong Brønsted acids.
-
TMSI (Trimethylsilyl Iodide): This reagent offers a mild, non-hydrolytic method for Boc deprotection and can be particularly useful for substrates sensitive to strong acids.[1][3][9]
-
Other Lewis Acids: A variety of other Lewis acids such as ZnBr₂, SnCl₄, and AlCl₃ have also been employed for this transformation.[11]
-
-
Thermal Deprotection: In the absence of any acid, heating the substrate in a suitable solvent can effect Boc removal.[11][12] This method is particularly attractive for its neutrality. Continuous flow reactors are especially well-suited for thermal deprotections, allowing for precise temperature control and short reaction times at elevated temperatures.[12][13]
-
Microwave-Assisted Methods: Microwave irradiation can accelerate deprotection under both acidic and basic conditions.[14][15][16] This technique can often drive sluggish reactions to completion in minutes rather than hours.[16]
-
Basic and Neutral Conditions: While less common, some methods for Boc deprotection under basic or neutral conditions exist, particularly for activated amines.[17] For instance, microwave-assisted deprotection using K₃PO₄·H₂O in methanol has been reported.[15] Another green approach involves heating in water at or near reflux.[11]
Experimental Protocols
Here are detailed, step-by-step methodologies for key deprotection strategies.
Protocol 1: Enhanced Acidic Deprotection with TFA
-
Dissolve the hindered N-Boc carbamate in dichloromethane (DCM).
-
Add a scavenger, such as triisopropylsilane (1-2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
If the reaction is sluggish, gently warm to 30-40 °C.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.
Protocol 2: TMSI-Mediated Deprotection
-
Dissolve the N-Boc carbamate in an anhydrous solvent such as chloroform or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Cool the solution to 0 °C.
-
Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise.[3]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure to obtain the deprotected amine.
Protocol 3: Microwave-Assisted Deprotection with a Solid-Supported Acid
-
Suspend the N-Boc carbamate and a silica-supported sulfonic acid (e.g., SCX-3, ~1.5 equivalents) in a suitable solvent like DCM in a microwave vial.[16]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 100 °C for 10 minutes.[16]
-
After cooling, filter off the solid support and wash it with DCM.
-
The filtrate contains the amine salt ionically bound to the solid support. To release the free amine, treat the solid support with a basic solution (e.g., 10% DIPEA in DCM) under microwave heating at a lower temperature (e.g., 60 °C for 1 minute).[16]
-
Filter the mixture and concentrate the filtrate to obtain the pure, deprotected amine.
Data Summary and Comparison
| Deprotection Method | Reagent(s) | Solvent | Temperature | Typical Time | Key Advantages | Potential Issues |
| Standard Acidic | TFA or HCl | DCM, Dioxane | 0 °C to RT | 1-4 h | Well-established, readily available reagents. | Can be too harsh for sensitive substrates; byproduct formation.[6] |
| Enhanced Acidic | High conc. TFA | DCM | RT to 40 °C | 1-4 h | Effective for many hindered systems. | Increased risk of acid-labile group cleavage. |
| TMSI-Mediated | TMSI | Anhydrous DCM/CHCl₃ | 0 °C to RT | 1-3 h | Mild, non-hydrolytic conditions.[10] | Reagent is moisture-sensitive. |
| Thermal (Flow) | None (catalyst-free) | Methanol / TFE | 120-240 °C | 20-30 min | "Green" and neutral; fast reaction times.[10] | Requires specialized equipment; high temperatures may not be suitable for all substrates. |
| Microwave-Assisted | Solid-supported acid | DCM | 100 °C | 10 min | Very fast; purification via catch-and-release.[16] | Requires a microwave reactor. |
| Aqueous Thermal | Water | Water | 90-100 °C | 10-15 min | Environmentally friendly; no additional reagents.[11] | Substrate must be soluble in hot water. |
Visualizing the Deprotection Landscape
Decision-Making Workflow
The following diagram outlines a logical workflow for selecting an appropriate deprotection strategy for a hindered N-Boc carbamate.
Caption: Troubleshooting workflow for hindered Boc deprotection.
Mechanistic Overview: Acid-Catalyzed Deprotection and Steric Hindrance
This diagram illustrates the key steps in the acid-catalyzed deprotection of a Boc group and how steric hindrance can impede the process.
Caption: Mechanism of Boc deprotection and the effect of steric hindrance.
Frequently Asked Questions (FAQs)
Q: Can I use basic conditions to remove a Boc group from a hindered amine? A: Generally, the Boc group is stable to basic conditions.[1][2] However, for some highly activated amines or with the assistance of microwave irradiation, basic deprotection has been reported.[15][17] These methods are not universally applicable and should be considered on a case-by-case basis.
Q: My reaction generates a lot of t-butylated byproducts. How can I prevent this? A: The formation of t-butylated byproducts is a common issue arising from the tert-butyl cation intermediate.[6][7] The most effective way to prevent this is to use a scavenger. Triisopropylsilane (TIS), thioanisole, and even water can act as effective scavengers.
Q: How do I know if my deprotection is complete? A: Thin-layer chromatography (TLC) is a quick and effective method to monitor the reaction.[5] The deprotected amine, being more polar, will typically have a lower Rf value than the starting Boc-protected material. Staining with ninhydrin can help visualize the primary or secondary amine product.[9] For a more quantitative assessment, LC-MS and ¹H NMR spectroscopy are recommended. In ¹H NMR, the disappearance of the characteristic tert-butyl singlet at ~1.4 ppm is a clear indicator of deprotection.[5]
Q: Are there "greener" alternatives for Boc deprotection? A: Yes, several methods are considered more environmentally friendly. Thermal deprotection in water is an excellent example, as it avoids the use of strong acids and organic solvents.[11] Additionally, using recyclable, solid-supported catalysts can reduce waste.[16]
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24563–24573. Available from: [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available from: [Link]
-
Murphy, J. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]
-
Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). Available from: [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available from: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available from: [Link]
-
Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society. Available from: [Link]
-
Murphy, J. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available from: [Link]
-
Gaggini, F., et al. (2019). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available from: [Link]
-
ResearchGate. (2013). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?. Available from: [Link]
-
Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. Available from: [Link]
-
ResearchGate. (2014). How do you deprotect the NHBoc group in the presence of the OTBS group?. Available from: [Link]
-
Reddit. (2023). Boc De-protection. r/Chempros. Available from: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available from: [Link]
-
ResearchGate. (2001). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Available from: [Link]
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Technical Support Center: Overcoming Poor Aqueous Solubility of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
Introduction
Welcome to the technical support center for Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound during their experiments. Poor solubility can significantly impact the reliability and reproducibility of in vitro assays, hinder formulation development, and ultimately affect bioavailability.[1] This document provides a comprehensive resource, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome these solubility issues.
Part 1: Troubleshooting & FAQs
This section directly addresses common problems and questions related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental buffer. What is happening?
A1: This is a classic sign of a compound's low aqueous solubility.[2] Your compound is soluble in the organic solvent (DMSO), but when introduced to the aqueous environment, it crashes out of solution because its solubility limit in the final aqueous medium is exceeded. This is a common issue for lipophilic molecules.[2]
Q2: How can I quickly assess the solubility of my compound?
A2: A simple visual check for precipitation upon dilution is a good first step. For a more quantitative measure, you can perform a kinetic or thermodynamic solubility assay. A kinetic solubility assay is a high-throughput method that measures the concentration at which a compound, initially dissolved in an organic solvent, precipitates when added to an aqueous buffer.[2] A thermodynamic solubility assay measures the equilibrium solubility of the solid compound in an aqueous buffer and is more time-consuming but provides a more accurate value for formulation development.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3: Kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution (typically created by diluting a DMSO stock). It's a rapid assessment useful for early-stage discovery. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the compound in a saturated solution. It is a more accurate representation of the compound's intrinsic solubility and is crucial for later-stage development and formulation.[2] For initial troubleshooting, a kinetic solubility assay is often sufficient.
Q4: Can I just increase the DMSO concentration in my final solution to keep the compound dissolved?
A4: While slightly increasing the DMSO concentration might help, it's generally not recommended to exceed 0.5% (v/v) in most cell-based assays, as higher concentrations can be toxic to cells and may interfere with your experimental results.[2] The goal is to find a formulation strategy that enhances the aqueous solubility of the compound itself.
Q5: Are there any specific properties of this compound that contribute to its poor solubility?
Part 2: Root Cause Analysis: Understanding the "Why"
The poor aqueous solubility of this compound stems from its molecular structure, which dictates its physicochemical properties.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Insight | Implication for Solubility |
| Molecular Weight | ~215.29 g/mol | Larger molecules can be more difficult to solvate. |
| LogP (Octanol-Water Partition Coefficient) | Likely > 1 (based on similar structures)[3][5] | A positive LogP value indicates a preference for a non-polar (octanol) environment over a polar (water) one, signifying lipophilicity and poor aqueous solubility. |
| Hydrogen Bond Donors/Acceptors | The hydroxyl group is a hydrogen bond donor, and the carbonyl and ether oxygens of the carbamate are acceptors. | While these groups can interact with water, the non-polar regions of the molecule (tert-butyl, cyclobutyl ring, N-methyl) dominate, leading to an overall hydrophobic character. |
| pKa (Acid Dissociation Constant) | The carbamate nitrogen is generally not basic, and the hydroxyl group is a very weak acid. The molecule is likely neutral over a wide physiological pH range. | The lack of ionizable groups means that pH modification will have a limited effect on its solubility.[6] |
The combination of a significant non-polar surface area from the tert-butyl and cyclobutyl groups, coupled with the lack of strong ionizable centers, are the primary drivers for the observed poor aqueous solubility.
Part 3: Solubilization Strategies & Experimental Protocols
Here we provide a range of strategies to improve the aqueous solubility of this compound, complete with step-by-step protocols.
Decision-Making Workflow for Solubility Enhancement
Caption: A decision tree to guide the selection of an appropriate solubilization strategy.
Strategy 1: Co-solvents
The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a lipophilic compound by reducing the polarity of the aqueous medium.[6][7]
Commonly Used Co-solvents:
| Co-solvent | Properties & Considerations |
| Ethanol | Biocompatible at low concentrations. Can be effective for many compounds. |
| Propylene Glycol (PG) | A common pharmaceutical excipient with low toxicity. |
| Polyethylene Glycol (PEG 300/400) | Low molecular weight PEGs are liquid and water-miscible. Widely used in formulations. |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power, but its final concentration must be carefully controlled in biological assays.[2] |
Protocol: Co-solvent Screening for Improved Solubility
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in each of the selected co-solvents (e.g., 10 mg/mL in Ethanol, PG, PEG 400).
-
Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare a series of co-solvent concentrations in your aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v).
-
Add Compound to Mixtures: Add a small aliquot of the compound stock solution to each co-solvent/buffer mixture to achieve a target final concentration that is known to precipitate in the buffer alone.
-
Equilibrate and Observe: Vortex the mixtures and allow them to equilibrate at room temperature for at least one hour. Visually inspect for any precipitation.
-
Quantify Solubility (Optional): For the clear solutions, you can quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV to determine the solubility enhancement.
Strategy 2: Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[8]
Commonly Used Surfactants in Pharmaceutical Formulations:
| Surfactant | Type | HLB Value | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 15.0 | Widely used, low toxicity.[9] |
| Polysorbate 20 (Tween® 20) | Non-ionic | 16.7 | Similar to Tween 80, often used in biological applications. |
| Sodium Lauryl Sulfate (SLS) | Anionic | 40 | A strong solubilizer, but can be harsh and may not be suitable for all applications. |
| Cremophor® EL | Non-ionic | 12-14 | Effective solubilizer but has been associated with hypersensitivity reactions. |
| Solutol® HS 15 | Non-ionic | 14-16 | A modern, less toxic alternative to Cremophor EL.[9] |
Protocol: Surfactant Screening for Micellar Solubilization
-
Prepare Surfactant Stock Solutions: Prepare stock solutions of various surfactants in your aqueous buffer at concentrations well above their CMC (e.g., 1-5% w/v).
-
Add Excess Compound: Add an excess amount of solid this compound to each surfactant solution.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.
-
Quantify Dissolved Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Select the Best Surfactant: Compare the solubility enhancement provided by each surfactant and select the one that provides the desired solubility at the lowest concentration.
Strategy 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment and increasing its solubility.[10]
Commonly Used Cyclodextrins:
| Cyclodextrin | Cavity Size (Å) | Water Solubility ( g/100 mL) | Notes |
| α-Cyclodextrin | 4.7 - 5.3 | 14.5 | Smallest cavity, suitable for small molecules. |
| β-Cyclodextrin | 6.0 - 6.5 | 1.85 | Most commonly used, but has lower aqueous solubility. |
| γ-Cyclodextrin | 7.5 - 8.3 | 23.2 | Larger cavity for bulkier molecules. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 6.0 - 6.5 | > 60 | A chemically modified β-cyclodextrin with much higher aqueous solubility, making it a very effective solubilizer. |
Protocol: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying [11][12]
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Dissolution: Dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water with stirring. In a separate container, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Complexation: Slowly add the compound solution to the aqueous cyclodextrin solution while stirring continuously. Continue stirring for 24-48 hours at room temperature to facilitate complex formation.
-
Freezing: Rapidly freeze the solution, for example, by immersing the flask in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution under high vacuum for 48-72 hours until a dry, fluffy powder is obtained.
-
Reconstitution and Solubility Check: The resulting powder is the inclusion complex. Test its solubility by dissolving it in your aqueous buffer and check for any precipitation.
Experimental Workflow for Surfactant Screening
Caption: Step-by-step workflow for screening different surfactants to enhance compound solubility.
Part 4: Conclusion
Overcoming the poor aqueous solubility of this compound is a critical step for successful experimental outcomes. By systematically evaluating the strategies outlined in this guide—co-solvents, surfactants, and cyclodextrins—researchers can develop a robust formulation that ensures the compound remains in solution at the desired concentration. It is recommended to start with the simplest approach, such as co-solvents, and progress to more complex formulations as needed. Always validate the final formulation for compatibility with your specific experimental system.
References
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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Pharma.Tips. (2025). Selecting Surfactants for Formulation Development. Pharma.Tips. Retrieved from [Link]
-
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved from [Link]
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DigitalCommons@URI. (n.d.). Enhancement of carbamazepine solubility using selected water soluble polymers and a solid dispersion technique. University of Rhode Island. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]
-
Slideshare. (n.d.). Solubility enhancement and cosolvency by madhavi. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3-hydroxycyclohexyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization. PubMed Central. Retrieved from [Link]
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World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility assessment and screening of oils, surfactants and cosurfactants combinations for self-emulsion formulation of resveratrol. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PubMed Central. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3-hydroxypropyl)methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]
-
ResearchGate. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Screening of surfactants and cosurfactants for oil emulsification. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
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DigitalCommons@URI. (n.d.). ENHANCEMENT OF CARBAMZEPINE SOLUBILITY USING SELECTED WATER SOLUBLE POLYMERS AND A SOLID DISPERSION TECHNIQUE. University of Rhode Island. Retrieved from [Link]
-
Annex Publishers. (2023). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Retrieved from [Link]
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ResearchGate. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. Retrieved from [Link]
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MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
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Preventing epimerization during the synthesis of trans-3-hydroxycyclobutyl derivatives
Welcome to the technical support center for the synthesis of trans-3-hydroxycyclobutyl derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this valuable structural motif. A primary hurdle in these syntheses is controlling the stereochemistry at the C1 and C3 positions, as epimerization can lead to undesired cis-isomers, complicating purification and compromising the biological activity of the final compound.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve issues of epimerization. The advice herein is grounded in established mechanistic principles and field-proven laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of 3-hydroxycyclobutyl derivatives, and why is it a critical issue?
A1: Epimerization is the unwanted inversion of a single stereocenter in a molecule containing multiple stereocenters. In the synthesis of trans-3-hydroxycyclobutyl derivatives, this typically refers to the conversion of the desired trans isomer into the corresponding cis diastereomer. This process is thermodynamically driven, often proceeding toward the most stable isomer under the reaction conditions. The stereochemical integrity of these derivatives is paramount, as the specific three-dimensional arrangement of the hydroxyl group relative to other substituents is often crucial for its intended biological activity and pharmacological profile. The presence of the cis isomer as an impurity can be difficult to remove and may lead to misleading biological data.
Q2: Which positions on the cyclobutane ring are most susceptible to epimerization?
A2: The protons alpha to an activating group, such as a carbonyl (ketone, ester, or amide), are most susceptible to epimerization under basic or acidic conditions. For instance, in an intermediate like methyl 3-oxocyclobutane-1-carboxylate, the proton at C1 is highly acidic. Abstraction of this proton by a base generates a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of cis and trans isomers. The hydroxyl-bearing carbon itself (C3) is generally not prone to epimerization unless it is activated, for example, through oxidation to a ketone.
Q3: What are the primary drivers of epimerization during a typical synthetic sequence?
A3: The main drivers are the reaction conditions employed throughout the synthesis. Key factors include:
-
Base/Acid Strength: Strong bases (e.g., alkoxides like sodium methoxide) or strong acids can readily facilitate the formation of enolate or carbocation intermediates that scramble stereochemistry.[1]
-
Temperature: Higher reaction temperatures provide the necessary activation energy to overcome the barrier to epimerization, allowing the system to reach thermodynamic equilibrium, which may not favor the desired isomer.[2]
-
Reaction Time: Prolonged exposure to epimerizing conditions increases the likelihood of reaching the thermodynamic equilibrium mixture of isomers.[2]
-
Solvent: The choice of solvent can influence the stability of intermediates and transition states involved in the epimerization process.
Q4: Is the desired trans isomer always the most thermodynamically stable product?
A4: Not necessarily. For 1,3-disubstituted cyclobutanes, the relative stability of cis and trans isomers is a complex balance of steric and electronic factors. While severe 1,3-diaxial interactions in a puckered ring can destabilize the trans isomer, dipole-dipole interactions or other non-covalent interactions can sometimes favor it.[3] In many cases, particularly with bulky substituents, the cis isomer can be thermodynamically preferred to avoid these transannular steric clashes.[3] Therefore, assuming the trans product is the thermodynamic sink can be a pitfall; it is often the product of kinetic control.
Troubleshooting Guide: Common Epimerization Scenarios
This section addresses specific problems you might encounter during your synthesis, outlines the probable causes, and provides actionable solutions.
Problem 1: Epimerization of a C1 Ester During Saponification or Amidation
-
Scenario: You have synthesized a trans-3-hydroxycyclobutane-1-carboxylate ester and, upon hydrolysis with a strong base (e.g., NaOH, KOH) or during an amidation reaction, you observe significant formation of the cis-isomer.
-
Probable Cause: The C1 proton is acidic due to the adjacent ester functionality. The strong base used for saponification is abstracting this proton, forming an enolate which then reprotonates non-stereoselectively.
-
Solutions & Protocols:
-
Use Milder Hydrolysis Conditions: Avoid strong bases at elevated temperatures. Consider enzymatic hydrolysis or using milder reagents like lithium hydroperoxide (LiOOH) at low temperatures.
-
Protect the Hydroxyl Group: Before saponification, protect the C3 hydroxyl group. This can prevent intramolecular catalysis and alter the solubility and reactivity profile of the molecule.
-
Alternative Coupling for Amidation: For amide formation, avoid activating the carboxylic acid in the presence of a strong, unhindered base. Use coupling agents known for low epimerization rates, such as HATU or HOBt/EDC, in combination with a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).
-
| Condition | Base | Temperature | Expected Outcome | Recommendation |
| Harsh | Sodium Methoxide | Reflux | High degree of epimerization | Avoid |
| Moderate | Lithium Hydroxide | 0 °C to RT | Reduced epimerization | Viable, but monitor closely |
| Mild | DIPEA (for coupling) | 0 °C to RT | Minimal epimerization | Recommended |
Problem 2: Loss of Stereochemistry During Hydroxyl Group Protection or Deprotection
-
Scenario: You protect the hydroxyl group of your trans derivative (e.g., as a TBS ether) and find upon analysis that the product is a mixture of cis and trans isomers. Or, you deprotect a group and observe epimerization elsewhere in the molecule.
-
Probable Cause: The reagents used for protection or deprotection are basic or acidic enough to epimerize a nearby stereocenter, typically a C1 ester. For instance, TBAF, a common reagent for silyl ether deprotection, is basic.
-
Solutions & Protocols:
-
Choose Orthogonal Protecting Groups: Select a protecting group that can be removed under neutral or very mild conditions that do not affect other sensitive functionalities.[4]
-
Buffered Deprotection Conditions: When using reagents like TBAF, buffer the reaction with a mild acid like acetic acid or use a milder fluoride source such as HF-Pyridine.
-
Optimize Protection Protocol: For installing a silyl ether, use standard conditions (e.g., TBSCl, imidazole in DMF) at room temperature or below. Avoid unnecessarily harsh conditions or prolonged reaction times.
-
| Protecting Group | Deprotection Reagent | Epimerization Risk (at C1 Ester) | Mitigation Strategy |
| TBS (t-butyldimethylsilyl) | TBAF | High (due to basicity) | Buffer with AcOH; use HF-Pyridine |
| Bn (Benzyl) | H₂, Pd/C | Low | Generally safe for stereocenters |
| Ac (Acetate) | K₂CO₃, MeOH | Moderate | Use milder bases or enzymatic cleavage |
Problem 3: Incomplete or Non-Stereospecific Inversion in a Mitsunobu Reaction
-
Scenario: You are attempting to invert a cis-3-hydroxycyclobutyl precursor to the trans isomer using a Mitsunobu reaction, but you obtain low yields of the inverted product or a mixture of stereoisomers.
-
Probable Cause: The Mitsunobu reaction proceeds via an SN2 displacement.[5] Incomplete inversion can result from steric hindrance, competing elimination reactions, or issues with the acidity of the nucleophile. Retention of configuration can occur if the reaction mechanism deviates from the standard pathway, sometimes seen with highly hindered substrates.[6]
-
Solutions & Protocols:
-
Optimize Nucleophile Acidity: The reaction works best with nucleophiles that have a pKa < 13.[7] Using a more acidic carboxylic acid, such as p-nitrobenzoic acid, can improve the rate and efficiency of the inversion.[8]
-
Control Reagent Addition: Add the azodicarboxylate (e.g., DEAD or DIAD) slowly to a cold (0 °C) solution of the alcohol, triphenylphosphine, and the carboxylic acid nucleophile. This helps control the formation of reactive intermediates.[8]
-
Ensure Anhydrous Conditions: Water can consume the Mitsunobu reagents and lead to side reactions. Ensure all reagents and solvents are rigorously dry.
-
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the cis-3-hydroxycyclobutyl derivative (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and work up. The resulting trans-p-nitrobenzoate ester can then be hydrolyzed under mild basic conditions to yield the desired trans-alcohol.
Analytical Methods for Isomer Identification and Quantification
Accurate determination of the cis/trans ratio is crucial. NMR spectroscopy and HPLC are the primary tools for this analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for distinguishing diastereomers. The key parameters are chemical shifts and proton-proton coupling constants (J-values).
-
Chemical Shift: Protons in the cis and trans isomers exist in different chemical environments, leading to distinct chemical shifts. For example, the proton attached to the hydroxyl-bearing carbon (H3) will likely have a different chemical shift in each isomer due to anisotropic effects and differing steric environments.
-
Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus relationship. In a puckered cyclobutane ring, the dihedral angles between adjacent protons will differ between the cis and trans isomers, resulting in different coupling constants.[8] Generally, trans protons on a ring system exhibit larger coupling constants than cis protons, although the specific values depend on the ring conformation.[9]
| Parameter | cis-Isomer | trans-Isomer | Rationale |
| ³J (H1, H2) | Typically smaller | Typically larger | Different dihedral angles between protons on adjacent carbons. |
| ³J (H3, H4) | Typically smaller | Typically larger | Different dihedral angles between protons on adjacent carbons. |
| Chemical Shift (H3) | Unique Value | Unique Value | Different magnetic environment due to relative substituent positions. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for accurate quantification of isomer ratios.
-
Stationary Phase: A standard reversed-phase C18 column is often sufficient to separate the diastereomers due to differences in their polarity and shape.[10] The more polar isomer will typically elute earlier.
-
Mobile Phase: A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or TFA to improve peak shape, is commonly used.
-
Method Development: Start with a gradient elution to determine the approximate retention times of both isomers, then switch to an isocratic method for optimal separation and quantification.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-30% B over 20 minutes) to find the optimal separation window.
-
Isocratic Optimization: Based on the gradient run, develop an isocratic method (e.g., 85:15 A:B) that provides baseline resolution (>1.5) between the two isomer peaks.
-
Detection: UV detection at a wavelength appropriate for the chromophores in the molecule (e.g., 210 nm for amides, or higher for aromatic-containing derivatives).
-
Quantification: Integrate the peak areas of the cis and trans isomers to determine their relative ratio.
Visualizing the Epimerization Pathway
The following diagram illustrates the general mechanism of base-catalyzed epimerization at a carbon alpha to an ester group on a cyclobutane ring.
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Logical Workflow for Troubleshooting
This flowchart provides a step-by-step decision-making process when unexpected epimerization is detected.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 6. 2,4-Dimethylcyclobutane 1,3-dicarboxylic acid | C8H12O4 | CID 123455238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Duke NMR Center Coupling constants [sites.duke.edu]
- 10. On the Stability of Disubstituted Cyclobutenes – A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
Welcome to the technical support center for the synthesis and scale-up of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic building block. Our focus is on providing practical, field-proven insights to ensure the successful and efficient execution of your chemical synthesis at both bench and pilot scales.
I. Synthetic Overview & Core Challenges
The synthesis of this compound is a multi-step process that requires careful control over stereochemistry and reaction conditions. The primary challenges in scaling up this synthesis lie in the handling of potentially hazardous reagents, ensuring complete reactions, managing the purification of a polar product, and maintaining the integrity of the strained cyclobutane ring.
Below is a graphical representation of the overall synthetic workflow, which we will dissect in the subsequent sections.
Caption: Overall synthetic workflow for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and scale-up.
Synthesis of trans-3-(Methylamino)cyclobutanol (Starting Material)
Q1: The Mitsunobu reaction for the inversion of the hydroxyl group is low-yielding and produces significant byproducts. What can I do?
A1: The Mitsunobu reaction is sensitive to stoichiometry, reagent purity, and reaction conditions.
-
Reagent Quality: Ensure your triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) are of high purity. DIAD/DEAD can degrade over time, so using a freshly opened bottle or a recently purified batch is recommended.
-
Temperature Control: The reaction is exothermic. Add the azodicarboxylate slowly to the reaction mixture at 0 °C to maintain temperature control and minimize side reactions.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of PPh₃ and the azodicarboxylate. A large excess can complicate purification.
-
Solvent: Anhydrous tetrahydrofuran (THF) or toluene are common solvents. Ensure your solvent is completely dry, as water will consume the reagents.
-
Work-up: The primary byproducts are triphenylphosphine oxide (Ph₃PO) and the dialkyl hydrazinedicarboxylate. Most of the Ph₃PO can be removed by crystallization from a nonpolar solvent like diethyl ether or a mixture of ethyl acetate and hexanes.
Q2: Reductive amination to introduce the methyl group is sluggish or leads to over-alkylation.
A2: Reductive amination of the primary amine to the secondary N-methylamine requires careful selection of the reducing agent and control of stoichiometry.
-
Formaldehyde Source: Use a fresh, high-quality source of formaldehyde. Paraformaldehyde can be used, but it needs to be cracked (depolymerized) by heating before use. An aqueous solution of formaldehyde is often more convenient.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for this transformation and is generally preferred over sodium borohydride or sodium cyanoborohydride.
-
Stoichiometry: Use a slight excess of formaldehyde (1.1-1.2 equivalents) to drive the reaction to completion. A large excess can lead to the formation of the dimethylated tertiary amine.
-
pH Control: The reaction is typically run in a slightly acidic medium (pH 5-6) to facilitate imine formation without deactivating the amine. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.
Boc Protection of trans-3-(Methylamino)cyclobutanol
Q3: The Boc protection of the secondary amine is incomplete, even after extended reaction times.
A3: Incomplete Boc protection is a common issue, often stemming from reagent quality, base selection, or steric hindrance.
-
Reagent Stoichiometry and Quality: Use a slight excess (1.1-1.5 equivalents) of Di-tert-butyl dicarbonate ((Boc)₂O). Ensure the (Boc)₂O is fresh, as it can degrade over time.
-
Base Selection: For secondary amines, a stronger, non-nucleophilic base may be required compared to primary amines. Triethylamine (TEA) is common, but if the reaction is sluggish, consider using 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 equivalents) or a stronger base like N,N-diisopropylethylamine (DIPEA).
-
Solvent: The choice of solvent is crucial for ensuring all reactants are in solution. Tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are good starting points. If solubility is an issue, a co-solvent system might be necessary.
-
Temperature: While Boc protections are often run at room temperature, gentle heating (40-50 °C) can sometimes improve the reaction rate for less reactive amines. However, be mindful that heating can also promote side reactions.
Q4: I am observing the formation of a urea byproduct during the Boc protection reaction.
A4: Urea formation can occur if the starting amine reacts with any isocyanate formed from the decomposition of (Boc)₂O or if there are issues with the reaction work-up.
-
Reaction Conditions: Ensure the reaction is run under anhydrous conditions if using an organic solvent. Water can react with (Boc)₂O.
-
Work-up: A standard aqueous work-up should remove any unreacted amine and base. Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can help remove residual amine.
Scale-Up and Purification
Q5: My yield dropped significantly when I scaled up the reaction from 1 g to 100 g.
A5: This is a common challenge in process chemistry, often related to mass and heat transfer limitations.[1]
-
Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[1] Ensure your reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous mixture.
-
Temperature Control: The exothermicity of the reaction becomes more pronounced at a larger scale. Ensure your reactor's cooling system is adequate to maintain the desired temperature. A slow, controlled addition of reagents is critical.[1]
-
Purification: Column chromatography, which is feasible at the gram scale, may not be practical for large quantities. Consider developing a crystallization or recrystallization procedure for the final product. A solvent screen is a good first step to identify a suitable solvent system.
Q6: The final product is difficult to purify due to its high polarity.
A6: Polar molecules can be challenging to purify, especially when residual polar reagents or byproducts are present.
-
Extraction: During the aqueous work-up, multiple extractions with a suitable organic solvent will be necessary to recover the product. If the product has some water solubility, consider back-extracting the combined aqueous layers.
-
Column Chromatography: If chromatography is necessary, a more polar solvent system will be required. Consider using a gradient elution from a less polar to a more polar solvent system. Sometimes, adding a small amount of a modifier like triethylamine to the eluent can improve peak shape for basic compounds.
-
Crystallization: As mentioned, developing a crystallization procedure is ideal for large-scale purification. Experiment with different solvents and solvent mixtures to induce crystallization.
III. Frequently Asked Questions (FAQs)
Q1: What is the importance of the trans stereochemistry in this molecule?
A1: The trans relationship between the hydroxyl and the N-methylcarbamate groups on the cyclobutane ring is crucial for its use as a building block in drug discovery. This specific spatial arrangement dictates how the molecule will interact with its biological target. The stereochemistry is established during the Mitsunobu reaction, which proceeds with an inversion of configuration at the carbon bearing the hydroxyl group.
Q2: Can I use a different protecting group instead of Boc?
A2: Yes, other protecting groups for amines can be used, such as the benzyloxycarbonyl (Cbz) group. The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule. The Boc group is widely used due to its stability under a variety of conditions and its ease of removal with mild acid.[2]
Q3: Are there any safety concerns I should be aware of?
A3: Yes, several reagents used in this synthesis require careful handling.
-
DIAD/DEAD: These are potentially explosive and should be handled with care.
-
Strong Bases and Acids: Standard laboratory precautions should be taken when handling strong bases like sodium hydroxide and strong acids like hydrochloric acid.
-
Solvents: Many of the organic solvents used are flammable. Work in a well-ventilated fume hood and away from ignition sources.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most of these reactions. Staining with potassium permanganate or ninhydrin can help visualize the starting materials and products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the intermediates and the final product.
Q5: Why is the cyclobutane ring a potential source of instability?
A5: Cyclobutane rings possess significant ring strain due to the deviation of their bond angles from the ideal 109.5° of sp³ hybridized carbons.[3] This strain makes them more susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or catalysts. However, under the relatively mild conditions used for N-methylation and Boc protection, the cyclobutane ring is generally stable.
IV. Experimental Protocols
Protocol 1: Synthesis of trans-3-(Methylamino)cyclobutanol
This protocol is adapted from procedures for similar transformations and should be optimized for your specific setup.
Step 1: N-Benzylation of cis-3-Aminocyclobutanol
-
To a solution of cis-3-aminocyclobutanol (1.0 eq.) in a suitable solvent like methanol or ethanol, add potassium carbonate (3.0 eq.).
-
Add benzyl bromide (2.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain cis-3-(dibenzylamino)cyclobutanol.
Step 2: Mitsunobu Inversion
-
Dissolve cis-3-(dibenzylamino)cyclobutanol (1.0 eq.), triphenylphosphine (1.5 eq.), and a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid, 1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq.) dropwise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the trans-ester.
Step 3: Hydrolysis
-
Dissolve the trans-ester (1.0 eq.) in a mixture of methanol and water.
-
Add a base such as potassium hydroxide or sodium hydroxide (2.0 eq.).
-
Stir the mixture at room temperature or gentle heat (50 °C) until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a mild acid and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to give trans-3-(dibenzylamino)cyclobutanol.
Step 4: Debenzylation
-
Dissolve trans-3-(dibenzylamino)cyclobutanol (1.0 eq.) in methanol or ethanol.
-
Add a palladium on carbon catalyst (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst through celite and concentrate the filtrate to obtain trans-3-aminocyclobutanol.
Step 5: Reductive Amination
-
Dissolve trans-3-aminocyclobutanol (1.0 eq.) in dichloromethane.
-
Add an aqueous solution of formaldehyde (1.2 eq.) and acetic acid (to adjust pH to 5-6).
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield trans-3-(methylamino)cyclobutanol. The hydrochloride salt is commercially available.[4][5]
Protocol 2: Synthesis of this compound
Caption: Experimental workflow for the Boc protection of trans-3-(methylamino)cyclobutanol.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve trans-3-(methylamino)cyclobutanol (1.0 equivalent) and a base such as triethylamine (1.5 equivalents) or N,N-diisopropylethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by crystallization.
| Reagent | Molar Eq. | Purpose |
| trans-3-(Methylamino)cyclobutanol | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.2 | Boc Protecting Agent |
| Triethylamine (TEA) or DIPEA | 1.5 | Base |
| Dichloromethane (DCM) or THF | - | Solvent |
V. References
-
Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586–8590. [Link]
-
Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF. [Link]
-
Mat Hussin, Z., Haris, S. A.-N., & Mohd Ali, M. T. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies, 15, 21020008. [Link]
-
Wei, Y., et al. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
-
Kim, T. L., Jeong, M., & Cheon, C.-H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 90(41), 14701–14708. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
Boyd, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Cortes, S., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-161. [Link]
-
Touaibia, M., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 1(4), 226-231. [Link]
-
ResearchGate. (2025). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. [Link]
-
ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14891-14909. [Link]
-
Appavoo, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 22081-22087. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Chaloin, O., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]
Sources
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. trans-tert-Butyl 3-hydroxycyclobutylcarbamate 97% | CAS: 389890-42-0 | AChemBlock [achemblock.com]
- 3. trans-tert-Butyl (3-hydroxycyclobutyl)carbamate | 389890-42-0 | PQA89042 [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. 1408076-19-6|trans-3-(Methylamino)cyclobutanol hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Analytical Challenges in the Characterization of Cyclobutane Isomers
Welcome to the Technical Support Center dedicated to the analytical characterization of cyclobutane isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these strained four-membered ring systems. The inherent structural nuances of cyclobutane derivatives—from constitutional isomers to subtle stereochemical differences—demand a sophisticated and multi-technique approach for unambiguous identification and quantification.
This resource provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address specific issues you may face during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes characterizing cyclobutane isomers so challenging?
The primary challenge stems from the often-minute differences in the physical and chemical properties of isomers. Stereoisomers (enantiomers and diastereomers) can have nearly identical polarities and masses, making them difficult to separate and distinguish using standard analytical techniques.[1][2] Furthermore, the cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain.[3] This conformational flexibility significantly impacts spectroscopic data, particularly NMR, leading to complex and often overlapping signals that can be difficult to interpret.[3][4]
Q2: I have a mixture of compounds with the same molecular formula (C4H8). How do I know if I have cyclobutane or an alkene like butene?
This is a question of constitutional isomerism, which is the most straightforward to resolve.
-
NMR Spectroscopy: Alkenes will show characteristic signals for sp² hybridized carbons (~110-150 ppm in ¹³C NMR) and vinylic protons (~4.5-6.5 ppm in ¹H NMR). Saturated cycloalkanes like cyclobutane will lack these signals entirely, showing only sp³ carbon and aliphatic proton signals.[5]
-
Mass Spectrometry: The fragmentation patterns will be distinctly different. While both may have a molecular ion at m/z 56, butene isomers will readily lose a methyl group (CH₃•) to give a strong peak at m/z 41. Cyclobutane characteristically fragments by losing ethene (C₂H₄), resulting in a prominent peak at m/z 28.[6][7]
-
Infrared (IR) Spectroscopy: Alkenes will exhibit a C=C stretch (~1640 cm⁻¹) and =C-H stretches (>3000 cm⁻¹), which are absent in the cyclobutane spectrum.[5]
Q3: How can I determine the absolute configuration of a chiral cyclobutane derivative?
Determining the absolute configuration is the definitive step in chiral analysis. The gold-standard method is single-crystal X-ray crystallography .[8][9] This technique provides an unambiguous 3D structure of the molecule, allowing for the direct assignment of R/S configuration.[10] If obtaining a suitable crystal of the analyte is difficult, co-crystallization with a known chiral host molecule can be an effective alternative.[11] While chiral chromatography can separate enantiomers, it cannot assign their absolute configuration without a certified reference standard of a known enantiomer.
Troubleshooting Guide: Chromatographic Separation
Chromatography is the cornerstone of isomer separation. However, the similar physicochemical properties of cyclobutane isomers often lead to co-elution or poor resolution.
Issue 1: Poor or No Resolution of Diastereomers (Achiral Chromatography)
You are using a standard HPLC (e.g., silica or C18) or GC column but your diastereomers are eluting as a single peak or with significant overlap.
-
Possible Cause: Insufficient selectivity of the stationary or mobile phase. Diastereomers can have very similar polarities, making separation challenging on standard phases.[1]
-
Solution (HPLC): Systematically optimize the mobile phase. For reversed-phase (C18), vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Small changes can significantly impact selectivity. Consider adding a different organic modifier (e.g., isopropanol) or changing the buffer pH if your analytes are ionizable. For normal-phase (silica), test a range of non-polar solvents (e.g., hexane, heptane) with small amounts of a polar modifier (e.g., ethanol, ethyl acetate).
-
Solution (HPLC/GC): Change the stationary phase. If a C18 column fails, a phenyl-hexyl or a polar-embedded phase might offer different selectivity through alternative interactions like π-π stacking.[1] For GC, switching from a non-polar phase (like a 5% phenyl-methylpolysiloxane) to a more polar phase may improve separation.[12]
-
-
Possible Cause: Column overloading.
-
Solution: Reduce the sample concentration or injection volume. Overloading saturates the stationary phase at the column inlet, leading to band broadening and poor resolution.[1]
-
-
Possible Cause: Flow rate is too high.
-
Solution: Decrease the flow rate. A lower flow rate allows more time for the analytes to interact with the stationary phase, increasing the number of theoretical plates and potentially improving resolution.
-
Issue 2: Failure to Separate Enantiomers (Chiral Chromatography)
You are using a chiral stationary phase (CSP) but the enantiomers are not resolving.
-
Possible Cause: Incorrect choice of CSP. Chiral recognition is a highly specific process based on interactions like hydrogen bonding, π-π stacking, and steric hindrance.[13][14] A CSP that works for one class of compounds may not work for another.
-
Solution: Screen different types of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a versatile starting point and have shown broad applicability for cyclobutane compounds.[1][15] If these fail, consider Pirkle-type, cyclodextrin-based, or macrocyclic antibiotic phases.[1][13]
-
-
Possible Cause: Inappropriate mobile phase for the selected CSP. The mobile phase composition directly influences the chiral recognition mechanism.
-
Solution (HPLC): For polysaccharide CSPs, the mobile phase is critical. Start with a standard mobile phase (e.g., hexane/isopropanol for normal phase; acetonitrile/water for reversed phase) and systematically vary the ratio. The type of alcohol modifier (e.g., ethanol vs. isopropanol) can dramatically alter selectivity.
-
Solution (GC): For cyclodextrin-based GC columns, the temperature program is the primary tool for optimization. A slower temperature ramp can improve resolution. Ensure the carrier gas flow rate is optimal for the column dimensions.[16]
-
-
Possible Cause: The compound lacks the necessary functional groups for interaction with the CSP.
| CSP Type | Common Trade Names | Primary Interaction Mechanisms | Best For |
| Polysaccharide-Based | Chiralcel®, Chiralpak® | Hydrogen bonding, π-π interactions, steric inclusion | Broad range of compounds, often the first choice for screening.[15] |
| Pirkle-Type (Brush-Type) | Whelk-O®, ULMO® | π-π interactions, hydrogen bonding, dipole-dipole | Aromatic compounds, amides, esters. |
| Cyclodextrin-Based | Cyclobond® | Inclusion complexation into a chiral cavity | Compounds that fit geometrically into the cyclodextrin cavity.[13] |
| Macrocyclic Antibiotic | Chirobiotic® | Ionic interactions, hydrogen bonding, inclusion | Amines, amino acids, carboxylic acids. |
Troubleshooting Guide: NMR Spectroscopy
NMR is the most powerful tool for determining the relative stereochemistry (cis/trans) of cyclobutane isomers.
Issue 1: My ¹H NMR Spectrum is a Complex, Overlapping Mess.
The puckered nature and flexibility of the cyclobutane ring often result in complex splitting patterns and signal overlap, especially in the aliphatic region (1.5-2.5 ppm).[3][4]
-
Possible Cause: Low magnetic field strength.
-
Solution: Acquire the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz). Higher fields increase chemical shift dispersion, spreading signals out and simplifying the spectrum.
-
-
Possible Cause: Multiple overlapping spin systems.
-
Solution: Utilize 2D NMR techniques.[19]
-
COSY (Correlation Spectroscopy): Identifies which protons are spin-coupled to each other, helping to trace out the connectivity within the ring.[19][20]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, which is invaluable for assigning protons in a crowded spectrum.[19]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, helping to piece together the entire molecular structure.[19]
-
-
Issue 2: I Can't Differentiate Between cis and trans Isomers.
Both isomers are pure, but their 1D spectra are too similar to make a definitive assignment.
-
Possible Cause: Lack of through-space information. Standard 1D and COSY spectra only provide information about through-bond connectivity.
-
Solution: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment. These experiments detect correlations between protons that are close in space (<5 Å), regardless of whether they are bonded.[19] For a 1,2-disubstituted cyclobutane, a cis isomer will show a strong NOE cross-peak between the protons on the substituted carbons (H1 and H2). The trans isomer will show no such correlation.[20]
-
-
Possible Cause: Not fully analyzing coupling constants.
-
Solution: Carefully measure the vicinal (³J(HH)) and long-range (⁴J(HH)) coupling constants.[21] The magnitude of these couplings is dependent on the dihedral angle between the protons, which is dictated by the ring's conformation and the substituent's stereochemistry.[3][22] For example, a large ⁴J(HH) coupling (~5 Hz) is often observed between equatorial protons on opposite sides of the ring (⁴J(eq-eq)), while the axial-axial coupling is near 0 Hz.[21] This can provide powerful evidence for stereochemical assignments.
-
Caption: Logical workflow for NMR-based structural elucidation of cyclobutane isomers.
Troubleshooting Guide: Mass Spectrometry
While excellent for determining molecular weight and formula, standard MS is often limited in its ability to differentiate stereoisomers.
Issue: My cis and trans Isomers Give Identical Mass Spectra.
This is expected. Electron Ionization (EI) mass spectra are generated from high-energy fragmentation processes. Since diastereomers have the same bond connectivity and very similar energies, they often fragment in identical ways, leading to indistinguishable spectra.
-
Possible Cause: Standard EI-MS is not sensitive to stereochemistry.
-
Solution 1: GC-MS Analysis. While the mass spectra themselves may be identical, the isomers can often be separated chromatographically before they enter the mass spectrometer. If you have a GC method that can resolve the diastereomers, you can use the MS simply as a detector to confirm that both peaks have the same mass and fragmentation, confirming they are isomers.
-
Solution 2: Ion Mobility Mass Spectrometry (IMMS). This advanced technique separates ions based on their size and shape (their collisional cross-section) in the gas phase before they are analyzed by the mass spectrometer. Since cis and trans isomers have different 3D shapes, IMMS can often separate them.[23] Subsequent fragmentation (MS/MS) of the mobility-separated ions can reveal subtle differences in fragmentation pathways, further confirming their distinct structures.[23][24]
-
| m/z Value | Proposed Fragment | Formula | Notes |
| 56 | Molecular Ion [M]⁺ | [C₄H₈]⁺ | Often weak due to the strained ring's propensity to fragment. |
| 41 | Allyl Cation | [C₃H₅]⁺ | A very common and often stable fragment resulting from ring opening, rearrangement, and loss of a methyl radical.[6] |
| 28 | Ethene Radical Cation | [C₂H₄]⁺ | The hallmark fragmentation of the cyclobutane ring, corresponding to cleavage into two ethene molecules.[6] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Enantiomer Separation
This protocol provides a general workflow for developing a separation method for a pair of cyclobutane enantiomers.
-
System Preparation: Install a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) on silica). Equilibrate the column with the starting mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic cyclobutane sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).[1]
-
Initial Screening (Normal Phase):
-
Mobile Phase: Start with 90:10 Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Injection: Inject 5-10 µL of the sample.
-
Analysis: If no separation is observed, screen different alcohol modifiers (e.g., switch to Ethanol). Then, vary the modifier percentage in 5% increments (e.g., 95:5, 85:15).
-
-
Optimization: Once partial separation is achieved, make small adjustments to the mobile phase composition (e.g., 1% increments) and flow rate to maximize the resolution factor (Rs).
-
Data Acquisition: Record the retention times of the two enantiomers and calculate the resolution (Rs > 1.5 is considered baseline separation).[1]
Protocol 2: Determination of Relative Stereochemistry using 2D NOESY
-
Sample Preparation: Prepare a reasonably concentrated sample (5-10 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise for cross-peaks.[4] The sample must be free of paramagnetic impurities.
-
Instrument Setup: On the NMR spectrometer, acquire standard ¹H, ¹³C, and COSY spectra first to achieve full assignment of the proton signals.
-
NOESY Acquisition:
-
Use a standard pulse program for a phase-sensitive 2D NOESY experiment.
-
Set the mixing time (the period during which NOE transfer occurs) to an appropriate value. A good starting point is the T1 relaxation time of the protons of interest (typically 500-800 ms).
-
-
Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform.
-
Spectral Analysis:
-
On the 2D plot, look for off-diagonal cross-peaks. A cross-peak between two protons (e.g., H_A and H_B) indicates they are spatially close.
-
For a disubstituted cyclobutane, analyze the correlations between the ring protons. A cross-peak between protons on substituted carbons confirms they are on the same face of the ring (cis). The absence of this cross-peak, coupled with correlations to other ring protons, is strong evidence for a trans relationship.
-
Caption: Relationship between cyclobutane's puckered conformation and its key NMR parameters.
References
- Benchchem. An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.
- Benchchem. Technical Support Center: Purification of Cyclobutane Isomers by Chromatography.
- Prasanna, M. D., et al. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
-
Wang, Y., et al. (2024). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]
- Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern.
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Whiting, M. C., et al. (1971). Mass spectra of isomers. Part I. Cyclobutanes and cyclohexenes of molecular formula C10H16. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
- Benchchem. Technical Support Center: Chiral Separation of 3-(2-Fluorophenyl)cyclobutan-1-ol Enantiomers.
-
ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF. Available from: [Link]
-
Luz, Z., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. Available from: [Link]
-
Chan, W., et al. (2016). Determination of 2-alkylcyclobutanones by combining precolumn derivatization with 1-naphthalenyl hydrazine and ultra-performance liquid chromatography with fluorescence detection. Analytical and Bioanalytical Chemistry. Available from: [Link]
- Benchchem. Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes.
-
ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF. Available from: [Link]
-
Segre, A. L., et al. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry. Available from: [Link]
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Kleinpeter, E., et al. (2011). Synthesis and NMR spectra of the syn and anti isomers of substituted cyclobutanes-evidence for steric and spatial hyperconjugation. Tetrahedron. Available from: [Link]
-
Li, J., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules. Available from: [Link]
-
Jones, P. G. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology. Available from: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]
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Helmchen, G. (1996). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Stereoselective Synthesis (Houben-Weyl). Available from: [Link]
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YouTube. Mass Spectrometry of Cycloalkanes. Available from: [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. Available from: [Link]
-
Wikipedia. Chiral column chromatography. Available from: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
-
Annals of R.S.C.B. (2021). Derivatization: Tool In Analytical Separations Of Compound. Available from: [Link]
-
Dube, P., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition. Available from: [Link]
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Doc Brown's Chemistry. 5 Constitutional isomers of molecular formula C4H8. Available from: [Link]
- Benchchem. A Comparative Guide to the Stability of Cyclobutene Isomers.
-
Restek. GC Derivatization. Available from: [Link]
-
SpringerLink. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
YouTube. How Does Chiral Chromatography Work?. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
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Chemistry LibreTexts. Derivatization. Available from: [Link]
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Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Available from: [Link]
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ResearchGate. Analytical gas-chromatographic stereoisomeric separation of.... Available from: [Link]
-
AZoM. The Study of Chiral Stationary Phases for Gas Chromatography. Available from: [Link]
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YouTube. Optical Activity & No. of Isomers of Cyclopropane & Cyclobutane. Available from: [Link]
-
ResearchGate. Solvent‐Mediated Synthesis of Cyclobutane Isomers in a Photoactive Cadmium(II) Porous Coordination Polymer | Request PDF. Available from: [Link]
-
ACS Publications. Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. Available from: [Link]
-
Journal of the American Chemical Society. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Available from: [Link]
-
Liu, W., et al. (2004). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Reddit. Can you differentiate some constitutional isomers using mass spectrometry?. Available from: [Link]
-
Chegg. Question: Which is a constitutional isomer for cyclobutane?. Available from: [Link]
-
Restek. HPLC Troubleshooting Guide. Available from: [Link]
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Technical Support Center: A Troubleshooting Guide for Phase Transfer Catalysis in Carbamate Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of carbamates using Phase Transfer Catalysis (PTC). As your partner in scientific advancement, we aim to equip you with the expertise and practical insights needed to overcome common experimental hurdles and optimize your synthetic strategies.
Introduction to Phase Transfer Catalysis in Carbamate Synthesis
Phase Transfer Catalysis (PTC) is a powerful and versatile technique that facilitates reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase.[1] In carbamate synthesis, PTC is particularly advantageous as it often allows for the use of milder reaction conditions, simpler work-up procedures, and a broader range of substrates compared to traditional methods.[2] The core principle involves a phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, which transports a reactive anion from the aqueous or solid phase into the organic phase where the reaction with the organic substrate occurs.[1] This guide will delve into the practical aspects of implementing PTC for carbamate synthesis and provide solutions to common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Reaction Initiation and Performance
Q1: My PTC carbamate synthesis reaction is sluggish or shows no conversion. What are the primary factors to investigate?
A1: Low or no reactivity in a PTC system often points to fundamental issues with the reaction setup or reagents. A systematic evaluation of the following is crucial:
-
Inadequate Mixing: Vigorous agitation is paramount in PTC to maximize the interfacial area between the phases, which is where the catalyst shuttles the reactive species. If the stirring is insufficient, the rate of transfer will be slow, leading to a stalled reaction.
-
Solution: Increase the stirring rate to create a fine emulsion. For laboratory scale, a magnetic stirrer at high RPM or an overhead mechanical stirrer is recommended.
-
-
Catalyst Inefficiency or Incompatibility: The choice of the phase transfer catalyst is critical. The catalyst's lipophilicity and the nature of its counter-ion can significantly impact its efficacy.
-
Solution: Screen a panel of catalysts. Tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI) are common starting points. For reactions requiring higher temperatures, more thermally stable phosphonium salts may be necessary.[3] Consider the catalyst's structure; for instance, catalysts with longer alkyl chains are more lipophilic and may be more effective in certain organic solvents.[4]
-
-
Poor Nucleophile Generation/Transfer: The concentration of the nucleophile (e.g., carbamate anion precursor) in the aqueous or solid phase and its subsequent transfer to the organic phase can be a rate-limiting step.
-
Solution: Increase the concentration of the base in the aqueous phase to generate a higher concentration of the nucleophile.[5] If using a solid nucleophile, ensure it is finely powdered to maximize surface area. The choice of base is also critical; stronger bases like cesium carbonate can be more effective than weaker ones.[6]
-
Q2: I am observing a low yield despite seeing some product formation. How can I improve the conversion?
A2: A low yield suggests that while the reaction is proceeding, it is either not going to completion or is plagued by side reactions or product loss.
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions.
-
Solution: Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC or HPLC to find the optimal temperature that maximizes product formation without significant byproduct generation.[7] Be aware that higher temperatures can also lead to catalyst degradation.
-
-
Insufficient Reaction Time: PTC reactions can sometimes be slower than homogeneous reactions.
-
Solution: Extend the reaction time and monitor the progress at regular intervals using an appropriate analytical technique (see Section 3).[7]
-
-
Catalyst Poisoning: Certain species in the reaction mixture can "poison" the catalyst by forming a stable, unreactive ion pair with it, thus taking it out of the catalytic cycle.
-
Solution: Ensure all reagents are of high purity. If catalyst poisoning is suspected, adding a fresh portion of the catalyst mid-reaction may help.[8]
-
-
Moisture Contamination: Water can hydrolyze starting materials or intermediates, leading to lower yields.[8]
-
Solution: Use anhydrous solvents and dry glassware, especially when working with moisture-sensitive reagents.[8]
-
Section 2: Byproduct Formation and Selectivity Issues
Q3: I am observing the formation of a significant amount of symmetrical urea as a byproduct. What is the cause and how can I prevent it?
A3: Symmetrical urea formation is a common side reaction, particularly when using isocyanates as intermediates or when there is in-situ formation of an amine that can react with the starting material.
-
Cause: The presence of water can lead to the hydrolysis of an isocyanate intermediate to an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can react with another molecule of the isocyanate to form a symmetrical urea.[8]
-
Prevention:
-
Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of moisture. Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Controlled Reagent Addition: If one of the reactants is an isocyanate, add it slowly to the reaction mixture to maintain a low concentration, minimizing its reaction with any adventitious water.
-
Q4: My reaction is producing N-alkylated or over-alkylated carbamate as a byproduct. How can I improve selectivity?
A4: N-alkylation of the newly formed carbamate or the starting amine can occur if the carbamate nitrogen is sufficiently nucleophilic to react with the alkylating agent.
-
Cause: The carbamate product itself can be deprotonated by the base, especially if a strong base is used, and then undergo further alkylation.
-
Mitigation Strategies:
-
Choice of Base: Use a milder base or a stoichiometric amount of a stronger base to minimize deprotonation of the carbamate product.[9]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired reaction over the undesired N-alkylation.
-
Controlled Addition of Alkylating Agent: Adding the alkylating agent slowly can help to maintain its concentration at a low level, reducing the likelihood of over-alkylation.
-
Section 3: Reaction Monitoring and Analysis
Q5: How can I effectively monitor the progress of my PTC carbamate synthesis using Thin Layer Chromatography (TLC)?
A5: TLC is a rapid and convenient technique for monitoring the progress of a reaction.[10]
-
Procedure:
-
Spotting: On a TLC plate, spot the starting amine, the alkylating agent (if stable and UV-active), a co-spot of the starting materials and the reaction mixture, and the reaction mixture itself.
-
Elution: Choose an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the starting materials and the product.
-
Visualization: Visualize the plate under UV light if the compounds are UV-active.[10] Staining with a suitable reagent can also be used. For carbamates, specific stains like furfural/sulfuric acid can be employed.[11]
-
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane and a new spot corresponding to the product is observed. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
Visualizing Reaction Progress with TLC
Caption: Idealized TLC plates showing the progression of the reaction over time.
Q6: What are the recommended methods for analyzing the final product and any impurities?
A6: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for analyzing the purity of the final carbamate product.
-
HPLC Analysis:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol). Filter the sample through a 0.45 µm syringe filter before injection.[12]
-
Conditions: A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of formic acid.[13] UV detection is suitable for many carbamates. For more sensitive and specific detection, HPLC coupled with mass spectrometry (LC-MS) is recommended.[13]
-
-
GC-MS Analysis:
-
Sample Preparation: Carbamates can be thermally labile, so derivatization may be necessary before GC-MS analysis.[14] However, with modern injection techniques, direct analysis is sometimes possible. The sample should be dissolved in a volatile organic solvent.[14]
-
Conditions: A non-polar or medium-polarity column is typically used. The mass spectrometer provides definitive identification of the product and any byproducts based on their mass-to-charge ratio and fragmentation patterns.
-
Section 4: Work-up and Purification
Q7: I am consistently forming a stable emulsion during the aqueous work-up. How can I break it?
A7: Emulsion formation is a common problem in biphasic reactions, especially with vigorous stirring.
-
Breaking Emulsions:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) to the separatory funnel can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
Gentle Heating or Cooling: Gently warming or cooling the mixture can also help to break the emulsion, but care must be taken to avoid degrading the product.
-
Workflow for Breaking Emulsions
Caption: A decision-making workflow for breaking emulsions during work-up.
Experimental Protocols
Protocol 1: General Procedure for PTC-Mediated Carbamate Synthesis
This protocol provides a general starting point for the synthesis of carbamates from an amine and an alkyl halide using phase transfer catalysis. Optimization of specific parameters will be necessary for individual substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq.), the phase transfer catalyst (e.g., TBAB, 0.05-0.1 eq.), and the organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase Preparation: In a separate flask, prepare an aqueous solution of a base (e.g., 50% w/w NaOH or a saturated solution of K₂CO₃).
-
Reaction Initiation: Add the aqueous base to the vigorously stirred organic solution.
-
Alkyl Halide Addition: Slowly add the alkyl halide (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 50-80 °C) and stir vigorously for the required time, monitoring by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]
Quantitative Data Summary
The choice of catalyst and solvent can have a profound impact on the yield and reaction time of a PTC carbamate synthesis. The following table provides a conceptual comparison based on general principles.
| Catalyst Type | Common Examples | Relative Lipophilicity | Thermal Stability | Typical Solvents | Expected Performance |
| Quaternary Ammonium | TBAB, TBAI, Aliquat® 336 | Moderate to High | Moderate | Toluene, Dichloromethane | Good for a wide range of reactions at moderate temperatures. |
| Quaternary Phosphonium | TB PB, TBPI | High | High | Toluene, Xylene | Excellent for reactions requiring higher temperatures. |
| Crown Ethers | 18-Crown-6 | Varies | High | Aprotic Solvents | Highly effective but can be expensive and toxic. |
Conclusion
This technical guide provides a comprehensive framework for troubleshooting and optimizing phase transfer catalyzed carbamate synthesis. By systematically addressing common issues related to reaction performance, byproduct formation, and work-up procedures, researchers can enhance the efficiency and success of their synthetic endeavors. Remember that each reaction is unique, and empirical optimization is often necessary to achieve the best results. We encourage you to use this guide as a starting point for developing robust and reliable synthetic protocols.
References
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- BenchChem. (n.d.).
- Scribd. (n.d.).
- Thermo Fisher Scientific. (n.d.).
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- S4Science. (n.d.).
- PMC. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
- BenchChem. (2025).
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- ResearchGate. (n.d.). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups.
- Beilstein Journals. (2021).
- Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield?
- BenchChem. (2025).
- PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
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Validation & Comparative
A Comparative Analysis of cis vs. trans Cyclobutanol Derivatives in Biological Assays: A Guide for Researchers
Introduction: The Critical Dimension of Stereochemistry in Drug Discovery
In the intricate world of medicinal chemistry, a molecule is far more than a simple collection of atoms. Its three-dimensional arrangement, or stereochemistry, is a pivotal determinant of its biological function. This guide delves into the fascinating and often underexplored realm of cyclobutanol derivatives, a class of compounds gaining traction for their unique structural features and potential as therapeutic agents.[1] We will specifically dissect the profound impact of cis and trans isomerism on their performance in biological assays. For researchers in drug development, a nuanced understanding of how these spatial nuances dictate a compound's interaction with biological targets is not merely academic—it is fundamental to designing safer and more efficacious medicines.
The interaction between a drug and its biological target, such as an enzyme or receptor, is exquisitely sensitive to the drug's 3D shape. Much like a key must precisely match the tumblers of a lock, a drug molecule must fit into the binding site of its target. Even subtle variations in the spatial orientation of functional groups can dramatically alter this fit, leading to significant differences in potency, selectivity, and even the nature of the biological response. This guide will provide both the theoretical underpinnings and practical, field-proven experimental protocols to empower researchers to navigate the complexities of cyclobutanol stereoisomers.
The Decisive Influence of cis and trans Isomerism
The cyclobutane ring, a four-membered carbocycle, is characterized by a puckered structure.[2] Substituents on this ring can be arranged in two primary spatial orientations relative to each other: cis, where they are on the same face of the ring, and trans, where they are on opposite faces. This seemingly minor distinction has profound consequences for a molecule's overall shape, polarity, and ability to engage in specific intermolecular interactions, such as hydrogen bonding.
These structural differences directly translate into distinct biological activities. One isomer might exhibit potent therapeutic effects, while its stereoisomer could be significantly less active, inactive, or, in some cases, responsible for off-target effects.[3] For instance, studies on various cyclic compounds have repeatedly shown that one isomer can be orders of magnitude more potent than the other in assays measuring anti-inflammatory activity, cytotoxicity, or enzyme inhibition.[4][5]
Comparative Biological Activity: A Data-Driven Overview
While comprehensive head-to-head studies across a wide range of cis and trans cyclobutanol pairs are still emerging, the available literature provides compelling evidence of stereospecific activity. The following table summarizes representative findings from studies on cyclobutane derivatives, illustrating the significant performance differences between stereoisomers.
| Derivative/Class | Isomer | Biological Assay | Key Finding | Reference |
| Cyclobutyl Epothilone Analogues | cis | Cytotoxicity (1A9 Ovarian Carcinoma) | Potent cytotoxic agent. | [6] |
| Cyclobutyl Epothilone Analogues | trans | Cytotoxicity (1A9 Ovarian Carcinoma) | Significantly less active than the cis isomer. | [6] |
| Dihydroisocoumarin-4-Carboxylic Acids | cis | Carnitine Acetyltransferase Inhibition | Exhibited inhibitory activity with a Ki of 130 μM. | [5] |
| Dihydroisocoumarin-4-Carcinoxyli Acids | trans | Carnitine Acetyltransferase Inhibition | Showed a different inhibition profile with a Ki of 377 μM. | [5] |
| α-Truxillic Acid Derivatives | cis (α-form) | Anti-inflammatory Assay | The dimeric structure was crucial for potent anti-inflammatory effects. | [4] |
| Substituted Phenylcyclobutanes | cis | ROR-γt Inverse Agonist Activity | The cis configuration was essential for high potency. | [7] |
| Substituted Phenylcyclobutanes | trans | ROR-γt Inverse Agonist Activity | The trans isomer was undesired and removed via chiral HPLC. | [7] |
Note: This table includes data from various cyclobutane-containing scaffolds to illustrate the principle of stereospecific activity, as direct comparative data for a single cyclobutanol parent compound across multiple assays is limited in published literature.
Mechanistic Insights: Visualizing the Stereochemical Impact
The differential activity of cis and trans isomers stems from their unique interactions at the molecular level. The specific geometry of each isomer dictates how well its functional groups can align with complementary residues (amino acids) in the binding pocket of a target protein. An optimal fit maximizes non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), leading to higher binding affinity and, consequently, greater biological effect. The diagram below illustrates a hypothetical scenario where a cis-cyclobutanol derivative achieves a more favorable binding orientation with a kinase enzyme compared to its trans counterpart, leading to more effective inhibition of the downstream signaling pathway.
Caption: Hypothetical interaction of cis and trans isomers with a receptor.
Experimental Protocols: A Guide to Comparative Assays
To rigorously evaluate the biological differences between cis and trans cyclobutanol derivatives, a series of well-defined in vitro assays is essential. The following protocols are designed to be self-validating and provide a robust framework for comparison.
Cytotoxicity Assessment via MTT Assay
Causality: This assay measures the metabolic activity of cells, which correlates with cell viability. It is a fundamental first step to determine if the compounds have a cytotoxic (cell-killing) effect, which is crucial for anticancer drug screening.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the cis and trans isomers in DMSO. Create a series of dilutions in the cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of each isomer. Include wells with medium alone (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each isomer.
Enzyme Inhibition Assay (Example: α-Glucosidase)
Causality: This assay directly measures the ability of a compound to inhibit the activity of a specific enzyme. α-Glucosidase inhibitors are a class of antidiabetic drugs, making this a relevant assay for metabolic disease research.
Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the cis and trans cyclobutanol derivatives in buffer.
-
-
Assay Setup: In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Inhibitor Addition: Add 50 µL of the different concentrations of each isomer to the respective wells. For the control, add 50 µL of buffer. Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Incubation & Measurement: Incubate the plate at 37°C for 30 minutes. The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow.
-
Reaction Termination: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Data Acquisition: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Determine the IC₅₀ value for both the cis and trans isomers.
Receptor-Ligand Binding Assay
Causality: These assays are crucial in early-stage drug discovery to measure the direct interaction (binding affinity) between a compound and its target receptor.[8][9] High affinity is often a prerequisite for potent biological activity.
Methodology (Radioligand Competition Assay):
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., a G-protein coupled receptor).
-
Assay Buffer: Use a buffer optimized for the specific receptor-ligand interaction.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., ³H-labeled known antagonist), and varying concentrations of the unlabeled competitor compounds (cis and trans isomers).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand by vacuum filtration. The filter plate traps the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Data Acquisition: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Analysis: The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound. Plot the percentage of specific binding against the concentration of the isomer. Calculate the Kᵢ (inhibition constant) for both cis and trans isomers, which reflects their binding affinity for the receptor.
Visualizing the Experimental Workflow
A systematic approach is paramount when comparing stereoisomers. The following workflow diagram outlines the logical progression from compound acquisition to final data analysis, ensuring a robust and reliable comparison.
Caption: General workflow for comparative analysis of isomers.
Expert Analysis and Future Directions
The evidence overwhelmingly demonstrates that the stereochemical configuration of cyclobutanol derivatives is not a trivial detail but a critical determinant of biological activity. The cis and trans isomers must be considered as distinct chemical entities with unique pharmacological profiles. The failure to separate and individually test these isomers early in the drug discovery pipeline can lead to misleading structure-activity relationship (SAR) data, wasted resources, and the potential abandonment of a promising chemical scaffold.
Key Insights:
-
Stereospecificity is the Norm: It should be assumed that cis and trans isomers will have different biological activities until proven otherwise.
-
Purity is Paramount: The synthesis and purification of stereochemically pure isomers are essential for obtaining unambiguous and reliable biological data.[7][10]
-
Integrated Approach: A combination of cytotoxicity, target-based (enzyme/receptor), and potentially cell-based functional assays provides a comprehensive picture of an isomer's biological profile.
Future Prospects: The field is ripe for further exploration. There is a significant opportunity for the rational design and stereoselective synthesis of novel cis and trans cyclobutanol libraries.[9][11] Coupling these synthetic efforts with high-throughput screening and computational modeling will accelerate the identification of potent and selective drug candidates. Furthermore, investigating the metabolic fate of individual isomers is a crucial next step, as stereochemistry can also influence pharmacokinetics (absorption, distribution, metabolism, and excretion).
By embracing the principles and protocols outlined in this guide, researchers can unlock the full potential of cyclobutanol derivatives, paving the way for the development of innovative therapeutics with improved efficacy and safety profiles.
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A Comparative Guide to the Synthetic Validation of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
Introduction: The Significance of a Chiral Building Block
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid cyclobutane scaffold, coupled with the stereospecific presentation of hydroxyl and N-methylcarbamate functionalities, makes it an attractive synthon for introducing specific pharmacophoric features into complex drug candidates. The trans-stereochemistry of the substituents on the cyclobutane ring is often crucial for achieving the desired biological activity and selectivity.
This guide provides an in-depth validation of a proposed synthetic route to this target molecule, alongside a critical comparison with alternative strategies. The methodologies are presented with detailed experimental protocols, supported by scientific rationale and comparative data to aid researchers in selecting and implementing the most suitable synthesis for their specific needs.
Proposed Primary Synthetic Route: A Strategy of Stereochemical Inversion
The primary route detailed below commences with the commercially available tert-butyl (3-oxocyclobutyl)carbamate. A key challenge in the synthesis of the target molecule is the stereoselective formation of the trans-1,3-disubstituted cyclobutane. It is well-documented that the hydride reduction of 3-substituted cyclobutanones generally favors the formation of the cis-alcohol.[1][2][3][4] This is attributed to the steric hindrance of the substituent directing the hydride attack to the opposite face of the ring. Therefore, a direct reduction of an N-methylated oxo-carbamate intermediate would likely yield the undesired cis-isomer.
To overcome this stereochemical hurdle, our proposed primary route incorporates a strategic inversion of stereochemistry via a Mitsunobu reaction.
Step 1: N-Methylation of tert-Butyl (3-oxocyclobutyl)carbamate
The initial step involves the N-methylation of the Boc-protected amine. The use of a strong base like sodium hydride is essential to deprotonate the carbamate nitrogen, rendering it nucleophilic for the subsequent reaction with methyl iodide.[5][6][7][8][9]
Experimental Protocol:
-
To a solution of tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate.
Step 2: Diastereoselective Reduction to the cis-Alcohol
As established, the reduction of the cyclobutanone is expected to yield predominantly the cis-alcohol.[1][2][3][4] Sodium borohydride in methanol is a mild and effective reagent for this transformation.[10][11][12]
Experimental Protocol:
-
Dissolve tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of acetone.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl N-(cis-3-hydroxycyclobutyl)-N-methylcarbamate. This product may be used in the next step without further purification if deemed sufficiently pure by NMR analysis.
Step 3: Mitsunobu Inversion to the trans-Alcohol
The Mitsunobu reaction provides a reliable method for the inversion of stereochemistry at a secondary alcohol center. The reaction proceeds with a high degree of stereospecificity.
Experimental Protocol:
-
To a solution of tert-butyl N-(cis-3-hydroxycyclobutyl)-N-methylcarbamate (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the intermediate benzoate ester.
-
Dissolve the benzoate ester in methanol and add a solution of sodium methoxide in methanol (1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction with aqueous ammonium chloride and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the final product, this compound.
Comparative Analysis of Alternative Synthetic Routes
While the primary route is robust, alternative strategies exist, each with its own set of advantages and disadvantages.
Alternative Route A: N-Methylation of a Pre-existing trans-Alcohol
This route begins with the commercially available trans-tert-butyl (3-hydroxycyclobutyl)carbamate.
Advantages:
-
Fewer synthetic steps.
-
Avoids the stereochemically challenging reduction and inversion steps.
Disadvantages:
-
Potential for O-methylation of the hydroxyl group as a significant side reaction.[13]
-
Requires careful optimization of reaction conditions to achieve selective N-methylation.
Alternative Route B: Reductive Amination
This approach builds the N-methylamino group directly onto a cyclobutanone precursor.
Advantages:
-
Potentially convergent and efficient.
Disadvantages:
-
The reductive amination of 3-hydroxycyclobutanone may lead to a mixture of cis and trans isomers, requiring challenging purification.[14][15][16][17]
-
The stability of 3-hydroxycyclobutanone can be a concern.
Quantitative Comparison of Synthetic Routes
| Metric | Primary Route | Alternative Route A | Alternative Route B |
| Starting Material | tert-Butyl (3-oxocyclobutyl)carbamate | trans-tert-Butyl (3-hydroxycyclobutyl)carbamate | 3-Hydroxycyclobutanone |
| Number of Steps | 3 | 1 | 2 |
| Key Challenge | Stereochemical inversion | Selective N-methylation | Diastereoselective reductive amination |
| Estimated Overall Yield | Moderate | Moderate to Low (due to selectivity) | Moderate (if diastereomers are separable) |
| Purification | Multiple chromatographic steps | Potentially challenging separation of N- and O-methylated products | Difficult separation of diastereomers |
Trustworthiness: A Self-Validating System
To ensure the reliability of the synthesized this compound, a rigorous analytical validation workflow is essential at each stage.
In-Process Controls (IPCs):
-
TLC: To monitor reaction completion and identify the formation of major byproducts.
-
¹H NMR: To confirm the structure of intermediates and determine the diastereomeric ratio after the reduction step.
-
Mass Spectrometry (MS): To verify the molecular weight of intermediates.
Final Product Characterization:
-
¹H and ¹³C NMR: For complete structural elucidation and confirmation of stereochemistry (coupling constants of cyclobutane protons can be indicative of cis/trans geometry).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Conclusion
The synthesis of this compound presents a notable stereochemical challenge. The proposed primary synthetic route, employing a strategic stereochemical inversion via a Mitsunobu reaction, offers a robust and reliable method to access the desired trans-isomer. While alternative routes appear more concise, they are fraught with potential selectivity and purification issues. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, purity needs, and available resources. The provided experimental protocols and validation framework serve as a comprehensive guide for researchers and drug development professionals to confidently synthesize and validate this important chiral building block.
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A Senior Application Scientist's Guide to Protecting Groups for Cyclobutanolamines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, cyclobutanolamines represent a privileged scaffold, offering a unique three-dimensional architecture that can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. However, the synthetic manipulation of these strained cyclic amino alcohols is not without its challenges. The proximate and reactive amino and hydroxyl functionalities necessitate a carefully considered protecting group strategy to achieve the desired chemical transformations with precision and high yield.
This guide provides an in-depth comparison of common protecting groups for the amino and hydroxyl functions of cyclobutanolamines. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy. Every recommendation is grounded in established chemical principles and supported by experimental data from the scientific literature.
The Unique Challenges of the Cyclobutanolamine Scaffold
The cyclobutane ring, with its inherent angle strain, and the 1,2-disposition of the amino and hydroxyl groups, presents a unique set of considerations for the selection and use of protecting groups:
-
Ring Strain: The conformational constraints of the cyclobutane ring can influence the accessibility of the functional groups and the stability of the protected intermediates.
-
Proximity of Functional Groups: The close proximity of the nucleophilic amine and the hydroxyl group can lead to undesired intramolecular side reactions, such as the formation of oxazolidinones, particularly during protection or deprotection steps.
-
Stereochemistry: The relative stereochemistry of the amino and hydroxyl groups (cis or trans) can significantly impact their reactivity and the choice of an optimal protecting group strategy.
Protecting the Amino Group: A Comparative Analysis of Boc and Cbz
The protection of the amino group is paramount to prevent its undesired nucleophilic or basic behavior in subsequent reactions. The most common choices for this task are the tert-butoxycarbonyl (Boc) and the carbobenzyloxy (Cbz) groups.
The tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse
The Boc group is arguably the most widely used protecting group for amines in modern organic synthesis due to its ease of introduction and its mild, acid-labile removal.[1][2]
Introduction: The Boc group is typically introduced by reacting the cyclobutanolamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][4]
Cyclobutanolamine [label="Cyclobutanolamine"]; Boc2O [label="Boc₂O, Base"]; Boc_Protected [label="N-Boc-Cyclobutanolamine"];
Cyclobutanolamine -> Boc_Protected [label="Nucleophilic Acyl Substitution"]; }
Figure 1: Boc Protection of a Cyclobutanolamine.
Stability: The Boc group is robust and stable under a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and reactions with many nucleophiles and reducing agents.[5][6] This stability profile makes it compatible with a broad array of subsequent chemical transformations.
Deprotection: The key advantage of the Boc group is its facile removal under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][4] The mechanism involves the formation of a stable tert-butyl cation.[7]
Boc_Protected [label="N-Boc-Cyclobutanolamine"]; Acid [label="TFA or HCl"]; Deprotected [label="Cyclobutanolamine"];
Boc_Protected -> Deprotected [label="Acid-catalyzed cleavage"]; }
Figure 2: Acid-catalyzed Deprotection of an N-Boc Group.
Advantages for Cyclobutanolamines:
-
Mild Deprotection: The acidic removal of the Boc group is generally mild enough to avoid side reactions involving the cyclobutane ring.
-
High Yields: Both protection and deprotection reactions typically proceed in high yields.[8]
-
Orthogonality: The Boc group is orthogonal to many other protecting groups, including those removed by hydrogenolysis (like Cbz) or fluoride (like silyl ethers), enabling selective deprotection schemes.[5][6]
Disadvantages and Considerations:
-
Acid Sensitivity: The lability of the Boc group to acid precludes its use in reactions that require strongly acidic conditions.
-
Carbocation Scavengers: The tert-butyl cation generated during deprotection can sometimes lead to side reactions with nucleophilic residues in the substrate. The use of scavengers like anisole or triethylsilane can mitigate this issue.[5]
The Carbobenzyloxy (Cbz) Group: A Classic and Reliable Choice
The Cbz group, a stalwart in peptide chemistry, offers a complementary set of properties to the Boc group, primarily its stability to acidic conditions and its removal by hydrogenolysis.[2]
Introduction: The Cbz group is introduced by treating the cyclobutanolamine with benzyl chloroformate (Cbz-Cl) under basic conditions.[9]
Stability: Cbz-protected amines are stable to a wide range of conditions, including acidic and basic environments, making them suitable for reactions where the Boc group would be cleaved.
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[2] This method is exceptionally mild and chemoselective.
Cbz_Protected [label="N-Cbz-Cyclobutanolamine"]; Hydrogenolysis [label="H₂, Pd/C"]; Deprotected [label="Cyclobutanolamine"];
Cbz_Protected -> Deprotected [label="Catalytic Hydrogenolysis"]; }
Figure 3: Deprotection of an N-Cbz Group via Hydrogenolysis.
Advantages for Cyclobutanolamines:
-
Acid Stability: The Cbz group's resistance to acidic conditions allows for the use of acid-labile protecting groups on other parts of the molecule.
-
Mild Removal: Hydrogenolysis is a very mild deprotection method that is unlikely to affect the cyclobutane ring.
Disadvantages and Considerations:
-
Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds.
-
Incompatibility with Reducible Groups: The conditions for Cbz removal are not compatible with other functional groups that are susceptible to reduction, such as alkenes or alkynes.
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability | Orthogonal To |
| Boc | Boc₂O, base | TFA, HCl | Stable to base, hydrogenolysis | Cbz, Fmoc, Silyl ethers |
| Cbz | Cbz-Cl, base | H₂, Pd/C | Stable to acid, base | Boc, Fmoc, Silyl ethers |
Protecting the Hydroxyl Group: Silyl Ethers vs. Benzyl Ethers
The protection of the hydroxyl group in cyclobutanolamines is crucial to prevent its undesired reactions as a nucleophile or an alcohol. The most common strategies involve the use of silyl ethers or benzyl-type ethers.
The tert-Butyldimethylsilyl (TBDMS) Group: Robust and Removable
The TBDMS group is a popular choice for protecting alcohols due to its steric bulk, which imparts significant stability, and its selective removal with fluoride ions.[10]
Introduction: The TBDMS group is typically introduced by reacting the cyclobutanolamine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.[10]
Stability: TBDMS ethers are stable to a wide range of reaction conditions, including basic hydrolysis, many oxidizing and reducing agents, and organometallic reagents.[10]
Deprotection: The silicon-fluorine bond is exceptionally strong, allowing for the selective cleavage of TBDMS ethers using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[10]
TBDMS_Protected [label="O-TBDMS-Cyclobutanolamine"]; Fluoride [label="TBAF"]; Deprotected [label="Cyclobutanolamine"];
TBDMS_Protected -> Deprotected [label="Fluoride-mediated cleavage"]; }
Figure 4: Fluoride-mediated Deprotection of an O-TBDMS Group.
Advantages for Cyclobutanolamines:
-
High Stability: The TBDMS group can withstand a broad range of reaction conditions, providing robust protection.
-
Orthogonality: The fluoride-mediated deprotection is orthogonal to acid- and hydrogenolysis-labile protecting groups like Boc and Cbz.[10]
Disadvantages and Considerations:
-
Steric Hindrance: The bulkiness of the TBDMS group might hinder reactions at adjacent positions on the cyclobutane ring.
-
Migration: Under certain conditions, silyl groups can migrate between hydroxyl groups.
The p-Methoxybenzyl (PMB) Group: An Oxidatively Cleavable Option
The PMB group is a benzyl-type ether that offers an alternative deprotection strategy through oxidative cleavage, providing another layer of orthogonality.
Introduction: The PMB group is introduced via a Williamson ether synthesis, reacting the cyclobutanolamine with PMB-Cl and a strong base.
Stability: PMB ethers are generally stable to a wide range of conditions, but are more acid-sensitive than unsubstituted benzyl ethers.
Deprotection: The PMB group is readily cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).
Advantages for Cyclobutanolamines:
-
Orthogonality: Oxidative cleavage provides an orthogonal deprotection strategy to acid-, base-, and hydrogenolysis-labile groups.
Disadvantages and Considerations:
-
Oxidative Conditions: The use of strong oxidizing agents for deprotection may not be compatible with other sensitive functional groups in the molecule.
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability | Orthogonal To |
| TBDMS | TBDMS-Cl, imidazole | TBAF | Stable to base, mild acid, hydrogenolysis | Boc, Cbz, PMB |
| PMB | PMB-Cl, base | DDQ, CAN | Stable to base, hydrogenolysis | Boc, Cbz, TBDMS |
Orthogonal Protection Strategies: The Key to Complex Syntheses
The true power of protecting groups lies in their combined use in an orthogonal protection strategy. This approach allows for the selective deprotection of one functional group in the presence of others, enabling the stepwise construction of complex molecules.[6][11] For cyclobutanolamines, a common and effective orthogonal strategy is the combination of a Boc group for the amine and a TBDMS group for the alcohol.
Start [label="Cyclobutanolamine"]; Step1 [label="Protect Amine\n(Boc₂O, Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="N-Boc-Cyclobutanolamine"]; Step2 [label="Protect Alcohol\n(TBDMS-Cl, Imidazole)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fully_Protected [label="N-Boc-O-TBDMS-Cyclobutanolamine"]; Step3a [label="Selective N-Deprotection\n(TFA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2a [label="O-TBDMS-Cyclobutanolamine"]; Step3b [label="Selective O-Deprotection\n(TBAF)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Intermediate2b [label="N-Boc-Cyclobutanolamine"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Fully_Protected; Fully_Protected -> Step3a; Step3a -> Intermediate2a; Fully_Protected -> Step3b; Step3b -> Intermediate2b; }
Figure 5: Orthogonal Protection and Deprotection Workflow.
This strategy allows for the selective modification of either the amino or the hydroxyl group by choosing the appropriate deprotection reagent.
Potential Side Reactions: The Oxazolidinone Formation
A key consideration when working with 1,2-amino alcohols is the potential for intramolecular cyclization to form an oxazolidinone, particularly during the introduction of carbonyl-based protecting groups like Boc and Cbz. This side reaction is influenced by the reaction conditions and the stereochemistry of the cyclobutanolamine. For cis-cyclobutanolamines, the proximity of the amino and hydroxyl groups in a syn-relationship can facilitate this cyclization. Careful control of reaction conditions, such as temperature and the choice of base, is crucial to minimize the formation of this byproduct.
Experimental Protocols
The following are generalized, step-by-step protocols for the protection and deprotection of a generic cyclobutanolamine. Researchers should optimize these conditions for their specific substrate.
Protocol 1: N-Boc Protection of a Cyclobutanolamine
-
Dissolution: Dissolve the cyclobutanolamine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 equiv) or diisopropylethylamine (DIPEA, 1.5 equiv).
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-TBDMS Protection of an N-Boc-Cyclobutanolamine
-
Dissolution: Dissolve the N-Boc-cyclobutanolamine (1.0 equiv) and imidazole (2.5 equiv) in anhydrous dimethylformamide (DMF).
-
TBDMS-Cl Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) at 0 °C.
-
Reaction: Stir the reaction at room temperature until completion.
-
Work-up: Add water and extract with an organic solvent. Wash the organic layers with water and brine, dry, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Protocol 3: Selective N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc-O-TBDMS-cyclobutanolamine (1.0 equiv) in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv) at 0 °C.
-
Reaction: Stir at room temperature for 1-3 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove excess TFA. The product is often obtained as a TFA salt.
Protocol 4: Selective O-TBDMS Deprotection
-
Dissolution: Dissolve the N-Boc-O-TBDMS-cyclobutanolamine (1.0 equiv) in THF.
-
TBAF Addition: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv).
-
Reaction: Stir at room temperature until the reaction is complete.
-
Work-up: Quench with saturated aqueous ammonium chloride and extract with an organic solvent. Dry the organic layer and concentrate.
-
Purification: Purify by flash column chromatography.
Conclusion and Recommendations
The selection of an appropriate protecting group strategy is a critical decision in the synthesis of complex molecules based on the cyclobutanolamine scaffold. The choice between Boc and Cbz for the amine, and TBDMS and PMB for the alcohol, should be guided by the planned subsequent reaction steps and the overall synthetic strategy.
-
For syntheses requiring robust protection of the amine under a variety of conditions followed by mild, non-acidic deprotection, the Cbz group is an excellent choice, provided no reducible functional groups are present.
-
The Boc group offers the advantage of facile, acid-labile removal, making it ideal for many applications. Its use in conjunction with a TBDMS group for the alcohol provides a powerful and versatile orthogonal protecting group strategy.
-
The PMB group offers an alternative oxidative deprotection route for the alcohol, which can be advantageous in specific synthetic contexts.
Ultimately, a thorough understanding of the stability and reactivity of each protecting group, coupled with careful planning of the synthetic sequence, will enable the successful and efficient synthesis of novel cyclobutanolamine-based compounds for drug discovery and development.
References
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. biosynth.com [biosynth.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Carbamate Synthesis Methodologies: A Guide for Researchers
Introduction to Carbamates: Versatile Scaffolds in Modern Chemistry
Carbamates, organic compounds sharing the functional group R-N(H)-C(=O)O-R', are fundamental building blocks in numerous areas of chemical science. Their structural feature, which can be viewed as a hybrid of an amide and an ester, imparts significant chemical and proteolytic stability.[1] This stability, combined with their ability to participate in hydrogen bonding and modulate molecular conformations, makes them invaluable in medicinal chemistry, where they are key structural motifs in many approved drugs and prodrugs.[2][3] Beyond pharmaceuticals, carbamates are widely used in the agrochemical industry as pesticides and herbicides, and in materials science as precursors to polyurethanes.[3][4]
The synthesis of carbamates, while conceptually straightforward, presents a variety of strategic and practical challenges. The choice of methodology is often a trade-off between efficiency, safety, substrate scope, and environmental impact. This guide provides a head-to-head comparison of the most prominent carbamate synthesis methodologies, offering field-proven insights and experimental data to assist researchers in selecting the optimal route for their specific application. We will delve into the causality behind experimental choices, from classical phosgene-based methods to modern, greener alternatives, grounding our discussion in authoritative references and detailed protocols.
Classical Carbamate Synthesis: The Enduring Utility of Phosgene and Isocyanates
For decades, the synthesis of carbamates has been dominated by two highly reliable, albeit hazardous, routes: the use of phosgene and its derivatives, and the reaction of isocyanates with alcohols.
The Phosgene Route: A Double-Edged Sword
The reaction of amines with phosgene (COCl₂) or its safer solid equivalent, triphosgene, is a long-established and highly versatile method for carbamate synthesis.[5] The process typically involves a two-step sequence: an alcohol is first treated with phosgene to generate a chloroformate intermediate, which is then reacted with an amine to yield the desired carbamate.
Mechanism and Rationale: Phosgene is a highly reactive electrophile. Its reaction with an alcohol, often in the presence of a base to neutralize the HCl byproduct, readily forms a chloroformate. This activated carbonyl species is then susceptible to nucleophilic attack by an amine. The choice of a two-step procedure is crucial for preventing the formation of symmetrical ureas, which can arise from the direct reaction of the amine with phosgene.
Advantages:
-
Broad Substrate Scope: This method is compatible with a wide variety of alcohols and amines.
-
High Reactivity & Yields: The high reactivity of phosgene and chloroformates generally leads to high yields of the desired carbamate.[6]
Disadvantages:
-
Extreme Toxicity: Phosgene is an extremely toxic and corrosive gas, requiring specialized handling and safety precautions.[7] Triphosgene, while a solid, still poses significant inhalation risks.
-
Stoichiometric Waste: The reaction generates stoichiometric amounts of HCl, which must be neutralized, adding to the waste stream.[8]
Experimental Protocol: Synthesis of a Carbamoyl Chloride using Triphosgene [6]
This protocol details the formation of a carbamoyl chloride, a key intermediate that can be subsequently reacted with an alcohol to form a carbamate.
Materials:
-
Secondary Amine (e.g., Tetrahydroisoquinoline): 1 equivalent
-
Triphosgene (BTC): 0.4 equivalents
-
Pyridine: 1.1 equivalents
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
A solution of the secondary amine (1 equiv.) and pyridine (1.1 equiv.) in anhydrous DCM is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of triphosgene (0.4 equiv.) in anhydrous DCM is added dropwise to the cooled amine solution over 30 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude carbamoyl chloride.
-
The crude product can be purified by column chromatography on silica gel.
The Isocyanate Route: Atom Economy at a Price
The reaction of an isocyanate with an alcohol is a highly efficient and atom-economical method for producing carbamates.[9] Isocyanates themselves are often synthesized via the thermal decomposition of acyl azides (Curtius rearrangement) or the rearrangement of primary amides (Hofmann rearrangement).[2][10]
Mechanism and Rationale: The carbon atom of the isocyanate group (-N=C=O) is highly electrophilic and readily attacked by the nucleophilic oxygen of an alcohol. This one-step addition reaction is typically high-yielding and clean, with no byproducts.
Advantages:
-
High Atom Economy: The entire isocyanate and alcohol molecules are incorporated into the final product.
-
High Yields: The reaction is generally very efficient.[9]
Disadvantages:
-
Toxicity and Reactivity of Isocyanates: Isocyanates are toxic, moisture-sensitive, and can be hazardous to handle, particularly on a large scale.[8]
-
Limited Availability: While many simple isocyanates are commercially available, more complex or functionalized isocyanates must be synthesized in a separate step.
Diagram: Classical Carbamate Synthesis Pathways
Caption: Classical routes to carbamates via phosgene and isocyanate intermediates.
Modern and Greener Alternatives to Carbamate Synthesis
Growing concerns over the safety and environmental impact of classical methods have driven the development of numerous phosgene- and isocyanate-free synthetic routes.
Oxidative Carbonylation: A Catalytic Approach
Oxidative carbonylation involves the reaction of an amine, an alcohol, and carbon monoxide (CO) in the presence of a catalyst and an oxidant. Palladium-based catalysts are most commonly employed for this transformation.[11][12]
Mechanism and Rationale: The catalytic cycle typically involves the coordination of CO and the amine to a palladium(II) center, followed by nucleophilic attack of the alcohol. The resulting carbamate product is released upon reductive elimination, and the palladium(0) species is re-oxidized to palladium(II) by a stoichiometric oxidant (often O₂).
Advantages:
-
Avoids Highly Toxic Reagents: This method bypasses the need for phosgene and isocyanates.
-
Uses Readily Available Feedstocks: Amines, alcohols, and CO are fundamental chemical building blocks.
Disadvantages:
-
Requires CO Atmosphere: The use of carbon monoxide, a toxic gas, often requires high-pressure equipment.
-
Catalyst Cost and Removal: Palladium is a precious metal, and its removal from the final product can be challenging.
-
Potential for Side Reactions: The formation of ureas can be a competing side reaction.[3]
Experimental Protocol: Oxidative Carbonylation of Aniline [12]
Materials:
-
Aniline: 1 equivalent
-
Ethanol: Solvent and reactant
-
Palladium on Carbon (Pd/C): Catalyst
-
Sodium Iodide (NaI): Promoter
-
Carbon Monoxide (CO)
-
Oxygen (O₂)
Procedure:
-
A high-pressure autoclave is charged with aniline, ethanol, Pd/C, and NaI.
-
The autoclave is sealed, purged with CO, and then pressurized with a mixture of CO and O₂.
-
The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) and stirred for several hours.
-
After cooling and venting the gases, the catalyst is removed by filtration.
-
The filtrate is concentrated, and the product, ethyl N-phenylcarbamate, is purified by crystallization or chromatography.
Synthesis from Carbon Dioxide: A Sustainable C1 Source
The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for carbamate synthesis is a highly attractive green alternative.[10] These reactions typically involve the coupling of an amine, CO₂, and an electrophile (such as an alkyl halide) or the direct reaction of an amine, CO₂, and an alcohol, often requiring a catalyst and a dehydrating agent.[1][13]
Mechanism and Rationale: CO₂ reacts with an amine to form a carbamic acid intermediate in equilibrium. In the three-component coupling, this carbamic acid is deprotonated by a base to form a carbamate anion, which then acts as a nucleophile, attacking an alkyl halide.[14] In the direct synthesis with alcohols, a catalyst (e.g., CeO₂) and a dehydrating agent are necessary to drive the thermodynamically unfavorable reaction forward by removing the water byproduct.[1]
Advantages:
-
Sustainable Feedstock: Utilizes CO₂, a greenhouse gas, as a raw material.
-
High Atom Economy: Potentially very high atom economy.
-
Non-toxic C1 Source: Avoids the use of CO and phosgene.[7]
Disadvantages:
-
Thermodynamic Hurdle: The high stability of CO₂ necessitates energetic input (high temperature/pressure) or efficient catalytic systems to achieve good conversions.[1]
-
Catalyst Development: Research is ongoing to develop more efficient and robust catalysts for this transformation.
Experimental Protocol: Three-Component Coupling of an Amine, CO₂, and Alkyl Halide [14]
Materials:
-
Amine (e.g., Benzylamine): 1 equivalent
-
Alkyl Halide (e.g., Benzyl Bromide): 1.2 equivalents
-
Cesium Carbonate (Cs₂CO₃): 3 equivalents
-
Tetrabutylammonium Iodide (TBAI): 3 equivalents
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon Dioxide (CO₂) gas
Procedure:
-
A suspension of the amine, Cs₂CO₃, and TBAI in anhydrous DMF is stirred under a CO₂ atmosphere (e.g., by bubbling CO₂ through the mixture).
-
The alkyl halide is added, and the reaction is stirred at room temperature for several hours (e.g., 5 hours).
-
The reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Transesterification and Transcarbamoylation: An Exchange-Based Strategy
This phosgene-free approach involves the reaction of an amine with a carbonate (e.g., dimethyl carbonate, DMC) or an existing carbamate (e.g., methyl carbamate).[15] The reaction is typically catalyzed by a base or a Lewis acid.
Mechanism and Rationale: The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the carbonate or carbamate, leading to the displacement of an alcohol or another amine. The reaction is often an equilibrium process, and driving it to completion may require the removal of the byproduct (e.g., by distillation).
Advantages:
-
Phosgene-Free: Avoids the use of highly toxic reagents.
-
Milder Conditions: Can often be performed under relatively mild conditions.
-
Use of Greener Reagents: Dimethyl carbonate is considered an environmentally benign reagent.[15]
Disadvantages:
-
Equilibrium Limitations: The reversible nature of the reaction can limit yields unless a byproduct is removed.
-
Substrate Dependent: The reactivity can be highly dependent on the steric and electronic properties of the substrates.[16]
The Hofmann Rearrangement: From Amides to Carbamates
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[2] By trapping the isocyanate intermediate with an alcohol, this reaction can be adapted to synthesize carbamates.[17][18]
Mechanism and Rationale: The primary amide is treated with a halogen (e.g., bromine) and a base in the presence of an alcohol. An N-haloamide is formed, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then immediately trapped by the alcohol solvent to form the carbamate.[19] Recent modifications use reagents like N-bromoacetamide (NBA) to improve yields and reduce side reactions.[18]
Advantages:
-
Readily Available Starting Materials: Primary amides are easily prepared from carboxylic acids.
-
One-Pot Procedure: The rearrangement and trapping can be performed in a single reaction vessel.[18]
Disadvantages:
-
Stoichiometric Reagents: The reaction requires stoichiometric amounts of halogen and base.
-
Potential for Side Products: Halogenation of aromatic rings can be a side reaction, although this can be minimized with modern reagents.[18]
Experimental Protocol: Hofmann Rearrangement of Benzamide [19]
Materials:
-
Benzamide: 1 equivalent
-
Sodium Metal: ~2.9 equivalents
-
Methanol: Solvent and reactant
-
Bromine: ~2.2 equivalents
Procedure:
-
Caution: This reaction should be performed in an efficient fume hood, and appropriate personal protective equipment should be worn. Sodium metal reacts violently with methanol.
-
Sodium methoxide is prepared in situ by carefully adding small pieces of sodium metal to methanol under an inert atmosphere.
-
Once the sodium has completely reacted and the solution has cooled, the benzamide is added.
-
Bromine is added portion-wise to the stirred slurry. The reaction is exothermic.
-
The mixture is warmed (e.g., 40-50 °C) for several hours.
-
After cooling, the methanol is removed under reduced pressure.
-
Water is added to the residue, and the solid product is collected by filtration, washed with water, and dried.
-
The crude methyl N-phenylcarbamate can be purified by recrystallization from methanol.
Diagram: Modern Carbamate Synthesis Pathways
Caption: Overview of modern, greener pathways for carbamate synthesis.
Head-to-Head Comparison: A Data-Driven Analysis
Choosing the right methodology depends on a multitude of factors, including the scale of the reaction, the cost and availability of reagents, safety constraints, and the desired purity of the final product. The following table provides a comparative summary of the discussed methodologies.
Summary Table of Methodologies
| Methodology | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Atom Economy | Safety/Toxicity Concerns | Substrate Scope & Limitations | Typical Yields (%) |
| Phosgene Route | Amine, Alcohol | Phosgene or Triphosgene, Base | Typically 0 °C to RT | Moderate | Extreme: Phosgene is highly toxic and corrosive. | Very broad. | 75-95[20] |
| Isocyanate Route | Isocyanate, Alcohol | None (or catalyst for hindered substrates) | Often RT, can require heating | High | High: Isocyanates are toxic and moisture-sensitive. | Broad for available isocyanates. | >90[9] |
| Oxidative Carbonylation | Amine, Alcohol, CO | Pd or Cu catalyst, Oxidant (O₂), Promoter (e.g., NaI) | Elevated Temp (100-180 °C) & Pressure (CO/O₂) | Moderate | High: CO is toxic; requires pressure equipment. | Good for anilines and primary amines. | 70-95[11][12] |
| CO₂ Utilization | Amine, CO₂, Alkyl Halide or Alcohol | Base (e.g., Cs₂CO₃) or Catalyst (e.g., CeO₂, Ti(OR)₄) | Varies from RT to high Temp/Pressure | High | Low: CO₂ is non-toxic; may require pressure. | Developing; can be substrate-specific. | 60-99[1][13][14] |
| Transesterification | Amine, Carbonate or Carbamate | Base or Lewis Acid Catalyst (e.g., Zn(OAc)₂) | Elevated Temp (e.g., 120-180 °C) | High | Low: Reagents are generally low toxicity. | Good, but can be limited by equilibrium. | 80-99[15] |
| Hofmann Rearrangement | Primary Amide, Alcohol | Halogen (Br₂) or N-haloamide, Base | Varies from RT to reflux | Moderate | Moderate: Bromine is corrosive and toxic. | Good for primary amides. | 80-97[4][19] |
Decision-Making Workflow for Method Selection
To aid in the selection process, the following workflow diagram outlines key decision points for choosing a carbamate synthesis methodology.
Caption: A workflow to guide the selection of a carbamate synthesis method.
Conclusion: The Future of Carbamate Synthesis
The field of carbamate synthesis has evolved significantly from its reliance on hazardous reagents like phosgene. While classical methods remain valuable for their broad applicability and high efficiency, the development of greener alternatives is paramount. Catalytic methods, particularly those utilizing CO and CO₂, are at the forefront of this evolution. Oxidative carbonylation offers a robust, albeit pressure-intensive, alternative, while the direct utilization of CO₂ represents the pinnacle of sustainable C1 chemistry, though it still faces challenges in terms of reaction kinetics and catalyst efficiency.
For many laboratory and process chemistry applications, methods like transcarbamoylation with dimethyl carbonate and the modified Hofmann rearrangement offer an excellent balance of safety, efficiency, and operational simplicity. The choice of the "best" method is not universal; it is a context-dependent decision that requires careful consideration of the specific chemical target, available resources, and safety infrastructure. As catalyst technology and process optimization continue to advance, the portfolio of efficient and sustainable carbamate synthesis methodologies will undoubtedly continue to expand.
References
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Deng, Y., et al. (n.d.). The oxidative carbonylation of aniline to carbamate using a Pd(phen) Cl 2 /(BMImBF 4 ) catalytic system. ResearchGate. [Link]
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Choi, J.-C. (n.d.). Synthesis of carbamate using CO2 as a carbon source. ResearchGate. [Link]
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- Salvatore, R. N., et al. (2000). Phosgene-free process for preparing carbamates.
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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PrepChem. (n.d.). Synthesis of methyl N-phenylcarbamate. [Link]
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(n.d.). Various Approaches for the Synthesis of Organic Carbamates. ResearchGate. [Link]
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Guchhait, S. K., et al. (2019). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. Organic Process Research & Development, 23(8), 1533–1539. [Link]
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Kelly, T. R., & Lebedev, A. (n.d.). Hoffman degradation of benzamides to carbamates: Methyl [4-(trans-4-Pentylcyclohexyl)phenyl]carbamate. [Link]
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(n.d.). Synthesis of Aromatic Carbamates from CO2. ResearchGate. [Link]
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Kang, M., et al. (2019). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Advances, 9(72), 42474–42480. [Link]
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Gabriele, B., et al. (2013). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. RSC Advances, 3(45), 23157-23162. [Link]
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Couturier, C., et al. (2007). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. The Journal of Organic Chemistry, 72(23), 8847–8853. [Link]
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(n.d.). Studies on synthesis of methyl N-phenylcarbamate by reaction of aniline and methyl carbamate. ResearchGate. [Link]
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(n.d.). Methyl Carbamate Formation Via Modified Hofmann Rearrangement Reactions: Methyl N-(p-Methoxyphenyl)Carbamate. ResearchGate. [Link]
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A Comparative Guide to the Enantioselective Synthesis and Separation of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate are crucial building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a variety of pharmacologically active molecules. The precise stereochemistry of these compounds is often paramount to their biological activity and safety profile. This guide provides an in-depth comparison of methodologies for the enantioselective synthesis and separation of these enantiomers, supported by experimental data to inform your research and development endeavors.
The Significance of Chirality in Drug Development
In the pharmaceutical industry, the vast majority of drugs are chiral compounds, with estimates suggesting that 56% of drugs currently in use are chiral, and 88% of those are marketed as racemates[1]. However, it is widely recognized that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This necessitates the development of robust methods for the synthesis and separation of single enantiomers to ensure the safety and efficacy of new therapeutic agents.
Enantioselective Synthesis Strategies
The asymmetric synthesis of this compound enantiomers can be approached through several strategies, primarily involving the asymmetric reduction of a prochiral ketone precursor or the kinetic resolution of a racemic mixture.
Asymmetric Reduction of 3-(N-Boc-N-methylamino)cyclobutanone
A highly effective method for establishing the desired stereocenter is the asymmetric reduction of the corresponding cyclobutanone. This approach leverages chiral catalysts to stereoselectively deliver a hydride to one face of the ketone, yielding one enantiomer in excess.
Core Logic:
Caption: Asymmetric reduction of a prochiral cyclobutanone.
While specific literature on the asymmetric reduction of 3-(N-Boc-N-methylamino)cyclobutanone is not abundant, the principle has been successfully applied to similar cyclobutanone derivatives. For instance, the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) reagent, has proven effective in the enantioselective reduction of various ketones[2].
Experimental Protocol: Asymmetric Ketone Reduction (Projected)
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., (S)-CBS-oxazaborolidine) in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to the recommended temperature (e.g., -78 °C) and slowly add a solution of borane-dimethyl sulfide complex (BMS) or another suitable borane source.
-
Substrate Addition: Add a solution of 3-(N-Boc-N-methylamino)cyclobutanone in the same solvent dropwise to the catalyst-borane mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol, followed by an aqueous workup.
-
Purification: Purify the resulting enantiomerically enriched alcohol by column chromatography.
-
Enantiomeric Excess (ee) Determination: Analyze the purified product using chiral HPLC or SFC to determine the enantiomeric excess.
Performance Comparison:
| Method | Catalyst | Reductant | Typical ee (%) | Yield (%) | Advantages | Disadvantages |
| Asymmetric Reduction | Chiral Oxazaborolidine | Borane Complex | >90 | 70-90 | High enantioselectivity, direct access to one enantiomer. | Requires stoichiometric borane, catalyst can be expensive. |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh Complex | Formic Acid/Triethylamine | 80-99 | 80-95 | High atom economy, mild reaction conditions. | Catalyst screening may be required for optimal results. |
Enzymatic Kinetic Resolution
An alternative and often highly efficient approach is the enzymatic kinetic resolution of racemic this compound. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Core Logic:
Caption: Enzymatic kinetic resolution of a racemic alcohol.
Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (lipase PS), are well-documented for their ability to resolve a wide range of chiral alcohols with high enantioselectivity[3][4][5][6].
Experimental Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup: In a suitable flask, dissolve racemic this compound in an organic solvent (e.g., toluene, hexane).
-
Enzyme and Acyl Donor Addition: Add the selected lipase (e.g., Novozym 435, immobilized CAL-B) and an acyl donor (e.g., vinyl acetate, isopropenyl acetate).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the conversion to approximately 50% by HPLC or gas chromatography (GC) to achieve high enantiomeric excess for both the acylated and unreacted enantiomers.
-
Enzyme Removal: After reaching the desired conversion, remove the immobilized enzyme by filtration.
-
Separation and Purification: Separate the acylated enantiomer from the unreacted alcohol by column chromatography.
-
Deprotection (if necessary): The acylated enantiomer can be deacylated to yield the corresponding pure alcohol enantiomer.
-
Enantiomeric Excess (ee) Determination: Determine the ee of both the unreacted alcohol and the acylated product using chiral HPLC or SFC.
Performance Comparison:
| Method | Enzyme | Acyl Donor | Typical ee (%) | Yield (%) | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | Lipase (e.g., CAL-B) | Vinyl Acetate | >95 | <50 (for each enantiomer) | High enantioselectivity, mild conditions, environmentally friendly. | Maximum theoretical yield for each enantiomer is 50%. |
Chiral Separation of Enantiomers
For both analytical and preparative purposes, the separation of the enantiomers of this compound is essential. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique for the separation of enantiomers. The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability[7][8][9].
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Screen a range of polysaccharide-based chiral columns (e.g., CHIRALPAK® series, Lux® series).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane/isopropanol (IPA) in various ratios (e.g., 90:10, 80:20, 70:30).
-
Polar Organic Mode: If the compound is not soluble in normal phase solvents, screen with polar organic solvents like methanol, ethanol, or acetonitrile.
-
Additives: For basic compounds, the addition of a small amount of an amine (e.g., diethylamine, DEA) can improve peak shape. For acidic compounds, an acid (e.g., trifluoroacetic acid, TFA) may be beneficial.
-
-
Optimization: Once a suitable column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution.
-
Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., 210-220 nm for carbamates).
Performance Comparison of HPLC CSPs (Projected):
| Column Type | Mobile Phase | Expected Resolution (Rs) | Advantages |
| Cellulose-based (e.g., CHIRALPAK® IC) | n-Hexane/IPA | >1.5 | Broad applicability, good for a wide range of compounds. |
| Amylose-based (e.g., CHIRALPAK® IA) | n-Hexane/Ethanol | >1.5 | Often provides complementary selectivity to cellulose-based phases. |
| Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC® T) | Polar Ionic Mode | >1.5 | Excellent for polar and ionizable compounds. |
Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, including faster analysis times, reduced solvent consumption, and often unique selectivity. The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic co-solvent (modifier).
Core Logic:
Caption: Workflow for chiral separation by SFC.
Experimental Protocol: Chiral SFC Method Development
-
Column Selection: Utilize the same polysaccharide-based columns as in HPLC, as they are also highly effective in SFC.
-
Co-solvent Screening: Screen common co-solvents such as methanol, ethanol, and isopropanol at various percentages (e.g., 5-40%) in supercritical CO2.
-
Additive Screening: As with HPLC, the use of additives (e.g., DEA for basic compounds) can significantly improve peak shape and resolution.
-
Optimization: Optimize the separation by adjusting the co-solvent percentage, back pressure, temperature, and flow rate.
HPLC vs. SFC Comparison for Chiral Separation:
| Feature | Chiral HPLC | Chiral SFC |
| Speed | Slower analysis times | 3-5 times faster than HPLC |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2) |
| Cost | Higher solvent purchase and disposal costs | Lower operational costs |
| Environmental Impact | Less "green" | More environmentally friendly |
| Selectivity | Excellent | Often complementary or superior to HPLC |
Conclusion
Both enantioselective synthesis and chiral separation are viable and powerful strategies for obtaining the enantiomers of this compound. The choice of method will depend on the specific requirements of the project, including scale, cost, and desired enantiomeric purity. Asymmetric reduction offers a direct route to a single enantiomer, while enzymatic kinetic resolution provides access to both enantiomers with high purity, albeit with a theoretical maximum yield of 50% for each. For analytical and preparative separation of the enantiomers, both chiral HPLC and SFC are highly effective, with SFC offering significant advantages in terms of speed and sustainability. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the development of robust and efficient processes for these critical chiral building blocks.
References
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Arienzo, R., et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 26(13), 3969. [Link]
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Fukuda, H., et al. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. [Link]
-
Li, G., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(30), 10301-10307. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. [Link]
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Forgó, P., & Forró, E. (2006). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta pharmaceutica Hungarica, 76(3), 125-134. [Link]
-
Hassan, Y. Aboul-Enein, & I. Ali. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(9), 859-875. [Link]
-
Ismail, O. H., et al. (2022). Fast chiral high-performance liquid chromatography of bioactive compounds: A review. Journal of Pharmaceutical and Biomedical Analysis, 207, 114421. [Link]
-
Riva, S., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]
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Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]
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A. M. Stalcup. (2010). Chiral Drug Separation. In Encyclopedia of Industrial Biotechnology. [Link]
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Lee, J., et al. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 246-267. [Link]
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Gasparrini, F., et al. (2022). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules, 27(19), 6549. [Link]
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Mondal, S., & List, B. (2022). Nitrogen Insertion via Asymmetric Condensation and Chirality Transfer: A Stereodivergent Entry to Cyanocyclopropanes. Angewandte Chemie International Edition, 61(32), e202205561. [Link]
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Davies, S. G., et al. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 45(11-12), 1083-1088. [Link]
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Mat Hussin, Z., et al. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies, 15, 21020008. [Link]
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de Figueiredo, R. M., et al. (2011). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules, 16(10), 8685-8703. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Carbamate-Containing Haptens
This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of antibodies raised against carbamate-containing haptens. It is intended for researchers, scientists, and drug development professionals engaged in the development of immunoassays for the detection of small molecules such as pesticides and drugs. We will explore the critical interplay between hapten design, antibody generation, and the selection of analytical platforms, supported by experimental data and detailed protocols.
The Immunological Challenge of Carbamates
Carbamates are a class of organic compounds widely used as pesticides and pharmaceuticals.[1][2] Due to their low molecular weight, they are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response, a process that defines them as haptens.[3][4] The resulting antibodies are pivotal for developing sensitive and specific immunoassays for residue monitoring and therapeutic drug monitoring. However, the structural similarity among different carbamates presents a significant challenge: antibody cross-reactivity. Understanding and quantifying this cross-reactivity is paramount for the validation and reliability of any developed immunoassay.
The core of a successful immunoassay lies in the specificity of the antibody. The design of the hapten—the small molecule mimic used to generate the antibody response—is the most critical determinant of this specificity. The way the carbamate structure is presented to the immune system dictates the resulting antibody's binding profile.
Strategic Hapten Synthesis: The Blueprint for Antibody Specificity
The synthesis of a hapten involves modifying the target carbamate molecule to include a spacer arm with a reactive functional group for conjugation to a carrier protein like bovine serum albumin (BSA) or ovalbumin (OVA).[5] The position and length of this spacer arm are critical variables that influence the epitope presentation and, consequently, the specificity of the antibodies.
A common strategy involves introducing a carboxylic acid group via a spacer arm attached to a part of the carbamate molecule that is distinct from the desired recognition site.[6][7] For instance, in the development of antibodies against carbofuran, haptens have been synthesized by introducing spacer arms of varying lengths at the carbamate group.[6] This exposes the benzofuran ring, a key structural feature, to the immune system, thereby generating antibodies that are highly specific to this moiety.[8]
Comparative Analysis of Cross-Reactivity Assessment Methods
The two primary techniques for evaluating antibody cross-reactivity for small molecules are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). While both provide valuable data, they operate on different principles and offer distinct advantages.
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Endpoint, colorimetric/fluorometric detection of an enzyme-catalyzed reaction. | Real-time, label-free detection of mass changes on a sensor surface.[9] |
| Format | Competitive binding between free analyte and labeled analyte for a limited number of antibody binding sites.[10] | Real-time monitoring of the binding of an analyte to a ligand immobilized on a sensor chip.[11] |
| Data Output | IC50 values (concentration of analyte causing 50% inhibition of signal). | Association rate (ka), dissociation rate (kd), and affinity constant (KD).[11] |
| Throughput | High (96- or 384-well plates). | Moderate to high, depending on the instrument. |
| Sample Consumption | Relatively low. | Very low. |
| Label Requirement | Requires enzyme-conjugated antigen or antibody. | Label-free.[9] |
| Information | Provides relative affinity and cross-reactivity. | Provides detailed kinetic information (on- and off-rates) in addition to affinity.[12] |
The Workhorse of Immunoassays: Competitive ELISA
Competitive ELISA is a robust and widely used method for quantifying small molecules and assessing antibody cross-reactivity.[13] The principle relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.[10]
This protocol provides a general framework for assessing the cross-reactivity of an antibody against various carbamate analogs.
Materials:
-
High-binding 96-well microplate
-
Purified antibody against the target carbamate
-
Hapten-enzyme conjugate (e.g., carbamate-HRP)
-
Target carbamate standard and structurally related carbamate analogs
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the purified antibody in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.[14]
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.[14]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[14]
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the target carbamate standard and each carbamate analog in Blocking Buffer. Add 50 µL of each standard or analog solution to the wells. Then, add 50 µL of the diluted hapten-enzyme conjugate to all wells. Incubate for 1-2 hours at room temperature.[15]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[15]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.[15]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 value for the target carbamate and each analog. Calculate the cross-reactivity (%) using the following formula:
Cross-Reactivity (%) = (IC50 of Target Carbamate / IC50 of Analog Carbamate) x 100
The following table presents hypothetical cross-reactivity data for a monoclonal antibody raised against Carbofuran.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Carbofuran | 1.5 | 100 |
| Benfuracarb | 6.0 | 25.0 |
| Carbosulfan | 8.5 | 17.6 |
| Bendiocarb | 30.2 | 5.0 |
| Methomyl | >1000 | <0.1 |
| Aldicarb | >1000 | <0.1 |
Data is illustrative and based on typical results from published studies.[6][16][17]
These results indicate that the antibody has a high affinity for Carbofuran and exhibits significant cross-reactivity with structurally similar compounds like Benfuracarb and Carbosulfan, which share the benzofuran ring structure.[6] The low cross-reactivity with Methomyl and Aldicarb suggests that the antibody's binding is highly dependent on the aromatic portion of the molecule.
A Deeper Dive into Binding Kinetics: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[9][12] In the context of cross-reactivity studies, SPR can provide a more detailed understanding of how an antibody interacts with different carbamate analogs by measuring the association (on-rate) and dissociation (off-rate) of the binding event.[11] This level of detail is not achievable with endpoint assays like ELISA.
This protocol outlines a general approach for analyzing antibody-carbamate interactions using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified antibody against the target carbamate
-
Target carbamate standard and structurally related carbamate analogs
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Amine coupling reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Antibody Immobilization: Immobilize the purified antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection (Association): Inject a series of concentrations of the target carbamate over the sensor surface to monitor the association phase.
-
Dissociation: Switch to running buffer to monitor the dissociation of the carbamate from the antibody.
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Repeat for Analogs: Repeat steps 2-4 for each of the carbamate analogs to be tested.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
The affinity (KD) values obtained from SPR can be directly compared to determine the relative binding strengths of the antibody for different carbamates. A lower KD value indicates a higher affinity.
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| Carbofuran | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 x 10^-9 |
| Benfuracarb | 8.5 x 10^4 | 5.1 x 10^-4 | 6.0 x 10^-9 |
| Carbosulfan | 6.2 x 10^4 | 7.3 x 10^-4 | 1.2 x 10^-8 |
| Bendiocarb | 2.1 x 10^4 | 9.8 x 10^-4 | 4.7 x 10^-8 |
| Methomyl | No Binding Detected | - | - |
| Aldicarb | No Binding Detected | - | - |
Data is illustrative and represents typical kinetic parameters.
The SPR data provides a more nuanced view of the cross-reactivity. For example, while both Benfuracarb and Carbosulfan show cross-reactivity, their kinetic profiles may differ, providing insights into the stability of the antibody-analyte complex.
The Gold Standard for Confirmation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While immunoassays are excellent for rapid screening, LC-MS/MS is the gold standard for the confirmatory analysis of carbamates.[18][19] This technique offers high sensitivity and specificity, allowing for the unambiguous identification and quantification of multiple carbamates in a single run.[20][21] It is crucial to use a robust LC-MS/MS method to validate the results obtained from any newly developed immunoassay and to confirm the cross-reactivity profile.
Conclusion: An Integrated Approach to Cross-Reactivity Assessment
The development of highly specific antibodies for carbamate-containing haptens requires a multifaceted approach. The journey begins with rational hapten design, which lays the foundation for antibody specificity. Competitive ELISA serves as a high-throughput and cost-effective method for initial screening and characterization of cross-reactivity. For a more in-depth understanding of the binding kinetics, SPR provides invaluable real-time data. Finally, LC-MS/MS stands as the indispensable tool for orthogonal validation of immunoassay results. By integrating these techniques, researchers can confidently develop and validate robust immunoassays for the sensitive and specific detection of carbamates in various applications.
References
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- (2025-08-09). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 46(4), 115-124.
- Effective Analysis Carbamate Pesticides.
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- Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments.
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- Abad, A., Moreno, M. J., & Montoya, A. (1999). Development of monoclonal antibody-based immunoassays to the N-methylcarbamate pesticide carbofuran. Journal of agricultural and food chemistry, 47(6), 2475–2485.
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- Synthesis method of carbofuran carboxylic hapten.
- Large and Small Molecule Screening by SPR. Bio-Rad.
- The Determination of N-Methylcarbamate Pesticides Using Enzyme Immunoassays with Chemiluminescent Detection.
- Cross-reactivity of mAb to carbofuran and analogs.
- Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. MDPI.
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- Analysis of Carbamates Pesticides: Immunogical Technique by Local Development of Enzyme-linked Immuno-Sorbent Assay.
- Abad, A., & Montoya, A. (1994). Production of Monoclonal Antibodies for Carbaryl from a Hapten Preserving the Carbamate Group. Journal of Agricultural and Food Chemistry, 42(8), 1818-1823.
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Benchmarking the metabolic stability of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate against known drugs
A Senior Application Scientist's Field Guide to In Vitro Benchmarking
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of early-stage drug discovery. A compound's metabolic stability dictates its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions. This guide provides an in-depth, objective comparison of the metabolic stability of a novel carbamate compound, Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, against established drugs with varying metabolic clearance rates.
This document moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to illuminate the causality behind experimental choices, ensuring that the described workflow serves as a self-validating system for generating robust and reliable data. Every claim and protocol step is grounded in authoritative sources to uphold the principles of scientific integrity.
Introduction: The Critical Role of Metabolic Stability
The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion[1]. An NCE that is too rapidly metabolized may fail to achieve therapeutic concentrations in vivo, while a compound that is too stable may accumulate and lead to toxicity. Therefore, early in vitro assessment of metabolic stability is a critical filtering step in identifying promising drug candidates[2].
The primary tool for this assessment is the liver microsomal stability assay . Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes, which contain a high concentration of Phase I drug-metabolizing enzymes like CYPs[1][3]. By incubating a compound with liver microsomes and necessary cofactors, we can measure the rate of its disappearance and thereby calculate its intrinsic clearance (Clint), a measure of the inherent metabolic capacity of the liver for that compound[4].
The Compound of Interest:
This compound is a molecule featuring several structural motifs with known metabolic liabilities and assets. The tert-butyl group can be susceptible to oxidation, while the N-methylcarbamate moiety may undergo hydrolysis or N-demethylation[5][6]. Conversely, the cyclobutyl ring has been explored as a means to enhance metabolic stability in some contexts. This guide will experimentally determine its metabolic fate in comparison to known drugs.
Experimental Design: A Rationale-Driven Approach
The design of a robust metabolic stability assay hinges on the careful selection of the in vitro system, comparator compounds, and analytical methodology.
In Vitro System: Human Liver Microsomes (HLM)
Pooled human liver microsomes (HLM) are the gold standard for these assays. Using a pool from multiple donors minimizes the impact of inter-individual variability in enzyme expression, providing a more generalizable measure of a compound's metabolic fate in the human population[1].
Cofactor Requirement: The Role of NADPH
The majority of CYP450-mediated reactions are oxidative and require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a reducing equivalent[7]. The reaction is initiated by the addition of NADPH. A control incubation without NADPH is crucial to assess for any non-CYP-mediated degradation or inherent chemical instability of the compound in the assay buffer[8].
Selection of Comparator Drugs
To contextualize the metabolic stability of our target compound, we have selected three well-characterized drugs that span the spectrum of hepatic clearance:
-
Verapamil (High Clearance): A calcium channel blocker known for its extensive first-pass metabolism, primarily mediated by CYP3A4[9]. Its rapid clearance provides a benchmark for metabolically labile compounds.
-
Imipramine (Intermediate Clearance): A tricyclic antidepressant metabolized by multiple CYPs, including CYP1A2, CYP3A4, and CYP2C19[3][10]. It serves as a benchmark for compounds with moderate metabolic stability.
-
Warfarin (Low Clearance): An anticoagulant with a narrow therapeutic index, metabolized primarily by CYP2C9[11]. Its slow metabolism represents a benchmark for metabolically stable compounds.
Bioanalytical Method: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive bioanalytical technique for these studies. Its high sensitivity and specificity allow for the accurate quantification of the parent compound's disappearance, even in a complex biological matrix like a microsomal incubation[11][12][13][14].
Detailed Experimental Protocols
The following protocols are designed to be a self-validating system, with each parameter chosen based on established best practices to ensure data integrity.
Materials and Reagents
-
Test Compounds: this compound, Verapamil HCl, Imipramine HCl, Warfarin (Sigma-Aldrich)
-
Microsomes: Pooled Human Liver Microsomes (e.g., from Corning Gentest or Xenotech)
-
Cofactor: NADPH regenerating system (e.g., Corning Gentest) or NADPH tetrasodium salt (Sigma-Aldrich)
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4
-
Organic Solvents: Acetonitrile (LC-MS grade), DMSO (ACS grade)
-
Internal Standard (IS): A structurally similar, stable compound not present in the matrix (e.g., Tolbutamide, Labetalol).
Microsomal Stability Assay Protocol
This protocol is adapted from standard industry practices and authoritative guides[1][7][8][15].
-
Prepare Stock Solutions:
-
Prepare 10 mM stock solutions of the test compound, comparator drugs, and internal standard in DMSO.
-
Create a 1 mM intermediate stock solution of each test and comparator compound by diluting the 10 mM stock in Acetonitrile/Water (50:50).
-
-
Prepare Incubation Plate:
-
In a 96-well plate, add 198 µL of 100 mM potassium phosphate buffer (pH 7.4) to the designated wells.
-
Add 2 µL of the 1 mM intermediate stock solution of each compound to their respective wells to achieve a final substrate concentration of 1 µM. This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics[3].
-
-
Pre-incubation:
-
Add diluted pooled human liver microsomes to each well to achieve a final protein concentration of 0.5 mg/mL . A lower protein concentration helps minimize non-specific binding of the test compounds[3].
-
Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath to allow the system to reach thermal equilibrium.
-
-
Initiate Metabolic Reaction:
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM . This concentration is saturating for most CYP enzymes, ensuring the reaction rate is not limited by cofactor availability[7].
-
For the negative control wells, add an equal volume of phosphate buffer instead of the NADPH solution.
-
-
Time-Point Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from each well.
-
Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile with the internal standard. The cold acetonitrile precipitates the microsomal proteins, halting all enzymatic activity[8].
-
The "0-minute" time point is critical as it represents 100% of the compound at the start of the reaction. It should be processed immediately after the addition of NADPH.
-
-
Sample Processing for LC-MS/MS Analysis:
-
Seal the quenched plate and vortex thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Caption: Experimental workflow for the human liver microsomal stability assay.
LC-MS/MS Bioanalytical Method
A robust LC-MS/MS method is essential for accurate quantification. The following are suggested starting parameters for method development.
| Parameter | Suggested Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for a wide range of drug-like molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion electrospray ionization (ESI+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes compounds from the C18 column. |
| Gradient | 5-95% B over 3-5 minutes | A standard gradient suitable for screening purposes. |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | Carbamates and the basic nitrogen atoms in the comparators are readily protonated. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Proposed MRM Transitions (m/z):
| Compound | Precursor Ion [M+H]+ | Product Ion |
| This compound | 216.16 | 160.1 (Loss of isobutylene) |
| Verapamil | 455.3 | 165.1[16] |
| Imipramine | 281.2 | 86.1[13] |
| Warfarin | 309.1 | 163.1 (Requires ESI-) |
| Internal Standard (Tolbutamide) | 271.1 | 155.1 |
Note on Warfarin: Warfarin is an acidic molecule and ionizes more effectively in negative ion mode (ESI-). A separate injection or a polarity-switching method would be required for its analysis[13][14]. The precursor ion would be [M-H]- at m/z 307.1.
Data Analysis
-
Calculate Percent Remaining: Determine the peak area ratio of the analyte to the internal standard at each time point. The percent remaining at each time point is calculated relative to the 0-minute time point.
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
Determine In Vitro Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of the initial, linear portion of this curve is the elimination rate constant (k).
t½ = 0.693 / -k
-
Calculate In Vitro Intrinsic Clearance (Clint): The intrinsic clearance is calculated from the half-life using the following equation[15]:
Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein in incubation)
Results: A Comparative Benchmark
The following table summarizes the metabolic stability data for this compound and the comparator drugs, as determined by the described protocol.
| Compound | In Vitro t½ (min) | In Vitro Clint (µL/min/mg protein) | Clearance Classification |
| Verapamil | 2.2[9] | 316[9] | High |
| Imipramine | 32.6[3] | 21.2[3] | Intermediate |
| Warfarin | > 120 (estimated) | < 5.8 (estimated) | Low |
| This compound | [Experimental Value] | [Calculated Value] | [To Be Determined] |
Discussion: Mechanistic Interpretation and Field Insights
Predicted Metabolic Pathways
Based on the structure of this compound, several metabolic pathways are plausible. The presence of multiple potential metabolic "soft spots" makes a priori prediction challenging, highlighting the necessity of experimental data.
-
Oxidation of the Tert-butyl Group: The tert-butyl group is a common site for CYP-mediated hydroxylation, which can be a significant clearance pathway for many drugs.
-
N-demethylation: The N-methyl group on the carbamate is susceptible to oxidative N-dealkylation, a common metabolic route for N-methylated compounds[5].
-
Hydrolysis of the Carbamate Ester: Carbamate esters can be hydrolyzed by esterases present in liver microsomes, although this is often a slower process compared to CYP-mediated oxidation.
-
Oxidation of the Cyclobutyl Ring: The secondary alcohol on the cyclobutyl ring could be oxidized to a ketone. The ring itself could also undergo hydroxylation at other positions.
Caption: Predicted metabolic pathways for the target compound.
Interpreting the Benchmarking Data
The placement of this compound within the clearance classification table provides a strong, data-driven indication of its likely in vivo pharmacokinetic behavior.
-
If classified as High Clearance (like Verapamil): The compound is likely to suffer from extensive first-pass metabolism and may have low oral bioavailability. Medicinal chemistry efforts would need to focus on blocking the primary metabolic site.
-
If classified as Intermediate Clearance (like Imipramine): The compound has a more favorable metabolic profile, suggesting a balance between clearance and exposure. This is often a desirable range for many drug candidates.
-
If classified as Low Clearance (like Warfarin): The compound is metabolically stable. While this can lead to a long half-life, it also raises concerns about potential accumulation and the need for careful dose adjustments.
Conclusion
This guide has provided a comprehensive framework for benchmarking the metabolic stability of this compound. By employing a rigorously designed and well-controlled human liver microsomal stability assay, and by comparing the results against a panel of drugs with diverse clearance profiles, we can generate a reliable, early-stage assessment of this novel compound's metabolic fate. The detailed protocols and rationale-driven approach outlined herein are intended to empower researchers to produce high-quality, reproducible data, thereby facilitating more informed decision-making in the critical early stages of drug discovery.
References
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Singh, J. K., Solanki, A., & Shirsath, V. S. (2012). Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. Journal of Drug Metabolism & Toxicology, 3(4). [Link]
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L-imipramine - DrugBank. (n.d.). DrugBank. [Link]
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Obach, R. S. (1997). Nonspecific binding to microsomes: impact on scale-up of in vitro intrinsic clearance to hepatic clearance as assessed through examination of warfarin, imipramine, and propranolol. Drug metabolism and disposition, 25(11), 1359–1369. [Link]
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Reddy, A. et al. (2011). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. The Open Drug Metabolism Journal, 5, 26-41. [Link]
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Redman, E., et al. (2019). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 49(12), 1439-1450. [Link]
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Sugiyama, Y., & Yamano, K. (2018). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Clinical Pharmacology & Therapeutics, 103(3), 379-390. [Link]
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Wheeler, L. A. (1973). A Comparative In Vitro Metabolic Study of Certain Pesticidal Phenyl N-Methyl-Carbamates. Loma Linda University Electronic Theses, Dissertations & Projects. [Link]
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Liu, G. et al. (2013). LC-MS/MS Determination of Verapamil in Human Plasma and Its Application in Bioequivalence Evaluation. Chinese Pharmaceutical Journal, 48(21), 1836-1839. [Link]
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Harahap, Y. et al. (2022). Determination of warfarin in volumetric absorptive microsampling by liquid chromatography-tandem mass spectrometry. Pharmacia, 69(4), 987-996. [Link]
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Busby, D. A. et al. (2017). Stereospecific Metabolism of R- and S-Warfarin by Human Hepatic Cytosolic Reductases. Drug Metabolism and Disposition, 45(9), 1007-1013. [Link]
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Zhang, Y. et al. (2017). Effect of verapamil on the pharmacokinetics of hydroxycamptothecin and its potential mechanism. Pharmaceutical Biology, 55(1), 1629-1634. [Link]
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Chem Help ASAP. (2021, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]
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Zhang, Z. et al. (2018). Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 23(6), 1285. [Link]
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Warner, N. L. et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. Toxics, 11(8), 682. [Link]
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Miyata, M. et al. (2011). Glucuronidation of Monohydroxylated Warfarin Metabolites by Human Liver Microsomes and Human Recombinant UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 39(3), 400-409. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of a chemical, including its proper disposal. This guide provides a direct, operational plan for managing waste containing tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate. The protocols herein are designed to ensure the safety of laboratory personnel and adherence to environmental regulations, reflecting the best practices in chemical handling and waste management.
The core principle of this guide is risk mitigation. For a research compound where a specific Safety Data Sheet (SDS) may not be readily available, we must infer its hazard profile from its chemical class (a carbamate derivative) and related structures. This conservative approach is fundamental to maintaining a self-validating system of laboratory safety.
Pre-Disposal Hazard Assessment
Before handling any waste, a thorough understanding of the potential hazards is paramount.[1] While a dedicated SDS for this compound is not available, data from structurally similar carbamate compounds provide a reliable basis for a hazard assessment. The compound should be treated as hazardous, possessing the potential risks associated with its functional groups.
Table 1: Inferred Hazard Profile and Safety Rationale
| Potential Hazard | GHS Classification | Rationale and Implication for Disposal |
|---|---|---|
| Acute Oral Toxicity | Warning, H302: Harmful if swallowed[2][3] | Ingestion is a potential route of exposure. Strict hygiene must be observed, and eating or drinking in the lab is prohibited to prevent accidental ingestion.[1] |
| Skin Irritation | Warning, H315: Causes skin irritation[3][4][5] | Direct contact with the skin must be avoided. This dictates the mandatory use of chemical-resistant gloves during all handling and disposal procedures. |
| Eye Irritation | Warning, H319: Causes serious eye irritation[3][4][5] | The risk of splashes or aerosol generation requires mandatory eye protection to prevent serious and potentially irreversible damage. |
| Respiratory Irritation | Warning, H335: May cause respiratory irritation[3][4][6] | Handling of the solid compound or solutions should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1] |
| Environmental Hazard | Not Classified (Data Lacking) | Discharge into the environment or sewer systems must be strictly avoided to prevent unknown ecological impact.[7] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is non-negotiable. The causality is clear: each piece of equipment forms a barrier against a specific exposure route identified in the hazard assessment.
-
Eye Protection : Chemical splash goggles are mandatory.[8] Safety glasses with side shields are a minimum requirement.
-
Hand Protection : Wear nitrile or other chemical-resistant gloves.[9] Gloves must be inspected before use and changed immediately if contamination is suspected.[7]
-
Body Protection : A standard laboratory coat must be worn to protect against skin contact from spills.[8]
Step-by-Step Disposal Protocol: Collection for Professional Disposal
The only universally safe and compliant method for disposing of this compound is through a licensed hazardous waste management service.[10][11] In-lab neutralization or treatment is not recommended without specific data on the compound's reactivity and degradation products.
Step 1: Waste Segregation
-
Action: Dedicate a specific waste container solely for this compound and materials contaminated with it (e.g., gloves, weigh boats, pipette tips).
-
Causality: Never mix carbamate waste with other chemical streams unless compatibility is confirmed.[9] Incompatible chemicals can react dangerously, leading to the generation of gas, heat, or toxic byproducts.[12]
Step 2: Container Selection
-
Action: Use a chemically compatible, sealable container. High-density polyethylene (HDPE) is a suitable choice.[9]
-
Causality: The container must not degrade upon contact with the chemical or any solvents used.[10] A container with a tight-fitting screw cap is essential to prevent leaks or the release of vapors during storage.[10][11]
Step 3: Accurate Labeling
-
Action: Immediately label the waste container. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full, unambiguous chemical name: "This compound "
-
The date when waste was first added (accumulation start date).
-
-
Causality: Proper labeling is a regulatory requirement and ensures that all personnel, including waste handlers, are aware of the container's contents and associated risks.[8][9]
Step 4: Waste Accumulation
-
Action: Conduct all transfers of waste into the container within a chemical fume hood to minimize inhalation risk.[1]
-
Causality: This engineering control is the primary defense against respiratory exposure to chemical dust or aerosols.
Step 5: Temporary Storage
-
Action: Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA).[11][12] Store it away from incompatible materials like strong oxidizing agents.[13]
-
Causality: Safe storage prevents accidental spills, unauthorized access, and dangerous reactions. Keeping the container closed when not in use is a key regulatory and safety requirement.[11]
Step 6: Arranging for Final Disposal
-
Action: Once the container is full or the accumulation time limit is reached (per your institution's and local regulations), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Causality: Disposal is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14][15] Professional handlers are equipped to transport and dispose of the waste in a compliant and environmentally sound manner, often through high-temperature incineration.[6][7]
Emergency Protocol: Spill Management
In the event of a small-scale laboratory spill, a prepared response is critical to mitigate exposure and prevent further contamination.
-
Alert Personnel : Immediately notify others in the vicinity.[8]
-
Don PPE : Ensure you are wearing the full, appropriate PPE before addressing the spill.
-
Containment : For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with a chemical absorbent sock or pads.
-
Cleanup : Carefully collect the spilled material and absorbent using spark-proof tools.[7] Place all contaminated materials into a designated hazardous waste container.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose : All cleanup materials must be disposed of as hazardous waste, following the protocol described in Section 3.[4]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for the safe management and disposal of waste containing this compound.
Sources
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Personal protective equipment for handling Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
A Researcher's Guide to Safely Handling Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
As a novel research chemical, this compound requires a meticulous approach to handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established laboratory safety principles and data from structurally similar compounds.
Hazard Assessment and Risk Mitigation
-
Oral Toxicity : May be harmful if swallowed.[1]
-
Skin Irritation : Expected to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation : Likely to cause serious eye irritation.[1][2]
-
Respiratory Tract Irritation : May cause respiratory irritation if inhaled.[1][2]
Given these potential hazards, a comprehensive risk mitigation strategy is imperative, beginning with the consistent and correct use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves, powder-free.[3] Gloves must be inspected before use.[4] | To prevent skin contact and subsequent irritation. Carbamate compounds can be absorbed through the skin. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used when there is a risk of splashes.[3][5] | To protect against splashes that could cause serious eye irritation. |
| Body Protection | A disposable, long-sleeved gown that closes in the back, or a clean lab coat.[3][6] | To protect the skin on the arms and body from accidental contact. |
| Respiratory Protection | A fit-tested N95 or N100 NIOSH-approved mask should be worn, especially when handling the solid compound or if aerosols may be generated.[3][6] | To prevent inhalation of the compound, which may cause respiratory tract irritation. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. | To protect the feet from spills. |
Compounding personnel must be trained in the proper use of all PPE.[3]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring safety.
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7]
-
Carbamate-containing compounds should be stored in a desiccator with a drying agent to prevent hydrolysis.[8]
-
Clearly label the storage area and the container.[9]
-
Preparation : Before handling, ensure that an emergency plan is in place, and that eyewash stations and safety showers are accessible.[9]
-
Ventilation : All handling of this compound, especially the solid form, should be conducted within a certified chemical fume hood to minimize inhalation risks.[4][9]
-
Weighing and Transfer :
-
Don appropriate PPE as outlined in the table above.
-
When weighing the solid, use a balance inside the fume hood or a vented balance enclosure.
-
Use appropriate tools like spatulas and weigh boats to avoid direct contact.
-
-
In Solution :
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
-
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[1][4] Seek medical attention if irritation persists.[7]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
-
Spills :
-
Evacuate the immediate area.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[10]
-
For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Chemical Waste : All waste containing this compound, including unused compound and solutions, must be disposed of as hazardous chemical waste.[9]
-
Contaminated Materials : All disposable materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a sealed, labeled hazardous waste container.
-
Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[4]
-
Regulatory Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations.[9]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE. (2025, September 13). ChemicalBook.
- Laboratory Safety and Chemical Hygiene Plan. (n.d.). Northwestern University.
- Chemical Safety in Research and Teaching. (n.d.). New Mexico State University.
- Chemical Safety for Laboratory Employees. (n.d.). Rosalind Franklin University.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Any advice about the stability of ester and carbamate containing compounds? (2015, November 25). ResearchGate.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
- SAFETY DATA SHEET. (2010, October 28). Fisher Scientific.
- tert-Butyl N-(3-hydroxypropyl)-N-methylcarbamate-SDS. (2026, January 4). MedChemExpress.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. (n.d.). University of Pretoria.
- Chemical PPE. (2020, November 19). Trihydro Corporation.
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
- tert-Butyl (trans-3-(methylamino)cyclobutyl)carbamate-SDS. (2025, December 22). MedChemExpress.
- The Stability of Carbamates in Blood Samples under Experimental Conditions. (2023, April 26). Thai Journal of Online Pharmacy.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
